An In-depth Technical Guide to 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide not only accurate data but also context and field-proven insights. In the case of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate,...
Author: BenchChem Technical Support Team. Date: January 2026
A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide not only accurate data but also context and field-proven insights. In the case of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, publicly available, in-depth technical information is notably scarce. This guide has been structured to present the confirmed data, supplemented with expert analysis and logical extrapolation based on its chemical structure and comparison to analogous compounds. This approach aims to provide a valuable resource for researchers and drug development professionals by highlighting both what is known and the potential avenues for further investigation.
Core Chemical Identity
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is an organic compound with the CAS Number 110874-22-1.[1][2][3][4] Its molecular structure consists of a propane-1,3-diol backbone where the hydroxyl groups at positions 1 and 3 are esterified with benzoic acid, and the hydroxyl group at position 2 is ether-linked to an acetoxymethyl group.
A deuterated version, 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate, is also available, indicating its potential use in research, possibly as an internal standard for analytical quantification.[5]
Caption: Chemical structure of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate.
Context from a Structurally Related Analog: 1,3-Diacetoxy-2-(acetoxymethoxy)propane
In the absence of detailed literature for the dibenzoate compound, significant insights can be drawn from its close structural analog, 1,3-Diacetoxy-2-(acetoxymethoxy)propane (CAS 86357-13-3). This diacetate analog is a well-documented key intermediate in the synthesis of the antiviral drug Ganciclovir.[6][7]
The "acetoxymethoxy" group in the diacetate is a critical functional moiety. It serves as a biolabile protecting group that is cleaved in vivo. This concept of a prodrug, where a molecule is chemically modified to enhance its delivery or bioavailability and then converted to the active form in the body, is a cornerstone of modern drug development. It is highly probable that the acetoxymethoxy group in the dibenzoate compound could serve a similar purpose.
Potential Synthesis and Mechanistic Considerations
A Technical Guide to the 2-(Acetoxymethoxy)propyl Moiety: Structure, Synthesis, and Application in Antiviral Drug Development
This document provides a detailed technical examination of the 2-(acetoxymethoxy)propyl backbone, a critical chemical scaffold in modern pharmaceutical synthesis. We will begin by identifying the specific structure of 2-...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a detailed technical examination of the 2-(acetoxymethoxy)propyl backbone, a critical chemical scaffold in modern pharmaceutical synthesis. We will begin by identifying the specific structure of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate before focusing our in-depth analysis on its closely related and extensively documented analogue, 1,3-Diacetoxy-2-(acetoxymethoxy)propane. This latter compound is a pivotal intermediate in the industrial-scale synthesis of Ganciclovir, a vital antiviral medication. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's properties, synthesis, and quality control.
Introduction to the Target Structure and its Significant Analogue
The molecule specified, 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, is a distinct chemical entity with the core structure of a glycerol backbone esterified with benzoic acid at the 1 and 3 positions and functionalized with an acetoxymethoxy group at the central position.
Chemical Identity: 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
While this dibenzoate variant is cataloged, comprehensive technical literature regarding its synthesis and application is sparse. However, the structurally similar diacetate analogue, 1,3-Diacetoxy-2-(acetoxymethoxy)propane (CAS 86357-13-3) , is of immense industrial and pharmaceutical importance. It serves as a cornerstone advanced intermediate for the synthesis of Ganciclovir, an essential antiviral drug used to treat cytomegalovirus (CMV) infections.[3][4]
Due to its critical role and the wealth of available technical data, the remainder of this guide will focus on this diacetate compound as a representative model for understanding the synthesis, handling, and application of the 2-(acetoxymethoxy)propyl scaffold.
Physicochemical and Spectroscopic Properties
The precise chemical properties and purity of 1,3-Diacetoxy-2-(acetoxymethoxy)propane are paramount to ensure the efficacy and safety of the final Active Pharmaceutical Ingredient (API) derived from it.[3]
The synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The choice of reagents and solvents is critical for minimizing the formation of impurities, such as chlorinated byproducts, which can be difficult to remove in later stages.[7]
Experimental Protocol: Synthesis of Triacetylganciclovir Intermediate
This protocol outlines the subsequent use of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in the synthesis of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir), a key step in Ganciclovir production.
Materials:
Diacetyl guanine
1,3-Diacetoxy-2-(acetoxymethoxy)propane (the subject of this guide)
p-Toluene sulfonic acid monohydrate (catalyst)
N,N-Dimethylformamide (DMF) (solvent)
Methanol (for crystallization)
Procedure:
Reaction Setup: A mixture of diacetyl guanine, 1,3-Diacetoxy-2-(acetoxymethoxy)propane, and a catalytic amount of p-toluene sulfonic acid monohydrate is prepared in N,N-dimethylformamide (DMF).[3]
Heating: The reaction mixture is heated to a temperature of 90-100°C.[3] Expertise Note: This temperature range is a critical parameter. It is high enough to drive the reaction forward at a reasonable rate but low enough to minimize thermal degradation of the reactants and products.
Reaction Monitoring: The mixture is stirred continuously at this temperature for approximately 40-63 hours.[3] The reaction progress should be monitored by a suitable chromatographic method (e.g., TLC or HPLC) to determine the point of completion.
Solvent Removal: Upon completion, the DMF solvent is removed under vacuum, which typically yields a dark brown, viscous syrup.[3]
Crystallization & Purification: The resulting syrup is dissolved in methanol with heating. The solution is then allowed to cool, inducing crystallization of the product, Triacetylganciclovir. This step is crucial for purifying the product from residual reactants and byproducts.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the intermediate to the protected active pharmaceutical ingredient.
Caption: Key steps in the synthesis of the Triacetylganciclovir intermediate.
Quality Control and Structural Elucidation
A self-validating system of analytical checks is essential to confirm the identity and purity of each batch of 1,3-Diacetoxy-2-(acetoxymethoxy)propane. This ensures lot-to-lot consistency and the ultimate safety of the final drug product.
Chromatographic Methods
Gas Chromatography (GC) is a primary method for assessing the purity of this intermediate. The identification is based on the retention time of the principal peak in the sample compared to a certified reference standard.[7][8]
Typical GC Purity Specifications:
Parameter
Specification Limit
GC Purity
≥97.0%
1-chloro-3-acetoxy-2(acetoxymethoxy) Propane
≤0.15%
Max Single Unknown Impurity
≤1.2%
Total Impurities
≤3.0%
Moisture Content (KF)
≤0.3% w/v
(Data synthesized from supplier specifications)[7]
Spectroscopic Methods
A combination of spectroscopic techniques is used to confirm that the chemical structure of the synthesized compound matches the expected molecule.
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and types of hydrogen atoms, confirming the presence of acetate methyl groups, the glycerol backbone protons, and the acetoxymethoxy moiety.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule, including the carbonyl carbons of the ester groups and the carbons of the propanediyl backbone.
IR (Infrared) Spectroscopy: Used to identify key functional groups. Strong absorbance bands corresponding to C=O (ester) and C-O (ether and ester) stretching vibrations are expected.
MS (Mass Spectrometry): Confirms the molecular weight of the compound (248.23 g/mol ) and provides fragmentation patterns that can be used to further verify the structure.
Role in Antiviral Drug Synthesis: A Logical Perspective
The compound 1,3-Diacetoxy-2-(acetoxymethoxy)propane does not have a direct biological or pharmacological activity. Its significance is derived entirely from its function as a synthetic precursor. The acetoxymethoxy group at the 2-position acts as a stable yet cleavable linker, which is a common strategy in prodrug design and complex organic synthesis.
The logical relationship in its application is a straightforward progression from a stable, non-polar intermediate to the final, polar, and biologically active drug molecule after deprotection.
Caption: Logical flow from the key intermediate to the final active drug.
Conclusion
While 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is a defined chemical structure, its analogue, 1,3-Diacetoxy-2-(acetoxymethoxy)propane, holds profound significance in the pharmaceutical industry. As a key intermediate for Ganciclovir, its synthesis and purification demand rigorous control and a robust analytical framework. Understanding the causality behind the experimental choices—from reaction temperatures to purification methods—is essential for any scientist working in process chemistry or drug development. This guide has provided a comprehensive overview of this critical molecule, grounding its technical details in the practical context of antiviral drug manufacturing.
Introduction: Deconstructing a Hypothetical Prodrug Candidate
An In-depth Technical Guide to [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate: A Prodrug Design Perspective Senior Application Scientist Note: The compound "[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate" does no...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate: A Prodrug Design Perspective
Senior Application Scientist Note: The compound "[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate" does not correspond to a readily identifiable substance in established chemical literature or databases. This guide has been constructed by first deducing the most plausible molecular structure from the nomenclature. Subsequently, its properties, synthesis, and potential applications are inferred based on established principles of organic chemistry and data from structurally analogous compounds. This work is presented as a theoretical framework for researchers, scientists, and drug development professionals interested in the design and evaluation of novel chemical entities, particularly in the context of prodrug strategies.
The nomenclature "[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate" implies a glycerol-derived backbone. A systematic deconstruction suggests the following structure:
A central three-carbon "propyl" chain, synonymous with a glycerol scaffold.
Two "benzoate" groups (C6H5CO2-), one acting as an ester of the primary propyl chain (...propyl] benzoate) and the other as a substituent on the chain (3-benzoyloxy...). This suggests a 1,3-disubstituted glycerol.
A specialized "acetyloxymethoxy" group (CH3CO2CH2O-) at the 2-position. This is an acyloxyalkyl ether, a class of chemical moiety frequently employed in prodrug design to enhance properties such as solubility or permeability.
Based on this analysis, the proposed structure for this guide is 2-(acetyloxymethoxy)propane-1,3-diyl dibenzoate . This molecule represents a classic prodrug design, where a potentially active core (glycerol 1,3-dibenzoate) is masked with a cleavable promoiety to optimize its delivery or release characteristics.
Chapter 1: Molecular Profile and Predicted Physicochemical Properties
While experimental data for the target compound is unavailable, we can predict its core properties by analyzing its constituent parts and comparing them to known molecules like Glyceryl 1,3-dibenzoate.
Calculated based on the addition of the C3H4O2 (acetyloxymethoxy) moiety.
LogP (Octanol/Water)
~2.9 - 3.4
2.7
The acyloxymethoxy group adds both polar (ether, ester) and non-polar (alkyl) character, likely causing a slight to moderate increase in lipophilicity.
Hydrogen Bond Donors
0
1 (hydroxyl group)
The free hydroxyl group of the glycerol backbone is capped by the acetyloxymethoxy ether.
Hydrogen Bond Acceptors
7
5
The addition of two extra oxygen atoms in the acetyloxymethoxy group increases the count.
Aqueous Solubility
Low to Moderate
Low
The acyloxymethoxy moiety is a common strategy to enhance solubility, but the overall large aromatic structure will keep it relatively low.[2]
Chemical Stability
Labile in aqueous media
Stable
The acyloxymethoxy ether linkage is designed to be hydrolyzed chemically or enzymatically.[3][4]
Chapter 2: Rationale for Molecular Design: The Acyloxymethoxy Prodrug Moiety
The most compelling feature of the proposed molecule is the acetyloxymethoxy group. Such acyloxyalkyl ethers are a well-established tool in medicinal chemistry used to create prodrugs.[2][5] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.[6]
The rationale for this design is typically to overcome a specific barrier in drug delivery, such as:
Poor Aqueous Solubility: Masking a polar functional group (like the hydroxyl in glycerol 1,3-dibenzoate) can modulate solubility.
Low Membrane Permeability: Increasing lipophilicity can enhance passage across biological membranes.
Chemical Instability: Protecting a key functional group until it reaches the target site.
Mechanism of Action: Bioactivation Pathway
The acyloxymethoxy group is designed for two-step enzymatic or chemical hydrolysis to release the active parent drug (glycerol 1,3-dibenzoate). This cascade reaction is a key feature of its design.
Esterase Cleavage: Non-specific esterase enzymes, abundant in plasma and tissues, first hydrolyze the terminal acetyl group. This yields an unstable hydroxymethyl ether intermediate.[7]
Spontaneous Elimination: The hydroxymethyl ether intermediate rapidly and spontaneously decomposes, eliminating formaldehyde and releasing the free hydroxyl group of the parent drug.[8]
This reliable, two-stage cleavage mechanism makes the acyloxymethoxy group a predictable and effective promoiety.
Caption: Proposed bioactivation pathway for the prodrug.
Chapter 3: Proposed Synthesis and Characterization
A plausible synthetic route to [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate would involve the protection of a glycerol backbone, introduction of the benzoate esters, and a final key step to form the acyloxymethoxy ether.
Logical Synthesis Workflow
Caption: A potential, multi-step synthetic workflow.
Experimental Protocol: Synthesis of the Acyloxymethoxy Ether (Step 4)
This protocol is hypothetical and based on standard procedures for creating acyloxyalkyl ethers.
Preparation: Dissolve Glycerol 1,3-dibenzoate (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: Add a non-nucleophilic base, such as proton sponge or a hindered amine base (e.g., 2,6-lutidine) (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.
Alkylation: Cool the reaction mixture to 0 °C. Slowly add acyloxymethyl halide, such as bromomethyl acetate (1.1 equivalents), dropwise via syringe.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the final target compound.
Structural Characterization:
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
1H and 13C NMR: To confirm the chemical structure, proton and carbon environments, and successful installation of all three ester/ether groups.
Mass Spectrometry (MS): To verify the molecular weight (372.37 g/mol ) and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretches of the ester groups (~1720 cm-1) and C-O stretches of the ether linkages.
Chapter 4: Inferred Biological Activity and Potential Applications
The biological profile of this molecule is entirely dependent on the activity of its "parent drug," glycerol 1,3-dibenzoate, which is released upon hydrolysis. Benzoate derivatives have a wide range of applications, from food preservatives to active pharmaceutical ingredients.
Potential Therapeutic Areas (Inferred):
Antimicrobial / Antifungal Agent: Benzoic acid and its simple esters are well-known for their preservative and antimicrobial properties.[9] The parent drug could be investigated as a topical or localized antifungal or antibacterial agent, with the prodrug form providing enhanced skin penetration.
Plasticizer / Excipient: Di- and tri-esters of glycerol, such as glycerol tribenzoate, are used as plasticizers in pharmaceutical formulations and medical devices.[10] While less likely for this specific structure, it falls within this chemical class.
Analgesic / Anti-inflammatory: More complex benzoate derivatives, especially those derived from salicylic acid (2-hydroxybenzoic acid), are potent anti-inflammatory and analgesic agents.[11][12] If the glycerol dibenzoate core were found to have similar activity (e.g., as a COX inhibitor), this prodrug would be a rational approach to improve its delivery.
The ultimate application hinges on the currently unknown pharmacological activity of the parent compound, glycerol 1,3-dibenzoate. The primary value of the prodrug design is to make that parent compound "druggable" by improving its pharmacokinetic profile.
Conclusion
While "[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate" does not appear to be a known compound, its name allows for the deduction of a plausible structure that serves as an excellent case study in modern prodrug design. It combines a glycerol dibenzoate core with a cleavable acyloxymethoxy promoiety, a strategy aimed at improving the physicochemical properties and bioavailability of a parent molecule. The proposed synthesis is achievable through established organic chemistry methods. The true potential of this compound can only be unlocked by first synthesizing and profiling the pharmacological activity of its parent, glycerol 1,3-dibenzoate. This theoretical guide provides a comprehensive framework for any researcher undertaking such an investigation.
References
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acyloxymethyl as a drug protecting group. Part 5.1 Kinetics and mechanism of the hydrolysis of tertiary N-acyloxymethylsulfonamides. RSC Publishing. [Link]
PubChem. (n.d.). Glyceryl dibenzoate. National Institutes of Health. [Link]
PubChem. (n.d.). Glycerol dibenzoate. National Institutes of Health. [Link]
PubMed. (n.d.). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. [Link]
A Technical Guide to the Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate
Abstract This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a complex diester with potential applications as a prodrug scaffo...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a complex diester with potential applications as a prodrug scaffold or a specialty chemical intermediate. Given the absence of a direct, established synthesis in the public domain, this document outlines a logical and efficient three-step sequence grounded in well-understood organic chemistry principles. The pathway begins with the selective dibenzoylation of glycerol, followed by the formation of a hemiformal intermediate at the C2 hydroxyl, and culminates in the final acetylation to yield the target compound. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and data presentation to support researchers and drug development professionals in the synthesis and characterization of this molecule.
Introduction
The molecule 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate features a glycerol backbone functionalized with benzoate esters at the primary C1 and C3 positions and an acetoxymethyl ether at the secondary C2 position. This unique combination of functionalities makes it an interesting candidate for various applications. The dibenzoate structure significantly increases lipophilicity, a common strategy in prodrug design to enhance membrane permeability. The acetoxymethyl ether linkage is a well-known promoiety that can be cleaved by intracellular esterases to release a free hydroxyl group, making it a valuable tool in creating prodrugs of molecules containing a secondary alcohol.
This guide establishes a reliable synthetic route, addressing the key chemical challenges of selective functionalization of the glycerol backbone.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic approach to 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate suggests a logical disconnection strategy.
C-O Bond Disconnection (Acetoxymethyl Ether): The acetoxymethyl ether at C2 can be retrosynthetically cleaved to its precursor components: a secondary alcohol and an acetoxymethyl cation equivalent. This points to 1,3-O-dibenzoylglycerol (2-hydroxy-1,3-propanediyl dibenzoate) as a key intermediate (Intermediate II ).
C-O Bond Disconnection (Benzoate Esters): The two benzoate esters at C1 and C3 can be disconnected to reveal the parent triol, glycerol (Intermediate I) , and two equivalents of a benzoylating agent.
This analysis leads to a three-step forward synthesis:
Step 1: Selective esterification of the primary hydroxyl groups of glycerol.
Step 2: Formation of a hydroxymethyl ether (hemiformal) at the secondary hydroxyl group.
Step 3: Acetylation of the hemiformal to yield the final product.
The foundational step is the selective acylation of the primary hydroxyl groups of glycerol, leaving the secondary hydroxyl group at the C2 position free. The primary hydroxyls are sterically more accessible and kinetically more reactive than the secondary hydroxyl.
Reaction: Glycerol is reacted with benzoyl chloride in the presence of a base.
Mechanism: The Schotten-Baumann reaction conditions are ideal for this transformation.[1] Pyridine serves as both a mild base to neutralize the HCl byproduct and as a nucleophilic catalyst. It activates the benzoyl chloride by forming a highly reactive acylpyridinium ion, which is then readily attacked by the primary hydroxyl groups of glycerol.
Causality of Experimental Choices:
Reagent: Benzoyl chloride is used instead of benzoic acid for its higher reactivity, which allows the reaction to proceed at low temperatures, enhancing selectivity.
Solvent & Base: Dichloromethane (DCM) is a common inert solvent. Pyridine is chosen for its dual role as a base and catalyst.
Temperature Control: Maintaining a low temperature (0 °C) is critical to favor the kinetic product (1,3-dibenzoate) over the thermodynamic product (1,2- or 2,3-dibenzoate) and to prevent overreaction to the tribenzoate.
Step 2: Formation of the 2-(Hydroxymethoxy) Intermediate
The exposed secondary alcohol of 1,3-O-dibenzoylglycerol is converted into a hemiformal (a hydroxymethyl ether).
Reaction: 1,3-O-dibenzoylglycerol is reacted with paraformaldehyde in the presence of an acid catalyst.
Mechanism: Paraformaldehyde, a solid polymer of formaldehyde, serves as an in-situ source of monomeric formaldehyde.[2] Under acidic conditions (e.g., p-toluenesulfonic acid), the paraformaldehyde depolymerizes.[3] A protonated formaldehyde molecule is then attacked by the nucleophilic secondary hydroxyl group of the dibenzoylglycerol, forming the hemiformal after deprotonation.
Causality of Experimental Choices:
Reagent: Paraformaldehyde is a convenient and safer alternative to gaseous formaldehyde.[4][5]
Catalyst: A catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (PTSA) is sufficient to promote the reaction without causing significant side reactions like ester hydrolysis.
Solvent: A non-polar aprotic solvent like toluene is suitable and allows for the azeotropic removal of water if necessary, though the reaction is often run under anhydrous conditions.
Step 3: Acetylation of the Hemiformal
The final step is the esterification of the terminal hydroxyl group of the hemiformal intermediate to yield the target product.
Reaction: The 2-(hydroxymethoxy) intermediate is reacted with an acetylating agent.
Mechanism: This is a standard acylation of an alcohol.[6] Acetic anhydride is activated by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP). The catalyst forms a highly reactive N-acetylpyridinium intermediate, which is rapidly acylated by the hemiformal's hydroxyl group. A stoichiometric base like triethylamine (TEA) is included to neutralize the acetic acid byproduct.
Causality of Experimental Choices:
Reagent: Acetic anhydride is a powerful, readily available, and cost-effective acetylating agent.
Catalyst: DMAP is a highly efficient acylation catalyst, significantly accelerating the reaction rate, especially for sterically hindered or less reactive alcohols.
Base: Triethylamine is a non-nucleophilic organic base used to scavenge the acid byproduct, driving the reaction to completion.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 4.1: Synthesis of 1,3-O-Dibenzoylglycerol (Intermediate II)
Materials:
Glycerol (1.0 eq)
Benzoyl Chloride (2.2 eq)
Pyridine (3.0 eq)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add glycerol and anhydrous DCM.
Cool the flask to 0 °C in an ice bath.
Add pyridine to the solution and stir for 10 minutes.
Add benzoyl chloride dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by slowly adding 1 M HCl.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,3-O-dibenzoylglycerol as a white solid or viscous oil.
Protocol 4.2: Synthesis of 2-(Hydroxymethoxy)-1,3-propanediyl Dibenzoate (Intermediate III)
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,3-O-dibenzoylglycerol, paraformaldehyde, and anhydrous toluene.
Add the catalytic amount of PTSA to the suspension.
Heat the mixture to 60-70 °C and stir until the solution becomes clear and TLC analysis indicates the consumption of the starting material (typically 4-6 hours).
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is often used directly in the next step without further purification.
Protocol 4.3: Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate (Final Product)
Dissolve the crude intermediate from Protocol 4.2 in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add TEA, acetic anhydride, and the catalytic amount of DMAP.
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
Upon completion, quench the reaction with water.
Transfer to a separatory funnel, separate the layers, and wash the organic layer with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate.
Characterization and Data
The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following table summarizes the expected quantitative data.
Compound
Step
Starting Material
Typical Yield (%)
Purity (%) (Post-Purification)
Physical State
1,3-O-Dibenzoylglycerol
1
Glycerol
65-75%
>98%
White Solid
2-(Hydroxymethoxy)-1,3-propanediyl dibenzoate
2
Intermediate II
~90% (Crude)
N/A
Viscous Oil
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
3
Intermediate III
80-90%
>98%
Viscous Oil
Process Workflow Visualization
The overall synthetic pathway is visualized in the following workflow diagram.
Caption: Synthetic workflow for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate.
Conclusion
This guide details a logical, efficient, and reproducible three-step synthesis for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate starting from commercially available glycerol. By leveraging principles of selective acylation and controlled ether formation, this pathway provides a clear and scalable route to a complex molecule with significant potential in medicinal chemistry and material science. The provided protocols are designed to be self-validating and are supported by mechanistic rationale, ensuring that researchers can confidently replicate and adapt these methods for their specific needs.
References
Google Patents. (1992). Process for conducting chemical reactions with formaldehyde. WO1992017441A1.
Google Patents. (1994). Process for conducting chemical reactions with formaldehyde. EP0580741B1.
Garcia, A. C., et al. (2015). Evaluation of Glycerol Profiles in Sugarcane Spirits (Cachaças). ResearchGate. [Link]
Kadam, S. T., & Kim, S. S. (2008). Phosphomolybdic acid as an efficient catalyst for the acetylation of alcohols, phenols, and amines under solvent-free conditions. Synthesis, 2008(02), 267-268.
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
Wang, Z., et al. (2018). Acid induced depolymerization of paraformaldehyde and acetal formation of formaldehyde in methanol. ResearchGate. [Link]
Royal Society of Chemistry. (2014). Catalytic hydrogen production from paraformaldehyde and water using an organoiridium complex. Chemical Communications. [Link]
Prechtl, M. H. G., et al. (2014). Selective hydrogen production from paraformaldehyde and formaldehyde using a Ru catalyst.
The Cornerstone of Antiviral Therapies: A Technical Guide to Key Synthetic Intermediates
Introduction: The Strategic Importance of Intermediates in Antiviral Drug Development In the perpetual battle against viral pathogens, the synthesis of effective antiviral agents is a cornerstone of modern medicine. The...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of Intermediates in Antiviral Drug Development
In the perpetual battle against viral pathogens, the synthesis of effective antiviral agents is a cornerstone of modern medicine. The intricate molecular architectures of these drugs necessitate multi-step synthetic processes, where the efficiency, purity, and scalability of producing key intermediates are paramount. This guide provides an in-depth technical exploration of the core chemical entities that serve as the foundational building blocks for several classes of life-saving antiviral drugs. For researchers, scientists, and drug development professionals, a profound understanding of the synthesis of these intermediates is not merely an academic exercise; it is a critical component of accelerating the drug development pipeline, optimizing manufacturing processes, and ultimately, ensuring a robust response to both endemic and pandemic viral threats. We will delve into the causality behind synthetic choices, offering field-proven insights into the synthesis of pivotal intermediates for nucleoside/nucleotide analogs, neuraminidase inhibitors, and protease inhibitors.
I. Nucleoside and Nucleotide Analogs: Mimicking the Machinery of Viral Replication
Nucleoside and nucleotide analogs represent a major class of antiviral drugs that act by mimicking the natural building blocks of viral DNA and RNA.[1][2] Their incorporation into the growing viral genome leads to chain termination or dysfunctional replication, effectively halting the viral life cycle. The synthesis of these analogs often involves the strategic construction of a modified nucleobase or sugar moiety, or both.[3][4]
Case Study: Remdesivir and its Core Intermediates
Remdesivir, a broad-spectrum antiviral agent, is a phosphoramidate prodrug of a C-nucleoside analog.[5] Its complex synthesis underscores the importance of two key intermediates: the pyrrolo[2,1-f][1][5][6]triazine-4-amine core and a protected D-ribonolactone derivative.[5][7]
1. The Pyrrolo[2,1-f][1][5][6]triazine-4-amine Core: This heterocyclic base is a crucial component of Remdesivir's adenosine mimicry. An efficient synthesis of this core, as detailed by Klein et al., starts from 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate.[5][7] The subsequent steps involve cyclization and functional group manipulations to yield the desired triazine core.[5]
2. The Protected D-Ribonolactone Moiety: The sugar component of Remdesivir is derived from D-ribose. A key intermediate is a protected D-ribono-1,4-lactone, which is prepared through the Albright-Goldman oxidation of a protected lactol derived from D-ribose.[5] The choice of protecting groups is critical to ensure stereochemical control during the subsequent C-glycosylation step.
The convergence of these two key fragments, followed by cyanation and the introduction of the phosphoramidate moiety, completes the synthesis of Remdesivir.[7][8] The stereoselective nature of these reactions is a significant challenge, often requiring careful optimization of reaction conditions and purification techniques like chiral HPLC.[9]
Experimental Protocol: Synthesis of a Protected D-Ribonolactone Intermediate
This protocol is a generalized representation based on established synthetic routes.
Protection of D-Ribose: To a solution of D-ribose in an appropriate solvent (e.g., acetone), add a suitable protecting group reagent (e.g., 2,2-dimethoxypropane) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Quench the reaction and extract the product with an organic solvent.
Purify the resulting protected ribose derivative by column chromatography.
Oxidation to Lactone: Dissolve the protected ribose in a suitable solvent system (e.g., DMSO/acetic anhydride).
Stir the reaction at the appropriate temperature until the oxidation is complete.
Work up the reaction mixture to isolate the crude D-ribonolactone derivative.
Purify the final product by recrystallization or column chromatography to yield the desired key intermediate.
Visualization of Remdesivir Synthesis Logic
Caption: Logical flow of Remdesivir synthesis from key intermediates.
II. Neuraminidase Inhibitors: Halting Viral Release
Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus, preventing the release of newly formed virus particles from infected cells and thus limiting the spread of infection.[10][11] The synthesis of these drugs often relies on chiral pool starting materials to establish the correct stereochemistry.
Case Study: Oseltamivir and the Central Role of Shikimic Acid
The commercial production of Oseltamivir (Tamiflu®) famously begins with shikimic acid, a natural product harvested from Chinese star anise or produced through microbial fermentation.[6][12] Shikimic acid serves as a chiral building block, providing the necessary stereochemical framework for the final drug molecule.[10]
The multi-step synthesis from shikimic acid involves a series of transformations including esterification, ketalization, mesylation, and epoxide formation.[6][13] The resulting epoxy intermediate is a critical juncture in the synthesis, as the subsequent regioselective opening of the epoxide ring with an azide nucleophile sets the stage for the introduction of the amino and acetamido groups found in Oseltamivir.[14] The development of alternative, shikimic acid-free synthetic routes, such as those employing Diels-Alder reactions, has been an area of intense research to mitigate reliance on a potentially variable natural source.[6]
Key Synthetic Transformations in Oseltamivir Synthesis from Shikimic Acid:
Step
Transformation
Reagents
Purpose
1
Esterification
Ethanol, Thionyl chloride
Protection of the carboxylic acid
2
Ketalization
3-Pentanone, p-Toluenesulfonic acid
Protection of the diol
3
Mesylation
Methanesulfonyl chloride, Triethylamine
Activation of the hydroxyl group for epoxide formation
4
Epoxide Formation
Potassium bicarbonate
Intramolecular cyclization to form the key epoxide intermediate
5
Azide Opening
Sodium azide
Introduction of the nitrogen functionality with correct stereochemistry
Visualization of Oseltamivir Synthesis Workflow
Caption: Key stages in the synthesis of Oseltamivir from shikimic acid.
III. Protease Inhibitors: Disrupting Viral Maturation
Protease inhibitors are a critical class of antiviral drugs, particularly in the treatment of HIV and Hepatitis C, and more recently, COVID-19.[15][16] These drugs work by blocking the activity of viral proteases, enzymes that are essential for cleaving large viral polyproteins into functional smaller proteins, a crucial step in the viral life cycle.[17] The synthesis of protease inhibitors often involves the construction of complex, chiral molecules that mimic the transition state of the protease-catalyzed peptide bond cleavage.[18]
Case Study: Paxlovid (Nirmatrelvir) and its Peptidomimetic Core
Paxlovid, an oral antiviral for the treatment of COVID-19, is a combination of nirmatrelvir and ritonavir.[19] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Its synthesis relies on the coupling of key chiral building blocks to create a peptidomimetic structure. A crucial intermediate in the synthesis of nirmatrelvir is a bicyclic proline derivative, which serves as a key structural element.[19]
The synthesis of nirmatrelvir involves peptide coupling reactions to link this bicyclic proline intermediate with other amino acid-derived fragments.[20][21] The final steps often involve the formation of a nitrile warhead, which covalently binds to the catalytic cysteine residue of the protease.[22] The efficiency of these coupling steps and the maintenance of stereochemical integrity are critical for the overall success of the synthesis.
Experimental Protocol: A Generalized Peptide Coupling Step
This protocol is a conceptual representation of a peptide coupling reaction used in the synthesis of protease inhibitors.
Activation of the Carboxylic Acid: To a solution of the N-protected amino acid (or peptide fragment) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling reagent (e.g., HATU, T3P) and a non-nucleophilic base (e.g., diisopropylethylamine).[19][20]
Stir the mixture at a reduced temperature (e.g., 0 °C) for a short period to allow for the formation of the activated ester.
Addition of the Amine Component: Add a solution of the amine component (the bicyclic proline intermediate in the case of nirmatrelvir) to the reaction mixture.
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
Work-up and Purification: Quench the reaction and perform an aqueous work-up to remove the coupling byproducts and excess reagents.
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purify the resulting peptide by column chromatography or recrystallization to obtain the desired intermediate.
Visualization of Protease Inhibitor Synthesis Logic
Whitepaper: The Strategic Role of Dibenzoate Precursors in the Synthesis of Therapeutic Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of nucleoside analogs, a cornerstone of modern antiviral and anticancer therapy, is a complex endeavor de...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of nucleoside analogs, a cornerstone of modern antiviral and anticancer therapy, is a complex endeavor demanding precise control over multiple reactive functional groups.[1][2][3] This guide delves into the critical role of protecting group chemistry, with a specific focus on dibenzoate precursors as pivotal intermediates in the construction of these therapeutic agents. We will explore the causal-driven selection of benzoyl protecting groups, their installation to form stable, crystalline dibenzoate precursors, and their strategic application in the synthesis of high-value nucleoside analogs. Through a detailed case study on the synthesis of Gemcitabine, this paper will provide field-proven insights, step-by-step experimental protocols, and a comprehensive analysis of the chemical transformations that enable the efficient and stereoselective production of these life-saving molecules.
The Foundational Imperative: Protecting Groups in Nucleoside Chemistry
The molecular architecture of nucleosides, comprising a sugar moiety and a nucleobase, is rich in reactive functional groups—specifically, multiple hydroxyl (-OH) groups on the sugar and exocyclic amino (-NH2) groups on the base.[1] In multistep synthesis, these groups present a significant challenge, as they can react non-selectively with reagents intended for other parts of the molecule. This leads to a mixture of undesired side products, drastically reducing the yield and complicating purification.
Protecting groups are chemical moieties reversibly attached to these reactive sites to temporarily mask their reactivity.[2][4] This strategy ensures that chemical transformations occur only at the desired location, a concept known as chemoselectivity .[2][] The ideal protecting group must satisfy several criteria:
Ease of Installation: It should react efficiently and selectively with the target functional group under mild conditions.
Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
Ease of Removal (Deprotection): It must be removable in high yield under conditions that do not compromise the integrity of the final molecule.[2]
Orthogonality: In complex syntheses, multiple different protecting groups may be used. An orthogonal system allows for the selective removal of one type of protecting group in the presence of others.[4]
The entire efficiency of oligonucleotide and nucleoside analog synthesis hinges on the judicious selection and application of these protective groups.[]
Dibenzoate Precursors: A Strategic Choice for Stability and Control
Among the various protecting groups for hydroxyl functions, acyl-type groups, particularly the benzoyl (Bz) group , are frequently employed in nucleoside chemistry.[4][] A sugar molecule where the hydroxyl groups at the 3' and 5' positions are protected by benzoyl groups is referred to as a dibenzoate precursor .
Why are dibenzoates so effective? The causality behind the choice:
Enhanced Stability: The ester linkage of the benzoyl group is significantly more stable to acidic conditions than many other common hydroxyl protecting groups (e.g., trityl ethers). This robustness is crucial during glycosylation steps, which often employ Lewis acids.[6]
Crystallinity: Benzoylated intermediates are often highly crystalline solids. This physical property is a major advantage for industrial-scale production, as it facilitates purification by simple recrystallization, avoiding the need for costly and time-consuming chromatographic methods.
Neighboring Group Participation: In the synthesis of ribonucleosides, a benzoyl group at the 2' position can play a crucial role in controlling the stereochemistry of the glycosidic bond formation, leading selectively to the biologically active β-anomer.[6]
Defined Deprotection Conditions: Benzoyl esters are reliably cleaved under basic conditions, such as with ammonia in methanol, which typically do not harm the final nucleoside analog structure.[7]
A prime example of a critical dibenzoate precursor is 2-deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate . This molecule is a key intermediate in the synthesis of Gemcitabine, a potent anticancer drug.[8][9]
Case Study: Synthesis of Gemcitabine via a Dibenzoate Intermediate
The synthesis of Gemcitabine (2′-deoxy-2′,2′-difluorocytidine) serves as an exemplary illustration of the strategic use of a dibenzoate precursor. The overall workflow is designed to build the complex molecule in a controlled, stepwise manner.
Caption: High-level workflow for Gemcitabine synthesis.
Key Experimental Protocols
The following protocols are synthesized from established methods described in the scientific and patent literature.[8][9][10][11] They represent a self-validating system where the successful synthesis and purification of each intermediate confirms the efficacy of the preceding step.
Protocol 1: Reduction of Dibenzoate Lactone to Lactol
Objective: To reduce the ketone at the C1 position of the furanose ring to a hydroxyl group, forming the lactol necessary for subsequent activation.
Causality: A selective reducing agent is required that will reduce the ketone without cleaving the benzoate ester protecting groups. Sodium borohydride is a cost-effective and mild choice for this transformation on an industrial scale.[9] More selective but costly reagents like tri-tert-butoxy lithium aluminum hydride can also be used for higher selectivity.[10]
Step-by-Step Methodology:
Suspend 2-deoxy-2,2-difluoro-D-erythro-pentafuranos-1-ulose-3,5-dibenzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a reaction vessel under an inert atmosphere (e.g., Nitrogen).
Cool the mixture to a reduced temperature, typically 0-5 °C, using an ice bath to control the exothermicity of the reaction.
Slowly add a solution of sodium borohydride (NaBH₄) or another suitable reducing agent (approx. 1.0-1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of a weak acid (e.g., acetic acid or saturated ammonium chloride solution) until gas evolution ceases.
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting crude product, 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate, can often be purified by recrystallization.
Protocol 2: Glycosylation and Deprotection
Objective: To form the crucial C-N glycosidic bond between the activated dibenzoate sugar and the cytosine nucleobase, followed by the removal of all protecting groups.
Causality: The hydroxyl at C1 is a poor leaving group. It is first "activated" by converting it into a better leaving group, commonly a methanesulfonate (mesylate).[11] The coupling reaction (a variation of the Vorbrüggen glycosylation) utilizes a silylated nucleobase to enhance its nucleophilicity and solubility in organic solvents.[6][8] Finally, the robust benzoyl groups are removed under basic conditions that simultaneously cleave the silyl group from the nucleobase.
Step-by-Step Methodology:
(Activation): Dissolve the lactol from Protocol 1 (1 equiv.) in an anhydrous aprotic solvent (e.g., pyridine or dichloromethane). Cool to 0 °C. Add methanesulfonyl chloride (1.1 equiv.) dropwise. Stir for 1-2 hours until the reaction is complete (TLC). The product is the 1-O-methanesulfonate derivative.
(Coupling): In a separate flask, prepare the silylated cytosine by heating N-acetylcytosine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent (e.g., acetonitrile) until a clear solution is obtained.
Add the solution of the activated sugar mesylate to the silylated cytosine solution.
Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) and heat the reaction mixture (e.g., to reflux) for several hours until the coupling is complete.
(Deprotection): After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in methanol saturated with ammonia.
Stir the solution in a sealed pressure vessel at room temperature overnight. This step cleaves the benzoyl esters and the acetyl group on the cytosine.
Concentrate the solution and purify the resulting crude Gemcitabine by recrystallization from a solvent system like water/acetone or by column chromatography to yield the pure β-anomer.[9][11]
Caption: Key chemical transformations in nucleoside analog synthesis.
Data Summary
The efficiency of each synthetic step is critical for the overall process viability. The following table summarizes representative data for the synthesis of Gemcitabine.
The use of dibenzoate precursors represents a robust and scalable strategy in the synthesis of complex nucleoside analogs. The chemical properties of the benzoyl group provide the necessary stability during crucial bond-forming reactions while allowing for efficient purification and reliable deprotection. The synthesis of Gemcitabine stands as a testament to the power of this approach, where control over reactivity and stereochemistry is paramount.
As the demand for novel nucleoside analogs to combat viral diseases and cancers continues to grow, the fundamental principles of protecting group chemistry remain more relevant than ever.[3][12][13] Innovations in this field, including the development of new protecting groups and more efficient catalytic methods for glycosylation and deprotection, will continue to drive the discovery and development of the next generation of therapeutic agents.
References
Nucleobase Protection of Deoxyribo- And Ribonucleosides. PubMed. [Link]
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Proteomics & Metabolomics. [Link]
CN104109182A - Preparation method of gemcitabine hydrochloride.
Process For Preparation Of Gemcitabine Hydrochloride. Quick Company. [Link]
US20080262215A1 - Gemcitabine production process.
US8299239B2 - Process for the preparation of gemcitabine hydrochloride.
KR20100017112A - Gemcitabine production process.
WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof.
Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. Request PDF on ResearchGate. [Link]
Antiviral nucleoside analogs. National Institutes of Health (NIH). [Link]
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
EP2319853A1 - Process for the production of 2'-branched nucleosides.
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health (NIH). [Link]
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. National Institutes of Health (NIH). [Link]
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
Heterocyclic nucleoside analogues: design and synthesis of antiviral, modified nucleosides containing isoxazole heterocycles. PubMed. [Link]
Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]
Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. ResearchGate. [Link]
Process for the synthesis of nucleoside analogs. FreePatentsOnline. [Link]
New developments in nucleoside analogues biosynthesis: A review. ResearchGate. [Link]
US6051709A - Process for the diastereoselective synthesis of nucleoside analogues.
Synthesis of Dihydroisoxazole Nucleoside and Nucleotide Analogs. PubMed. [Link]
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. National Institutes of Health (NIH). [Link]
Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Royal Society of Chemistry. [Link]
Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Royal Society of Chemistry. [Link]
A Critical Evaluation of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate in Medicinal Chemistry: A Substance of Limited Publicly Documented Significance
Introduction In the vast landscape of medicinal chemistry, countless molecules are synthesized and evaluated for their potential therapeutic applications. The exploration of novel chemical entities is the cornerstone of...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the vast landscape of medicinal chemistry, countless molecules are synthesized and evaluated for their potential therapeutic applications. The exploration of novel chemical entities is the cornerstone of drug discovery, driving the development of new treatments for a wide array of diseases. This guide sought to provide an in-depth technical analysis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a compound with a structure suggestive of potential applications in prodrug strategies or as a unique scaffold in drug design. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research and documented applications for this particular molecule within the field of medicinal chemistry.
Current State of Knowledge
Searches across major scientific databases, patent libraries, and chemical supplier information yield minimal data on the biological activity, mechanistic studies, or therapeutic applications of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. While its chemical structure can be found listed by various chemical suppliers, this information is not accompanied by peer-reviewed studies or detailed reports on its utility in drug development.
The structure of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate features benzoate and acetoxymethoxy groups, which are found in various biologically active compounds and prodrugs. The benzoate moiety is a common feature in many pharmaceuticals, and acetoxymethyl esters are a well-known prodrug strategy to enhance the bioavailability of carboxylic acid-containing drugs. This suggests a theoretical potential for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate to act as a prodrug or to be explored for its own intrinsic biological activities. However, without dedicated research and published data, any discussion of its role remains speculative.
At present, 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate appears to be a molecule that has not been a subject of significant investigation in the public domain of medicinal chemistry research. There is a notable absence of in-depth studies, clinical trial data, or established protocols associated with this compound. Therefore, a detailed technical guide on its role in medicinal chemistry cannot be constructed based on the currently available evidence. For researchers, scientists, and drug development professionals, this compound represents an unexplored entity. Future research would be required to determine if 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate holds any promise in the field of medicinal chemistry. Until such research is conducted and published, it remains a compound of theoretical interest rather than one with a demonstrable and documented role in therapeutic innovation.
Exploratory
A Comprehensive Technical Guide to 2-(Acetoxymethoxy)-1,3-propanediyl diacetate: A Key Intermediate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Chemical Nomenclature and Focus of this Guide This technical guide is centered on the chemical compound 2-(Acetoxymethoxy)-1,3-propaned...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Chemical Nomenclature and Focus of this Guide
This technical guide is centered on the chemical compound 2-(Acetoxymethoxy)-1,3-propanediyl diacetate . It is important to address a potential point of ambiguity at the outset. The initial topic of inquiry was "Synonyms for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate." However, a thorough review of scientific literature and chemical databases reveals that the dibenzoate derivative is not widely documented in publicly accessible sources. In contrast, the diacetate analogue, 2-(Acetoxymethoxy)-1,3-propanediyl diacetate , is a well-characterized and commercially significant compound, primarily recognized for its crucial role as a key intermediate in the synthesis of the antiviral medication, Ganciclovir.
Given the wealth of available technical data for the diacetate and its relevance to the pharmaceutical industry, this guide will focus exclusively on 2-(Acetoxymethoxy)-1,3-propanediyl diacetate . The structural difference lies in the ester groups attached to the 1 and 3 positions of the propane backbone—acetate groups (-OCOCH₃) in the subject of this guide, versus benzoate groups (-OCOC₆H₅) in the originally mentioned compound. This distinction is critical for understanding the reactivity and physical properties discussed herein.
Chemical Identity and Synonyms
2-(Acetoxymethoxy)-1,3-propanediyl diacetate is a multifaceted organic molecule that serves as a cornerstone in the synthesis of vital antiviral therapeutics. Its proper identification is paramount for researchers and chemists.
The molecular structure of 2-(Acetoxymethoxy)-1,3-propanediyl diacetate is depicted below.
Caption: Chemical structure of 2-(Acetoxymethoxy)-1,3-propanediyl diacetate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Acetoxymethoxy)-1,3-propanediyl diacetate is essential for its handling, application in synthesis, and for analytical method development.
The synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl diacetate is a multi-step process that requires careful control of reaction conditions. A representative laboratory-scale synthesis is outlined below.
Materials
Glycerol formal (a mixture of 5-hydroxy-1,3-dioxane and 4-(hydroxymethyl)-1,3-dioxolane)[2]
Caption: A generalized workflow for the synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl diacetate.
Detailed Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycerol formal in dichloromethane (DCM). Add pyridine to the solution.
Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise while stirring.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, carefully quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure 2-(Acetoxymethoxy)-1,3-propanediyl diacetate.
Application in the Synthesis of Ganciclovir
The primary and most significant application of 2-(Acetoxymethoxy)-1,3-propanediyl diacetate is its role as a key building block in the synthesis of Ganciclovir, a potent antiviral drug used to treat cytomegalovirus (CMV) infections.[2][5][6][9][10][11][12]
The Synthetic Pathway to Ganciclovir
In the synthesis of Ganciclovir, 2-(Acetoxymethoxy)-1,3-propanediyl diacetate serves as the acyclic side-chain precursor that is coupled with a purine base, typically a protected form of guanine such as diacetylguanine.[9][11][13] This reaction is followed by deprotection (deacetylation) to yield the final Ganciclovir molecule.
Caption: Simplified reaction pathway for the synthesis of Ganciclovir.
Experimental Protocol for Ganciclovir Intermediate Synthesis
The following is a representative protocol for the synthesis of the Ganciclovir intermediate, N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (Triacetylganciclovir).[2]
Reaction Mixture: A mixture of diacetyl guanine, 2-(Acetoxymethoxy)-1,3-propanediyl diacetate, and a catalytic amount of p-toluene sulfonic acid monohydrate in N,N-dimethylformamide (DMF) is prepared.[2]
Heating: The reaction mixture is heated to 90-100°C and stirred for an extended period (e.g., 40-63 hours).[2]
Solvent Removal: Upon completion, the DMF is removed under vacuum.[2]
Crystallization of Byproduct: The resulting syrup is dissolved in methanol, cooled, and stirred to crystallize the undesired N-7 isomer, which is then removed by filtration.[2]
Crystallization of Product: The filtrate is concentrated, and methanol and toluene are added. The mixture is heated and then cooled to crystallize the desired N-9 isomer (Triacetylganciclovir).[2]
Isolation: The crystalline product is filtered, washed, and dried.[2]
Analytical Characterization
The structural integrity and purity of 2-(Acetoxymethoxy)-1,3-propanediyl diacetate are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A solution of the compound in a deuterated solvent (e.g., CDCl₃) is analyzed. The resulting spectrum will show characteristic peaks for the different types of protons in the molecule, including those of the acetyl groups, the methylene protons, and the methine proton.
¹³C NMR: This technique provides information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons of the ester groups, the carbons of the propane backbone, and the carbons of the methyl groups.
A general protocol for NMR analysis involves dissolving 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) and transferring it to a 5 mm NMR tube.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common method.[2] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions resulting from the cleavage of the molecule.
Conclusion
2-(Acetoxymethoxy)-1,3-propanediyl diacetate is a compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its role as a pivotal intermediate in the synthesis of Ganciclovir underscores its importance. A comprehensive understanding of its chemical properties, synthesis, and analytical characterization is essential for scientists and researchers working on the development of antiviral therapies. This guide provides a foundational overview of these key technical aspects to support further research and application.
References
Chemsrc. (2025). CAS#:86357-13-3 | 2-(Acetoxymethoxy)-1,3-propanediyl diacetate. Retrieved January 15, 2026, from [Link]
ARKIVOC. (2009). A facile synthesis of potent antiherpes drug substance, Ganciclovir, 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine, using a new mas. Retrieved January 15, 2026, from [Link]
ResearchGate. (2025). A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. Retrieved January 15, 2026, from [Link]
Indian Academy of Sciences. (n.d.). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Retrieved January 15, 2026, from [Link]
ChemWhat. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane CAS#: 86357-13-3; ChemWhat Code: 41500. Retrieved January 15, 2026, from [Link]
LookChem. (n.d.). Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. Retrieved January 15, 2026, from [Link]
PharmaCompass. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 15, 2026, from [Link]
The Royal Society of Chemistry. (2024). Proton NMR of compound 2. Retrieved January 15, 2026, from [Link]
Application Note: A Detailed Guide to the Synthesis of Ganciclovir Utilizing 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
For Researchers, Scientists, and Drug Development Professionals Abstract Ganciclovir, a cornerstone in the treatment of cytomegalovirus (CMV) infections, is a synthetic nucleoside analogue of 2'-deoxyguanosine.[1] Its sy...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir, a cornerstone in the treatment of cytomegalovirus (CMV) infections, is a synthetic nucleoside analogue of 2'-deoxyguanosine.[1] Its synthesis is a critical process in pharmaceutical manufacturing, requiring robust and efficient methodologies. This application note provides a comprehensive guide to the synthesis of Ganciclovir with a particular focus on the strategic use of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate as a key acyclic side-chain precursor. We will delve into the mechanistic rationale, provide detailed experimental protocols for both conventional and optimized one-pot syntheses, and present troubleshooting insights. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize Ganciclovir and its intermediates.
Introduction: The Clinical Significance of Ganciclovir
Ganciclovir is a potent antiviral agent primarily used for the treatment of infections caused by the herpes virus family, most notably cytomegalovirus (CMV).[1][2] It is particularly crucial for immunocompromised patients, such as those with HIV/AIDS or organ transplant recipients, who are susceptible to severe CMV-related diseases like retinitis, pneumonia, and gastroenteritis.[3] The therapeutic action of Ganciclovir hinges on its intracellular conversion to Ganciclovir triphosphate, which competitively inhibits viral DNA polymerase, thereby halting viral replication.[1][2] Given its clinical importance, the development of efficient and scalable synthetic routes is of paramount importance.
The Synthetic Strategy: A Focus on the Acyclic Side-Chain
The structure of Ganciclovir, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, features a guanine base attached to an acyclic side-chain that mimics the sugar moiety of a natural nucleoside.[2] A common and effective strategy for its synthesis involves the coupling of a protected guanine derivative with a suitably functionalized acyclic precursor.[2][4] 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (or its diacetate analogue) serves as an excellent electrophile for the N-alkylation of the guanine base. The acetoxy and benzoyloxy groups act as protecting groups for the hydroxyl functions of the side-chain, which are later removed in the final deprotection step to yield Ganciclovir.
A critical challenge in this synthesis is controlling the regioselectivity of the alkylation reaction. Guanine has two potential nucleophilic nitrogen atoms for alkylation: N-9 and N-7. The therapeutically active isomer is the N-9 substituted product.[5] The reaction conditions, therefore, must be carefully optimized to favor the formation of the desired N-9 isomer over the N-7 isomer.[6][7]
Chemical Reaction Workflow
The synthesis of Ganciclovir from guanine and 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate can be conceptually broken down into three key stages:
Protection of Guanine: Guanine is first acetylated to enhance its solubility in organic solvents and to modulate the nucleophilicity of the purine ring system. This typically yields diacetylguanine.
Condensation (N-Alkylation): The protected diacetylguanine is then reacted with the acyclic precursor, 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, in the presence of an acid catalyst. This step leads to the formation of a mixture of N-9 and N-7 isomers of the protected Ganciclovir.
Deprotection: The final step involves the removal of the acetyl and benzoyl protecting groups to yield the active pharmaceutical ingredient, Ganciclovir.
Below is a visual representation of this workflow.
Application Notes and Protocols for Veliparib (CAS 110874-22-1): A Guide for Preclinical Cancer Research
Introduction: The Strategic Inhibition of DNA Repair with Veliparib Veliparib (also known as ABT-888; CAS 110874-22-1) is a potent, orally bioavailable small molecule inhibitor of the nuclear enzymes Poly(ADP-ribose) pol...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Inhibition of DNA Repair with Veliparib
Veliparib (also known as ABT-888; CAS 110874-22-1) is a potent, orally bioavailable small molecule inhibitor of the nuclear enzymes Poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2).[1][2][3][4] These enzymes are cornerstones of the DNA damage response (DDR) network, playing a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5][6] The therapeutic strategy behind Veliparib hinges on the principle of synthetic lethality. By inhibiting PARP, Veliparib prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5][6]
In healthy cells, these DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway. However, in tumor cells harboring defects in the HR pathway—most notably those with mutations in the BRCA1 or BRCA2 genes—the repair of these DSBs is compromised.[5] This selective vulnerability allows PARP inhibitors like Veliparib to induce synthetic lethality, leading to chromosomal instability, cell cycle arrest, and ultimately, apoptosis in cancer cells while largely sparing normal tissues.[5]
Beyond its monotherapy potential in HR-deficient tumors, Veliparib has demonstrated significant efficacy as a chemosensitizer and radiosensitizer.[7][8] By crippling the cell's ability to repair DNA damage, it potentiates the cytotoxic effects of DNA-damaging agents like platinum-based chemotherapy, alkylating agents, and ionizing radiation.[8][9] This guide provides a comprehensive overview of the core mechanisms of Veliparib and detailed protocols for its application in preclinical research settings.
Mechanism of Action: Exploiting Synthetic Lethality
The primary mechanism of Veliparib is the competitive inhibition of PARP-1 and PARP-2. This action disrupts the repair of single-strand DNA breaks, leading to their accumulation and subsequent conversion to double-strand breaks during replication. In cancer cells with deficient homologous recombination repair, these double-strand breaks cannot be effectively repaired, resulting in cell death.
Caption: Mechanism of Veliparib-induced synthetic lethality.
Physicochemical and Handling Properties
Before embarking on experimental work, it is crucial to understand the fundamental properties of Veliparib.
Preparation of Stock Solutions:
For in vitro studies, a concentrated stock solution of Veliparib is typically prepared in anhydrous Dimethyl Sulfoxide (DMSO).
Aseptically weigh the required amount of Veliparib powder.
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
To aid dissolution, the solution can be warmed in a 50°C water bath and sonicated.[3][11]
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Experimental Protocols
The following protocols provide a framework for assessing the activity of Veliparib in cell culture models. The choice of cell line is paramount; optimal results are often observed in cells with known DNA repair deficiencies (e.g., BRCA1/2 mutant lines) or when used in combination with DNA-damaging agents.
Protocol 1: Cell Viability and Cytotoxicity Assessment
This protocol determines the concentration-dependent effect of Veliparib on cell proliferation and viability, allowing for the calculation of IC₅₀ (50% inhibitory concentration) values.
Workflow Diagram:
Caption: Workflow for assessing cell viability after Veliparib treatment.
Materials:
Selected cancer cell lines (e.g., Ishikawa, H146, NTERA-2)
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a serial dilution of Veliparib in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Veliparib. Include a "vehicle control" group (medium with the same final concentration of DMSO) and an "untreated control" group.
Incubation: Incubate the plates for a period of 48 to 72 hours.
Viability Assay: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well according to the manufacturer's instructions.
Measurement: Incubate for the recommended time (e.g., 1-4 hours) and then measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Normalize the absorbance readings to the vehicle control wells and plot the cell viability (%) against the logarithm of Veliparib concentration. Use a non-linear regression model to calculate the IC₅₀ value.
Protocol 2: Western Blot for DNA Damage Markers (γH2AX)
This protocol assesses the ability of Veliparib to induce or potentiate DNA double-strand breaks by measuring the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DSBs.[7]
Materials:
6-well cell culture plates
Veliparib and/or other DNA-damaging agents (e.g., cisplatin, etoposide, ionizing radiation)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and electrophoresis equipment
Western blot transfer system
Primary antibodies (anti-γH2AX, anti-β-actin or GAPDH)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with Veliparib alone or in combination with a DNA-damaging agent for a specified time (e.g., 2-24 hours). For combination studies, Veliparib is often added 1-2 hours prior to the DNA-damaging agent.[7]
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again and apply the chemiluminescent substrate.
Detection: Image the blot using a chemiluminescence detection system.
Analysis: Re-probe the blot with a loading control antibody (e.g., β-actin) to ensure equal protein loading. Quantify band intensities to determine the relative increase in γH2AX levels. A significant increase in γH2AX in the combination treatment group compared to the single-agent groups indicates potentiation of DNA damage.[7]
In Vivo Experimental Protocols
Animal models are essential for evaluating the systemic efficacy and pharmacodynamics of Veliparib. Xenograft models using human cancer cell lines are commonly employed.
Protocol 3: Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of Veliparib, alone or in combination with chemotherapy, in a subcutaneous xenograft mouse model.
Workflow Diagram:
Caption: General workflow for an in vivo xenograft efficacy study.
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10⁵ to 5 x 10⁶ cells in PBS, often mixed 1:1 with Matrigel) into the flank of each mouse.[12]
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
Group 1: Vehicle control
Group 2: Veliparib alone
Group 3: Chemotherapy agent alone
Group 4: Veliparib + Chemotherapy agent
Dosing and Administration:
Veliparib: Administer Veliparib via oral gavage. Doses can range from 3.1 mg/kg/day to 50 mg/kg/day, depending on the model and combination agent. Administration is typically once or twice daily.
Chemotherapy: Administer the chemotherapeutic agent according to established protocols (e.g., cisplatin administered intraperitoneally).
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status as indicators of toxicity.
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration. The primary endpoint is typically tumor growth inhibition (TGI). Overall survival can also be assessed.
Data Analysis: Plot the mean tumor volume for each group over time. Calculate TGI and perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects.
Example In Vivo Dosing and Observations:
Model
Treatment Groups
Key Findings
Source
H146 SCLC Xenograft
Veliparib + Cisplatin
Greater tumor growth delay with the combination compared to cisplatin alone.
NCI-H460 Xenograft
Veliparib (25 mg/kg i.p.) + Radiation
Increased tumor growth delay with combination treatment.
Veliparib is a versatile research tool for investigating the DNA damage response and exploiting vulnerabilities in cancer cells. The protocols outlined in this guide provide a robust starting point for in vitro and in vivo studies. As a potent PARP inhibitor, its utility is most pronounced in tumors with inherent DNA repair defects or as a synergistic partner for conventional DNA-damaging therapies. Future research will continue to explore novel combination strategies and predictive biomarkers to optimize the therapeutic application of PARP inhibitors like Veliparib.[5][14]
References
Wagner, L. M. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 8, 1931–1939. Available from: [Link]
Qiu, M., et al. (2021). Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. Cancer Biology & Therapy, 22(1), 53-62. Available from: [Link]
Taylor & Francis. (n.d.). Veliparib – Knowledge and References. Available from: [Link]
Wagner, L. M. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 8, 1931–1939. Available from: [Link]
Gallo, D., et al. (2020). Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up. Cancers, 12(9), 2633. Available from: [Link]
Pharmacy Times. (2023). Clinical Trial Shows Benefit of Veliparib in 'BRCA-Like' Breast Cancer. Available from: [Link]
Cardnell, R. J., et al. (2014). Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer. Cancer Medicine, 3(6), 1579–1594. Available from: [Link]
AbbVie. (2017). AbbVie Announces Topline Results from Two Phase 3 Studies Investigating Veliparib in Combination with Chemotherapy for the Treatment of Patients with Advanced or Metastatic Squamous Non-Small Cell Lung Cancer and Early-Stage Triple-Negative Breast Cancer. PR Newswire. Available from: [Link]
National Cancer Institute. (n.d.). Clinical Trials Using Veliparib. Available from: [Link]
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. Available from: [Link]
Sperling, C., et al. (2021). Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. Oncology Letters, 22(5), 785. Available from: [Link]
Amici, M., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. Molecules, 28(9), 3698. Available from: [Link]
LoRusso, P., et al. (2020). A phase 1 study of veliparib (ABT-888) plus weekly carboplatin and paclitaxel in advanced solid malignancies, with an expansion cohort in triple negative breast cancer (TNBC) (ETCTN 8620). Investigational New Drugs, 38(5), 1433–1443. Available from: [Link]
Kunos, C. A., et al. (2023). NCI 7977: A Phase I Dose-Escalation Study of Intermittent Oral ABT-888 (Veliparib) plus Intravenous Irinotecan Administered in Patients with Advanced Solid Tumors. Cancer Research Communications, 3(6), 1109–1115. Available from: [Link]
Dana-Farber Cancer Institute. (n.d.). Phase I Study of Veliparib (ABT-888) in Combination with Cisplatin Plus Gemcitabine in Advanced Biliary, Pancreatic, Urothelial and Non-small Cell Lung Cancer. Available from: [Link]
Ramalingam, S. S., et al. (2016). Randomized, Placebo-Controlled, Phase II Study of Veliparib in Combination with Carboplatin and Paclitaxel for Advanced/Metastatic Non–Small Cell Lung Cancer. Clinical Cancer Research, 22(8), 1937–1944. Available from: [Link]
Tuli, R., et al. (2019). A phase 1 study of veliparib, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer. EBioMedicine, 39, 299–306. Available from: [Link]
Kunos, C. A., et al. (2015). A Phase I Study of Veliparib (ABT-888) in Combination with Low-Dose Fractionated Whole Abdominal Radiation Therapy in Patients with Advanced Solid Malignancies and Peritoneal Carcinomatosis. Clinical Cancer Research, 21(1), 68–76. Available from: [Link]
Owonikoko, T. K., et al. (2017). A Phase I Dose-Escalation Study of Veliparib Combined with Carboplatin and Etoposide in Patients with Extensive-Stage Small Cell Lung Cancer and Other Solid Tumors. Clinical Cancer Research, 23(21), 6468–6477. Available from: [Link]
Breastcancer.org. (2020). Experimental Veliparib Improves Outcomes for People With BRCA Mutation and Advanced-Stage HER2-Negative Breast Cancer. Available from: [Link]
Application Notes & Protocols: The Chemistry and Utility of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
Abstract This technical guide provides a comprehensive analysis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1), a compound utilized in organic synthesis.[1] While the topic suggests its use "as a...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive analysis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1), a compound utilized in organic synthesis.[1] While the topic suggests its use "as a protecting group," it is crucial to clarify its primary role. This molecule is best understood as a synthetic building block or intermediate that contains a protected functional group—specifically, a secondary alcohol masked as an acetoxymethyl (AM) ether. This guide will deconstruct the chemistry of the embedded acetoxymethyl protecting group, providing general protocols for its cleavage (deprotection). Furthermore, by examining the synthesis and application of the closely related and well-documented analog, 1,3-Diacetoxy-2-(acetoxymethoxy)propane, we will provide concrete, field-proven protocols that illustrate the practical utility of this class of compounds in complex synthesis, notably in the production of antiviral pharmaceuticals.
Foundational Concepts: A Re-evaluation of Role
In multistep organic synthesis, a protecting group (PG) is a molecular moiety that is selectively introduced to mask a reactive functional group, rendering it inert to specific reaction conditions.[2] The PG must be stable during subsequent transformations and then be selectively removed under mild conditions to reveal the original functional group.[3][4]
The molecule 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, with the structure shown below, is an already protected form of a glycerol derivative.
The primary hydroxyls at positions 1 and 3 of the glycerol backbone are protected as benzoate esters .
The secondary hydroxyl at position 2 is protected as an acetoxymethyl (AM) ether , which is a type of acetal.
Therefore, this molecule does not typically serve as a reagent to protect an external alcohol. Instead, it acts as an electrophilic building block where the AM-protected hydroxyl can be unmasked at a strategic point in a synthetic sequence.
The Acetoxymethyl (AM) Ether: A Chemist's Perspective
The core "protecting group" element within the title compound is the acetoxymethyl ether. This functional group belongs to the widely used family of acetal-based protecting groups, which includes methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers.[5][6][7]
Mechanism of Acetal Protection and Deprotection
Acetal protecting groups are characterized by their stability under basic, nucleophilic, and many oxidative/reductive conditions, while being readily cleaved by acid.[3][8] The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The initial protonation of an ether oxygen generates a good leaving group, leading to the formation of a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the free hydroxyl group.
Caption: Mechanism of Acetal Ether Deprotection.
Stability Profile
The stability of the acetoxymethyl group is comparable to other common acetal protecting groups. This predictable behavior is essential for planning synthetic routes.
The protecting group is inert to common oxidants.[3]
Catalytic Hydrogenation (H₂, Pd/C)
Stable
Unlike benzyl ethers, acetals are stable to hydrogenolysis.[8][9]
Experimental Protocols
The following protocols are designed to provide actionable, step-by-step guidance. While Protocol 1 is a general method applicable to the title compound, Protocols 2 and 3 detail the synthesis and use of a closely related, well-documented analog to illustrate the real-world application of this chemical class.
Protocol 1: General Procedure for Deprotection of the Acetoxymethyl Group
This protocol describes the acid-catalyzed cleavage of the acetoxymethyl ether in 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate to yield 1,3-dibenzyloxy-2-propanol.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Rotary evaporator
Standard laboratory glassware
Procedure:
Dissolution: Dissolve the starting material (1.0 eq) in a suitable solvent such as methanol or THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Acidification: To the stirring solution, add a catalytic amount of concentrated HCl (e.g., 2-3 drops) or a 1M aqueous HCl solution (0.2 eq). Causality Note: The acid catalyzes the hydrolysis of the acetal. Using a co-solvent like THF/water can improve solubility and reaction rates.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
Quenching: Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution dropwise until effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel. If methanol was used, remove it first under reduced pressure. Add ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate. Causality Note: This partitions the organic product into the ethyl acetate layer, separating it from inorganic salts.
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product, 1,3-dibenzyloxy-2-propanol.
Purification: If necessary, purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of Key Analog: 1,3-Diacetoxy-2-(acetoxymethoxy)propane
This protocol, adapted from established literature, describes the synthesis of a key intermediate used in the production of the antiviral drug Ganciclovir.
Caption: Workflow for Synthesis of Ganciclovir Intermediate.
Materials:
Glycerol formal (mixture of 5-hydroxy-1,3-dioxane and 4-(hydroxymethyl)-1,3-dioxolane)
Reaction Setup: To a solution of glycerol formal (1.0 eq) in dichloromethane, add pyridine (3.0 eq) at 0°C under a nitrogen atmosphere.
Acylation: Add acetic anhydride (3.0 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction to completion by TLC.
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the resulting oil by silica gel column chromatography to afford the pure product.
Protocol 3: Application in Ganciclovir Synthesis
This protocol demonstrates the use of 1,3-Diacetoxy-2-(acetoxymethoxy)propane as an alkylating agent in the synthesis of a Triacetylganciclovir, a precursor to Ganciclovir.
Reaction Mixture: Combine diacetyl guanine (1.0 eq), 1,3-Diacetoxy-2-(acetoxymethoxy)propane (1.2 eq), and a catalytic amount of p-TsOH·H₂O in DMF.
Heating: Heat the mixture to 90-100°C and stir for 40-60 hours. Causality Note: The heat promotes the N-alkylation of the guanine base by the acyclic sugar analog.
Solvent Removal: Upon reaction completion (monitored by TLC or HPLC), cool the mixture and remove the DMF under high vacuum to obtain a dark syrup.
Isomer Removal: Dissolve the syrup in hot methanol and then cool to 0-5°C to crystallize the undesired N-7 isomer byproduct.
Filtration: Remove the N-7 isomer by filtration.
Final Product: Concentrate the filtrate to yield the crude N-9 isomer (Triacetylganciclovir), which can be further purified.
Conclusion
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is a specialized chemical whose utility is best understood within the context of its structure. It is not a general-purpose protecting group reagent but rather a complex building block containing both ester and acetal-protected hydroxyl groups. The acetoxymethyl ether provides robust protection under basic conditions while allowing for selective removal with acid. As demonstrated through the analogous synthesis of a Ganciclovir precursor, the primary application of this class of molecules is to serve as sophisticated synthons for constructing complex target molecules, a critical strategy in modern pharmaceutical development.
References
Saha, A., et al. Study Guide to Organic Chemistry, Volume 5. [Link]
Alcohol Protecting Groups. Department of Chemistry, University of Calgary. [Link]
Protecting Groups. Department of Chemistry, University of Wisconsin. [Link]
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
Protecting Groups For Alcohols. Chemistry Steps. [Link]
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. [Link]
Using Ethers as Protecting Groups. jOeCHEM. [Link]
Application Notes & Protocols: The Strategic Use of Dibenzoate Compounds in Modern Organic Synthesis
Abstract Dibenzoate compounds, esters derived from benzoic acid and various diols, represent a class of molecules with significant and diverse applications in organic synthesis. Beyond their extensive use as commodity pl...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Dibenzoate compounds, esters derived from benzoic acid and various diols, represent a class of molecules with significant and diverse applications in organic synthesis. Beyond their extensive use as commodity plasticizers, their unique chemical properties make them invaluable tools for synthetic chemists in research and drug development. Their stability, crystallinity, and predictable reactivity allow them to serve as robust protecting groups for diols, critical intermediates in pharmaceutical manufacturing, and as foundational components of chiral ligands for asymmetric catalysis. This guide provides an in-depth exploration of these applications, complete with detailed protocols, mechanistic insights, and practical advice to empower researchers in leveraging the full potential of dibenzoate chemistry.
Dibenzoates as Protecting Groups for Polyols: A Strategy of Stability and Control
One of the most fundamental applications of dibenzoates in multi-step synthesis is the protection of 1,2- and 1,3-diols. The benzoyl group (Bz) offers a robust shield for hydroxyl functionalities, allowing other parts of a molecule to undergo transformation without interference.
Rationale for Use: The Benzoyl Advantage
The selection of a protecting group is a critical strategic decision in synthesis design.[1] Benzoyl groups are favored for several reasons:
Stability: Benzoate esters are stable to a wide range of reaction conditions, including many oxidative and mildly acidic conditions, to which other groups like silyl ethers might be labile.[2][3]
Crystallinity: Dibenzoate derivatives are often highly crystalline solids. This property is a significant practical advantage, as it facilitates purification by recrystallization, often avoiding the need for laborious column chromatography.
UV-Activity: The phenyl ring of the benzoate group is UV-active, making compounds containing it easily visible on TLC plates under a UV lamp, simplifying reaction monitoring.
Orthogonality: The benzoyl group is cleaved under basic conditions (saponification), which are orthogonal to the acidic or fluoride-based conditions used to remove other common protecting groups like acetals or silyl ethers.[2][4] This allows for selective deprotection in complex molecules.
Comparative Data: Diol Protecting Groups
The choice of protecting group depends on the planned synthetic route. The following table provides a comparison of the benzoate group with other common cyclic protecting groups for diols.
Protecting Group
Structure Class
Stable Conditions
Labile Conditions
Key Advantages
Dibenzoate
Diester
Mild Acid, Oxidation, Reduction
Strong Base (Saponification)
High crystallinity, UV-active
Isopropylidene (Acetonide)
Cyclic Ketal
Base, Reducing Agents, Mild Oxidants
Acidic Hydrolysis (e.g., aq. HCl)
Easy to introduce, good for cis-diols
Benzylidene Acetal
Cyclic Acetal
Base, Nucleophiles
Acidic Hydrolysis, Hydrogenolysis
Can be opened regioselectively
Di-tert-butylsilylene (DTBS)
Cyclic Silyl Ether
Most non-acidic/non-fluoride conditions
Fluoride Ions (e.g., TBAF), Strong Acid
High stability due to steric bulk
Experimental Workflow: Protection & Deprotection
The following diagram illustrates a typical synthetic sequence involving the protection of a diol as a dibenzoate, subsequent chemical transformation, and final deprotection.
Caption: General workflow for using dibenzoates as protecting groups.
Protocol 1: Dibenzoylation of a 1,2-Diol
Objective: To protect a generic 1,2-diol using benzoyl chloride and pyridine.
Principle: The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine, a weak base, serves two crucial roles: it catalyzes the reaction and neutralizes the HCl byproduct, driving the reaction to completion.[5][6]
Materials:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
(±)-Hydrobenzoin
214.25
1.07 g
5.0
Benzoyl Chloride
140.57
1.40 mL (1.69 g)
12.0 (2.4 eq)
Pyridine, anhydrous
79.10
1.94 mL (1.90 g)
24.0 (4.8 eq)
Dichloromethane (DCM)
-
50 mL
-
1 M HCl (aq)
-
25 mL
-
Saturated NaHCO₃ (aq)
-
25 mL
-
Brine
-
25 mL
-
| Anhydrous MgSO₄ | - | ~5 g | - |
Procedure:
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the diol (1.07 g, 5.0 mmol) and anhydrous DCM (50 mL).
Stir the mixture until the diol is fully dissolved. Cool the flask to 0 °C in an ice bath.
Slowly add anhydrous pyridine (1.94 mL, 24.0 mmol) via syringe.
Add benzoyl chloride (1.40 mL, 12.0 mmol) dropwise over 10 minutes. Causality Note: This slow addition is crucial to control the exothermic reaction.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product spot should be significantly less polar than the starting diol.
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (25 mL) to remove pyridine, saturated NaHCO₃ (25 mL) to remove excess benzoyl chloride, and brine (25 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often a solid. Recrystallize from hot ethanol or ethanol/water to yield the pure dibenzoate product.
Protocol 2: Deprotection by Saponification
Objective: To cleave the dibenzoate ester and regenerate the diol.
Principle: Saponification is a base-mediated hydrolysis of an ester.[7] The hydroxide ion (OH⁻) attacks the ester's carbonyl carbon in a nucleophilic acyl substitution. The reaction is effectively irreversible because the final step is a highly favorable acid-base reaction between the resulting carboxylic acid and the alkoxide.[8]
Materials:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Dibenzoate Product
422.48
2.11 g
5.0
Sodium Hydroxide (NaOH)
40.00
0.80 g
20.0 (4.0 eq)
Methanol (MeOH)
-
40 mL
-
Water
-
10 mL
-
3 M HCl (aq)
-
As needed
-
| Ethyl Acetate | - | 50 mL | - |
Procedure:
In a 100 mL round-bottom flask, dissolve the dibenzoate (2.11 g, 5.0 mmol) in methanol (40 mL).
In a separate beaker, dissolve NaOH (0.80 g, 20.0 mmol) in water (10 mL).
Add the aqueous NaOH solution to the methanolic solution of the ester.
Attach a reflux condenser and heat the mixture to reflux (approx. 70-80 °C) for 2 hours. Self-Validation: The reaction is complete when TLC analysis (4:1 Hexanes:EtOAc) shows the complete disappearance of the starting material spot and the appearance of the polar diol spot at the baseline.
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure.
Add water (20 mL) to the residue and neutralize the mixture by slowly adding 3 M HCl until the pH is ~7. Benzoic acid will precipitate.
Extract the aqueous mixture with ethyl acetate (2 x 25 mL). The desired diol will be in the organic layer.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude diol.
Purification: The crude product can be purified by recrystallization or column chromatography as needed.
Chiral Dibenzoates in Asymmetric Catalysis
Dibenzoate structures are integral to some of the most powerful chiral ligands used in asymmetric catalysis. By creating a well-defined, rigid chiral environment around a metal center, these ligands can direct a reaction to produce one enantiomer of a product in high excess.
The Sharpless Asymmetric Epoxidation: A Landmark Reaction
A classic example is the Sharpless Asymmetric Epoxidation, which converts prochiral allylic alcohols into chiral epoxy alcohols with high enantioselectivity.[9][10][11] The catalyst system employs a titanium(IV) isopropoxide center coordinated to a chiral ligand, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[10][11] While tartrates are not direct dibenzoates, their dibenzoyl esters are also used and the underlying principle of using a chiral diester to control stereochemistry is the same. The tartrate ligand is the key to creating the asymmetric environment.
Mechanistic Rationale
The catalytic cycle is complex but can be simplified as follows:
Ligand Exchange: The titanium(IV) isopropoxide catalyst rapidly exchanges its isopropoxide ligands with the chiral tartrate, the allylic alcohol substrate, and the oxidant (tert-butyl hydroperoxide, TBHP).[10][11][12]
Catalyst Dimerization: The active catalyst is believed to be a dimer, with two titanium centers bridged by the tartrate ligands.[12][13]
Oxygen Transfer: The TBHP is activated by coordination to the titanium center. The chiral tartrate ligands create a sterically defined pocket, forcing the allylic alcohol to bind in a specific orientation. This geometry dictates that the peroxide delivers its oxygen atom to only one face of the alkene, resulting in a product with high enantiomeric excess.[10]
Caption: Simplified catalytic cycle of the Sharpless Epoxidation.
Protocol 3: Sharpless Asymmetric Epoxidation of Geraniol
Objective: To synthesize (2S,3S)-2,3-epoxygeraniol with high enantioselectivity.
Principle: Using (+)-Diisopropyl L-tartrate ((+)-DIPT), the catalyst will direct the epoxidation to the si-face of the allylic alcohol double bond, yielding the (2S,3S) epoxide.
Materials:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Geraniol
154.25
1.54 g (1.77 mL)
10.0
Titanium(IV) Isopropoxide
284.22
0.57 g (0.59 mL)
2.0 (0.2 eq)
(+)-Diisopropyl L-tartrate
234.24
0.56 g (0.51 mL)
2.4 (0.24 eq)
tert-Butyl Hydroperoxide (TBHP)
90.12
4.0 mL (5.5 M in decane)
22.0 (2.2 eq)
Molecular Sieves, 4Å
-
2.0 g
-
Dichloromethane (DCM), anhydrous
-
50 mL
-
| 10% NaOH solution (aq) | - | 25 mL | - |
Procedure:
To a flame-dried 250 mL round-bottom flask containing activated 4Å molecular sieves (2.0 g), add anhydrous DCM (50 mL) under an inert atmosphere.
Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
Add (+)-DIPT (0.56 g, 2.4 mmol) and stir for 5 minutes.
Add titanium(IV) isopropoxide (0.57 g, 2.0 mmol) and stir for another 10 minutes.
Add geraniol (1.54 g, 10.0 mmol) and stir for 10 minutes.
Add the TBHP solution (4.0 mL, 22.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -20 °C.
Reaction Monitoring: The reaction is typically stirred at -20 °C for 4-6 hours. Monitor by TLC (3:1 Hexanes:EtOAc).
Work-up: Quench the reaction by adding 10% aqueous NaOH solution (25 mL) and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour. This procedure helps to break down the titanium complex.
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the pad with DCM.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purification & Characterization: The crude product can be purified by flash column chromatography. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.
Conclusion
Dibenzoate compounds are far more than simple derivatives; they are strategic tools that enable complex molecular construction. As protecting groups, they provide a robust and reliable method for masking diols, with practical advantages in purification. In the realm of asymmetric synthesis, their chiral variants are essential for creating the sophisticated catalytic environments needed to control stereochemistry. The protocols and principles outlined in this guide demonstrate the versatility and power of dibenzoates, underscoring their continued importance in the arsenal of the modern synthetic chemist.
References
Katsuki, T.; Sharpless, K. B. The first practical method for asymmetric epoxidation. J. Am. Chem. Soc.1980, 102, 5974–5976.
Name-Reaction.com. Sharpless epoxidation. Available at: [Link]
Dalal Institute. Sharpless Asymmetric Epoxidation. Available at: [Link]
Save My Exams. Acyl chlorides and alcohols. Available at: [Link]
Schlegel Group, Wayne State University. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Available at: [Link]
Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. Available at: [Link]
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Available at: [Link]
JoVE. Acid Halides to Esters: Alcoholysis. Available at: [Link]
Fiveable. 11.3 Protecting groups - Organic Chemistry II. Available at: [Link]
ChemTube3D. Sharpless Asymmetric Epoxidation of Allylic Alcohols. Available at: [Link]
Scribd. Sharpless Asymmetric Epoxidation Guide. Available at: [Link]
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
Organic Chemistry Portal. Protecting Groups. Available at: [Link]
ResearchGate. Sharpless Asymmetric Epoxidation. Available at: [Link]
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
YouTube. What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications. Available at: [Link]
Organic Syntheses. Sharpless Epoxidation of Divinyl Carbinol. Available at: [Link]
OperaChem. Saponification-Typical procedures. Available at: [Link]
Varma, R. S.; Varma, M.; Chatterjee, A. K. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules1999, 4, 258-263.
MDPI. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Available at: [Link]
ResearchGate. Scheme 2: Reagents and conditions: (a) Benzoyl chloride, pyridine, 0 °C, 3 h, 75%. Available at: [Link]
eGyanKosh. EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. Available at: [Link]
Taylor & Francis Online. Benzoyl chloride – Knowledge and References. Available at: [Link]
Organic Syntheses. Benzoyl piperidine. Available at: [Link]
Google Patents. Dibenzoate esters of aliphatic diols and process for their preparation.
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at: [Link]
Agritrop. Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Available at: [Link]
Application Notes and Protocols for NMR Spectroscopic Analysis of [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate
Authored by: Senior Application Scientist, Chemical Analysis Division Date: January 15, 2026 Abstract This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: Senior Application Scientist, Chemical Analysis Division
Date: January 15, 2026
Abstract
This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the novel compound, [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate. This molecule, featuring multiple ester functionalities and stereocenters, presents a nuanced challenge for complete structural elucidation. These detailed protocols are designed for researchers, scientists, and drug development professionals, offering a robust framework for obtaining high-quality, unambiguous NMR data. The methodologies detailed herein are grounded in fundamental NMR principles and are supplemented with advanced 2D NMR techniques essential for definitive spectral assignment.
Introduction: The Structural Complexity of [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate
[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate is a small molecule characterized by a propyl backbone with extensive esterification. The presence of two benzoate groups and an acyloxymethyl ether moiety results in a complex arrangement of proton and carbon environments. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a multi-faceted NMR approach. The primary objective of this protocol is to provide a systematic workflow for the complete assignment of all proton (¹H) and carbon (¹³C) signals, leveraging a suite of 1D and 2D NMR experiments.
Foundational Principles: Why a Multi-dimensional NMR Approach is Essential
Due to significant signal overlap anticipated in the 1D ¹H NMR spectrum of the title compound, particularly in the aromatic and aliphatic regions, a simple one-dimensional analysis is insufficient for unambiguous structural assignment. Two-dimensional (2D) NMR spectroscopy is indispensable as it resolves these overlaps by introducing a second frequency dimension, revealing correlations between nuclei.[1] This allows for the establishment of connectivity through chemical bonds, providing a definitive molecular map. The suite of experiments outlined in this guide—COSY, HSQC, HMBC, and DEPT—each provide a unique and complementary piece of the structural puzzle.
Experimental Workflow: A Step-by-Step Guide
A logical and sequential application of various NMR experiments is crucial for efficient and accurate structure elucidation. The proposed workflow is designed to build upon the information gathered in the preceding step, culminating in a complete and validated assignment.
Caption: Key structural fragments of [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate.
Expected ¹H NMR Signals:
Aromatic Protons: Signals for the two benzoate groups will likely appear in the 7.4-8.2 ppm range.
[2][3][4]* Acyloxymethyl Protons (-O-CH₂-O-): A characteristic singlet or AB quartet is expected around 5.5-6.0 ppm.
Propyl Backbone Protons: The CH and CH₂ groups of the propyl chain will appear as complex multiplets in the 4.0-5.5 ppm range.
Acetyl Protons (-COCH₃): A sharp singlet is expected around 2.1 ppm.
Expected ¹³C NMR Signals:
Carbonyl Carbons: Ester carbonyls will resonate in the 165-175 ppm region.
[5][6]* Aromatic Carbons: Signals will appear between 128-135 ppm for protonated carbons and potentially higher for the ipso-carbons.
[7][8]* Acyloxymethyl Carbon (-O-CH₂-O-): Expected around 80-90 ppm.
Propyl Backbone Carbons: These carbons, attached to oxygen, will be in the 60-80 ppm range.
[9]* Acetyl Carbon (-COCH₃): Expected around 21 ppm.
4.2. Step-by-Step Interpretation Strategy
Identify Spin Systems with COSY: Start by identifying the coupled protons of the propyl backbone. Trace the correlations from one proton to its neighbors.
Assign Carbons with HSQC: Use the HSQC spectrum to assign the chemical shifts of the carbons directly bonded to the protons identified in the COSY spectrum.
Bridge Fragments with HMBC: Use the HMBC spectrum to find long-range correlations. Key correlations to look for include:
From the propyl protons to the carbonyl carbons of the benzoate and acetate groups.
From the aromatic protons to the benzoate carbonyl carbons.
From the acyloxymethyl protons to the propyl backbone carbon and the acetate carbonyl carbon.
Confirm Carbon Types with DEPT-135: Cross-reference the assignments from the HSQC with the DEPT-135 data to confirm the multiplicities (CH, CH₂, CH₃) of all protonated carbons.
Finalize Assignments: Integrate all data to produce a complete and unambiguous assignment of all ¹H and ¹³C signals.
Conclusion
This application note provides a comprehensive and systematic protocol for the complete NMR spectroscopic characterization of [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate. By following the outlined workflow, from meticulous sample preparation to the integrated analysis of 1D and 2D NMR data, researchers can achieve confident structural elucidation and purity assessment. The causality-driven approach, explaining the purpose of each experimental choice, ensures that this guide serves as both a practical protocol and an educational tool for professionals in the field.
References
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available at: [Link]
CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Available at: [Link]
Chemistry For Everyone. (2025). What Is COSY Spectroscopy? YouTube. Available at: [Link]
Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]
Columbia University NMR Core Facility. DEPT. Available at: [Link]
Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]
CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available at: [Link]
Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]
University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]
ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Available at: [Link]
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]
SpectraBase. Sodium benzoate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
PubMed Central. NMR Characterization of RNA Small Molecule Interactions. Available at: [Link]
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]
Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]
PubChem. [(2R,3E)-2-acetyloxy-3-(5-oxofuran-2-ylidene)propyl] benzoate. Available at: [Link]
Kanto Kagaku. How to select NMR solvent. Available at: [Link]
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available at: [Link]
University of Michigan BioNMR Core Facility. (2021). 1D and 2D NMR methods for small molecules. YouTube. Available at: [Link]
PubMed. Investigation of N-[(acyloxy) alkyl] ester as a prodrug model for drugs containing the phenyltetrazole moiety. Available at: [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
YouTube. (2022). NMR Supersequences for Small Molecule Characterization. Available at: [Link]
PubMed Central. (2025). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. Available at: [Link]
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
University of California, Los Angeles. 13C NMR Chemical Shift Table.pdf. Available at: [Link]
ElectronicsAndBooks. Acyloxymethyl Esters of Ampicillin. Available at: [Link]
ResearchGate. N-acyloxymethyl ester prodrug. Available at: [Link]
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
AMERICAN ELEMENTS. 2-(benzoyloxy)propyl benzoate. Available at: [Link]
PubChem. Benzoic acid, acetylmethyl ester. Available at: [Link]
PubChem. 2-acetyloxy(17O2)benzoic acid. Available at: [Link]
Cheméo. Chemical Properties of Benzoic acid, 2-methoxy-, propyl ester. Available at: [Link]
ChemRxiv. A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Available at: [Link]
Safe Handling and Storage of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: Application Notes and Protocols
Abstract This document provides detailed application notes and protocols for the safe handling and storage of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1).
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides detailed application notes and protocols for the safe handling and storage of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-22-1). In the absence of comprehensive toxicological data for this specific compound, this guide is founded on the principle of treating substances of unknown toxicity with a high degree of caution. The protocols herein are synthesized from established general laboratory safety standards and an analysis of the potential hazards associated with its structural motifs: a dibenzoate ester and an acetoxymethyl ether. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Context
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is a complex organic molecule utilized in specialized organic synthesis applications.[1] Its structure, featuring a central propanediyl backbone with two benzoate esters and an acetoxymethyl ether group, suggests a multi-faceted chemical reactivity. The benzoate esters introduce rigidity and potential metabolic pathways involving hydrolysis, while the acetoxymethyl ether group is a known motif used in designing pro-drugs, as it can be cleaved by cellular esterases.[2]
Causality of Precaution: The primary directive for handling this compound is the assumption of potential toxicity until proven otherwise.[1][3] Many laboratory chemicals have not been fully characterized toxicologically, and it is a prudent practice to minimize all routes of exposure.[3][4] The protocols outlined below are designed as a self-validating system of checks and balances to ensure user safety.
Hazard Assessment and Inferred Risks
Given the lack of a publicly available, detailed Safety Data Sheet (SDS), a hazard assessment must be inferred from the compound's chemical structure and data from analogous compounds.
Dibenzoate Esters: Esters, in general, can be irritants to the skin, eyes, and respiratory tract.[5] For instance, Dipropylene Glycol Dibenzoate is noted to cause irritation to the eyes, nose, and throat.[5] While the toxicity of many esters is low, prolonged exposure should be avoided.
Acetoxymethyl (AM) Ether Group: The acetoxymethyl group is designed to be labile and is known to be cleaved by extracellular and intracellular esterases.[6][7] This cleavage would release formaldehyde, a known irritant, sensitizer, and potential carcinogen. While the quantities released from incidental exposure would likely be small, this potential underscores the need for robust containment measures.
Unknown Toxicity: For any new or uncharacterized substance, it is crucial to assume it may be highly toxic.[1] All handling procedures should reflect this assumption to minimize the risk of unforeseen health effects.
Physical and Chemical Properties
A summary of the known and predicted properties of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is presented below. This information is critical for engineering appropriate safety controls.
Property
Value
Source
CAS Number
110874-22-1
Molecular Formula
C₂₀H₂₀O₇
Molecular Weight
372.37 g/mol
Appearance
Neat (likely a liquid or solid)
Boiling Point
476.6 ± 40.0 °C (Predicted)
Density
1.231 ± 0.06 g/cm³ (Predicted)
Safe Handling Protocols
The following protocols are mandatory for all personnel working with 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and ocular routes.
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles and a full-face shield must be worn.[8]
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but for prolonged handling, it is advisable to consult a glove compatibility chart. Double-gloving is recommended for enhanced protection.[8]
Body Protection: A standard laboratory coat must be worn at all times. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron over the lab coat is required.[8]
Respiratory Protection: All manipulations of the compound that could generate aerosols, vapors, or dust (if solid) must be conducted within a certified chemical fume hood.[4][8]
Caption: Figure 1: PPE Selection Workflow
Experimental Procedures
Preparation: Before handling, consult this document and any available institutional chemical safety resources. Ensure that safety showers, eyewash stations, and fire extinguishers are accessible and unobstructed.[1]
Engineering Controls: All weighing and transfers of the compound should be performed in a chemical fume hood to minimize inhalation exposure.[4] The sash should be kept as low as possible.
Spill Management: A spill kit appropriate for non-volatile organic compounds should be readily available. In the event of a spill, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to clean a spill without the proper training and PPE.[8]
Hygiene: Avoid all skin and eye contact with the chemical.[1] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not store or consume food or beverages in areas where this chemical is handled or stored.[1]
Storage and Waste Disposal Protocols
Proper storage is critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Storage Conditions
Container: Store in a tightly sealed, clearly labeled container. The label should include the full chemical name, CAS number, and a warning such as "Caution: Substance of Unknown Toxicity. Handle with Care."
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Keep away from heat, sparks, and open flames.[10]
Segregation: Store separately from strong acids, bases, and oxidizing agents to prevent accidental reactions.
Waste Disposal
Waste Segregation: All waste contaminated with 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, including gloves, pipette tips, and empty containers, must be collected in a designated hazardous waste container.[8]
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and list the full chemical name.
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of this waste stream.[8] Do not dispose of this chemical down the drain or in the regular trash.
Caption: Figure 2: Storage and Disposal Workflow
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][11]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][11]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][9]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[5][9]
Conclusion
The safe handling and storage of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate require a cautious and systematic approach rooted in the principles of chemical hygiene for substances of unknown toxicity. By adhering to the protocols outlined in this guide, researchers can effectively minimize their risk of exposure and maintain a safe laboratory environment. It is imperative that all users of this compound familiarize themselves with these procedures and their institution's specific safety policies before commencing any work.
References
General Laboratory Safety Rules. Oklahoma State University. [Link]
Chapter 2, Chemical Hygiene Plan: General Laboratory Safety. University of Nevada, Reno. [Link]
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf, National Institutes of Health. [Link]
Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. National Institutes of Health. [Link]
Synthesis and utility of fluorogenic acetoxymethyl ethers. National Institutes of Health. [Link]
Application Notes and Protocols for the Scale-Up Synthesis of Antiviral Intermediates
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The global demand for effective antiviral therapeutics necessitates robust, scalable, and economically viable manufacturing proces...
Author: BenchChem Technical Support Team. Date: January 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The global demand for effective antiviral therapeutics necessitates robust, scalable, and economically viable manufacturing processes. The transition from laboratory-scale synthesis to industrial production of active pharmaceutical ingredients (APIs) is a critical phase fraught with challenges. This document provides a detailed guide on the scale-up synthesis of key antiviral intermediates, offering insights into process optimization, safety considerations, and advanced manufacturing techniques. Through case studies of prominent antiviral drugs, this application note delivers field-proven protocols and explains the rationale behind critical process decisions, ensuring scientific integrity and practical applicability.
Introduction: The Imperative for Scalable Antiviral Synthesis
The emergence of novel viral pathogens and the persistence of endemic viral diseases underscore the continuous need for a readily available arsenal of antiviral drugs.[1][2] The journey from a promising antiviral molecule in a research lab to a globally accessible medication hinges on the successful scale-up of its synthesis.[3][4] This transition is far from a simple multiplication of laboratory-scale quantities; it involves a multidisciplinary approach encompassing synthetic chemistry, chemical engineering, and rigorous quality control.[4][5]
Challenges in scaling up the synthesis of antiviral intermediates are multifaceted. They include:
Complex Molecular Architectures: Many antiviral agents possess intricate structures with multiple stereocenters, requiring precise stereochemical control throughout the synthesis.[6][7]
Hazardous Reagents and Reactions: Large-scale operations often amplify the risks associated with toxic, explosive, or highly reactive chemicals.[6][8][9]
Process Efficiency and Yield: Low overall yields, common in multi-step syntheses, can render a process economically unfeasible for large-scale production.[10]
Purification and Impurity Profile: Removing impurities to meet stringent pharmaceutical standards can be a significant bottleneck, often requiring the development of scalable crystallization and purification methods that avoid chromatography.[6][11][12]
Supply Chain of Starting Materials: Reliance on starting materials from natural sources with volatile supply can jeopardize production continuity.[6][13][14]
This guide will delve into these challenges and present strategies to overcome them, with a focus on creating safe, efficient, and reproducible manufacturing processes for crucial antiviral intermediates.
Core Principles of Process Scale-Up
Successful scale-up is rooted in a deep understanding of the chemical process and its interaction with the manufacturing environment. The following principles are fundamental to a successful transition from bench to plant.
Process Understanding and Optimization
Before any scale-up activities, a thorough understanding of the reaction mechanism, kinetics, and thermodynamics is crucial.[5] Key process parameters (KPPs) and critical process parameters (CPPs) that impact critical quality attributes (CQAs) of the intermediate must be identified and optimized.[15] This involves:
Route Scouting: Evaluating different synthetic routes to identify the most efficient, cost-effective, and safest pathway for large-scale production.[5]
Parameter Optimization: Systematically varying reaction conditions such as temperature, pressure, concentration, and catalyst loading to maximize yield and minimize impurities.[16]
Solvent Selection: Choosing solvents that are not only effective for the reaction but also safe, environmentally friendly, and easily recoverable.[16]
Engineering and Equipment Considerations
The physical environment of a large-scale reactor differs significantly from a laboratory flask.[4] Key engineering aspects to consider include:
Heat and Mass Transfer: Inefficient heat transfer in large reactors can lead to localized "hot spots" and runaway reactions, while poor mass transfer can result in incomplete reactions and increased impurity formation.[4]
Mixing: The type and speed of the agitator are critical for achieving homogeneity in multiphase reactions and for controlling particle size during crystallization.[16]
Materials of Construction: The reactor and associated equipment must be compatible with the reagents, solvents, and reaction conditions to prevent corrosion and contamination.
Safety and Environmental Considerations
Safety is the foremost priority in any chemical manufacturing process.[17][18] A comprehensive hazard analysis should be conducted to identify potential risks and implement appropriate safety measures, such as:
Handling of Hazardous Reagents: Implementing protocols for the safe storage, handling, and disposal of toxic, flammable, and explosive materials.[17][18]
Runaway Reaction Prevention: Understanding the reaction exotherm and ensuring adequate cooling capacity to prevent thermal runaways.[9]
Waste Management: Developing a sustainable waste management plan to minimize environmental impact.[18]
Case Study: Scale-Up Synthesis of Favipiravir Intermediates
Favipiravir is a broad-spectrum antiviral agent that has been used for the treatment of influenza and investigated for other viral infections.[19] Its synthesis provides an excellent case study for process optimization and the application of modern manufacturing technologies.
Synthetic Strategy and Scale-Up Challenges
Several synthetic routes to favipiravir have been reported, with many converging on key pyrazine intermediates.[19][20][21] A common challenge is the introduction of the fluorine atom and the subsequent manipulations of the pyrazine ring. An economical and scalable procedure has been developed starting from 3-aminopyrazine-2-carboxylic acid, proceeding through the intermediate 3,6-dichloropyrazine-2-carbonitrile.[20] This route offers the advantage of avoiding chromatographic purification in the final steps.[20]
Another scalable approach begins with diethyl malonate, involving a 9-step synthesis.[19][22] This route has been successfully scaled to the decagram level and highlights the use of continuous flow chemistry for key transformations.[19][22]
Protocol: Decagram Scale Synthesis of a Key Favipiravir Intermediate
This protocol is adapted from a scalable synthesis of favipiravir and focuses on the generation of a key intermediate.[19][22]
Reaction Scheme:
Caption: Simplified workflow for Favipiravir synthesis.
Materials and Equipment:
Diethyl malonate
Necessary reagents and solvents for a 9-step synthesis
Continuous flow reactor for hydrogenation and bromination steps
Standard laboratory glassware and equipment for multi-step synthesis
Analytical instruments (NMR, HPLC) for reaction monitoring and product characterization
Procedure:
Initial Steps (Conventional Batch Chemistry): The initial steps of the synthesis starting from diethyl malonate are carried out using conventional batch chemistry, following optimized and modified protocols from reported literature.[19]
Hydrogenation (Continuous Flow Chemistry): The hydrogenation step is performed using a continuous flow reactor.[19][22] This approach enhances the yield and safety of the reaction compared to traditional batch hydrogenation.
Bromination (Continuous Flow Chemistry): Similarly, the bromination step is conducted in a continuous flow system, which allows for better control of this often highly reactive and exothermic process.[19][22]
Subsequent Transformations: The subsequent steps to complete the synthesis of favipiravir are performed using optimized batch protocols.
Purification: The final product is purified through non-chromatographic methods, such as crystallization, to yield favipiravir with high purity (>99%).[20]
Process Parameters for Key Steps:
Parameter
Hydrogenation (Flow)
Bromination (Flow)
Reactor Type
Continuous Flow Reactor
Continuous Flow Reactor
Key Advantage
Enhanced yield and safety
Improved control and safety
Scale
Decagram
Decagram
Case Study: Scale-Up Synthesis of Molnupiravir Intermediates
Molnupiravir is an orally bioavailable antiviral drug that has been authorized for the treatment of COVID-19.[11][23] The development of a scalable and cost-effective synthesis was a critical step in making this drug widely accessible.
Synthetic Strategy and Scale-Up Challenges
The initial patented synthesis of molnupiravir involved multiple steps and relied on column chromatography for purification, which is not ideal for large-scale production.[11][12] A key challenge was to develop a chromatography-free synthesis.[11][12][23] A significantly improved, two-step synthesis starting from cytidine has been developed, which has been successfully performed on a decagram scale.[11][23] This route utilizes a selective enzymatic acylation followed by a transamination.[11][23]
Another innovative approach involves a one-pot, two-step synthesis from uridine, proceeding through a novel thionated intermediate.[24][25] This method also avoids chromatography and has been demonstrated on a gram scale with a high overall yield.[24][25]
Protocol: Decagram Scale Synthesis of Molnupiravir from Cytidine
This protocol is based on the chromatography-free, two-step synthesis of molnupiravir.[11][12]
Reaction Scheme:
Caption: Two-step synthesis of Molnupiravir from Cytidine.
Materials and Equipment:
Cytidine
Isobutyric anhydride
Immobilized lipase B from Candida antarctica (Novozym 435)
Hydroxylamine sulfate
1-Butanol
Water
Standard laboratory glassware and equipment for large-scale synthesis
Analytical instruments (NMR, HPLC)
Procedure:
Step 1: Selective Enzymatic Acylation (200 g scale)
Suspend cytidine in an appropriate solvent.
Add isobutyric anhydride and the immobilized lipase.
Stir the mixture at a controlled temperature until the reaction is complete as monitored by HPLC.
Filter to recover the enzyme for potential recycling.
Isolate the 5′-O-Isobutyryl cytidine intermediate.
Step 2: Transamination (80 g scale)
Dissolve the 5′-O-Isobutyryl cytidine intermediate in a mixture of 70% aqueous 1-butanol.[11][12]
Add hydroxylamine sulfate to the solution.[11][12]
Heat the mixture with vigorous stirring at 75-80 °C for approximately 40 hours, monitoring the reaction progress by HPLC.[11][12]
Upon completion, cool the reaction mixture and isolate the crude molnupiravir.
Purify the product by recrystallization to obtain molnupiravir in high purity.
Key Process Improvements:
Feature
Patented Route
Optimized Scale-Up Route
Starting Material
Complex
Cytidine (readily available)
Number of Steps
Multiple
Two
Purification
Column Chromatography
Crystallization
Overall Yield
~17%
~41%
Case Study: Scale-Up Synthesis of Oseltamivir Intermediates
Oseltamivir (Tamiflu®) is a widely used antiviral for the treatment of influenza. Its synthesis has been a subject of intense research due to the reliance of the initial commercial route on shikimic acid, a natural product with a fluctuating supply.[6][7][13][14]
Synthetic Strategy and Scale-Up Challenges
The industrial synthesis of oseltamivir developed by Roche starts from (-)-shikimic acid.[7][13] Key challenges in scaling up this synthesis include:
Starting Material Availability: The dependence on shikimic acid from Chinese star anise has led to supply chain vulnerabilities.[13][14]
Use of Hazardous Reagents: The synthesis involves the use of sodium azide, which is highly toxic and potentially explosive on a large scale.[6][8]
Stereochemical Control: Oseltamivir has three stereocenters, and maintaining the correct stereochemistry throughout the multi-step synthesis is critical.[6]
These challenges have spurred the development of numerous alternative synthetic routes, including azide-free syntheses and approaches that utilize different starting materials.[7]
Protocol: Key Steps in an Azide-Based Oseltamivir Synthesis
This protocol outlines key transformations in a synthesis of an oseltamivir intermediate, highlighting the critical azide introduction step.[6]
Reaction Scheme:
Caption: Azide introduction in Oseltamivir synthesis.
Materials and Equipment:
A suitable derivative of shikimic acid with a good leaving group (e.g., mesylate or triflate)
Sodium azide (NaN₃)
Appropriate solvent system (e.g., acetone/water)
Temperature-controlled reactor
Analytical instruments (TLC, HPLC) for reaction monitoring
Procedure for Azide Substitution:
Dissolve the shikimic acid derivative in the chosen solvent system in a temperature-controlled reactor.
Cool the reaction mixture to a controlled temperature (e.g., 0 °C) to minimize side reactions.[6]
Slowly add a solution of sodium azide to the cooled reaction mixture while maintaining vigorous stirring.
Maintain the reaction at the controlled temperature and monitor its progress by TLC or HPLC.
Upon completion, carefully quench the reaction to neutralize any remaining azide.
Proceed with the work-up and purification steps to isolate the desired azido-intermediate.
Safety Considerations for Azide Chemistry:
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.
Ventilation: Work in a well-ventilated fume hood.
Temperature Control: Strictly control the reaction temperature to prevent the decomposition of sodium azide.
Quenching: Use a validated quenching procedure to safely neutralize residual azide.
Waste Disposal: Dispose of azide-containing waste according to institutional and regulatory guidelines.
Case Study: Scale-Up Synthesis of Remdesivir Intermediates
Remdesivir is an antiviral drug that was granted emergency use authorization for the treatment of COVID-19.[26] The rapid need for large quantities of this drug spurred significant innovation in its manufacturing process.
Synthetic Strategy and Scale-Up Challenges
The synthesis of remdesivir is a multi-step process, with a key challenge being the stereoselective installation of a cyano group at the 1'-position of a riboside intermediate.[27][28] The initial process for this cyanation step required cryogenic temperatures (-78 °C) and involved reagents that could generate toxic hydrogen cyanide.[26][27]
To address these challenges, an improved batch process was developed that could be operated at a more manageable -30 °C.[26] Furthermore, a continuous flow process was developed for this critical cyanation step, which significantly improved safety by minimizing the volume of hazardous reagents in the reactor at any given time.[26]
Another key aspect of remdesivir synthesis is the phosphorylation step to introduce the phosphoramidate moiety.[29] Efficient and high-yield methods for this transformation are crucial for the overall efficiency of the synthesis.
Protocol: Kilogram-Scale Cyanation of a Remdesivir Precursor via Continuous Flow
This protocol is based on the development of a large-scale continuous flow process for the cyanation of a remdesivir intermediate.[26]
Reaction Scheme:
Caption: Workflow for implementing Process Analytical Technology (PAT).
The Critical Role of Crystallization in Scale-Up
Crystallization is a crucial unit operation in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. [][31][32]It is often the primary method for purification and for isolating the desired solid-state form of the compound. [31][33]Key considerations for scaling up crystallization processes include:
Supersaturation Control: Supersaturation is the driving force for crystallization, and its careful control is essential for achieving the desired crystal size distribution and polymorphic form.
[]* Seeding: The use of seed crystals is a common practice to control nucleation and ensure batch-to-batch consistency.
[34]* Mixing and Agitation: The mixing conditions in the crystallizer can significantly impact crystal growth, agglomeration, and breakage.
[32]* Cooling Profile: The rate of cooling can influence the rate of supersaturation generation and, consequently, the final crystal properties.
[34]
Optimizing the crystallization process is critical for obtaining an intermediate with the desired purity, particle size, and morphology, which are essential for downstream processing and the performance of the final drug product.
[][31]
Conclusion
The scale-up synthesis of antiviral intermediates is a complex but essential undertaking in the development of new medicines. A successful scale-up strategy is built on a foundation of deep process understanding, robust engineering principles, and an unwavering commitment to safety and quality. By leveraging advanced manufacturing technologies such as continuous flow chemistry and implementing Process Analytical Technology, the pharmaceutical industry can overcome the challenges of scale-up and ensure a reliable supply of life-saving antiviral drugs. The case studies presented in this guide illustrate the practical application of these principles and provide a framework for the development of scalable and sustainable manufacturing processes for the antiviral therapeutics of the future.
References
Ahlqvist, G. P., McGeough, C. P., Senanayake, C., Armstrong, J. D., Yadaw, A., Roy, S., Ahmad, S., Snead, D. R., & Jamison, T. (2021). Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. ChemRxiv. [Link]
Tiyasakulchai, T., Charoensetakul, N., Khamkhenshorngphanuch, T., Thongpanchang, C., Srikun, O., Yuthavong, Y., & Srimongkolpithak, N. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. [Link]
Anonymous. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly. [Link]
Tiyasakulchai, T., Charoensetakul, N., Khamkhenshorngphanuch, T., Thongpanchang, C., Srikun, O., Yuthavong, Y., & Srimongkolpithak, N. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. [Link]
Tiyasakulchai, T., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. ResearchGate. [Link]
Ahlqvist, G. P., et al. (2021). Progress Towards a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. ChemRxiv. [Link]
Anonymous. (2021). Short Synthesis of Molnupiravir (EIDD-2801) via a Thionated Uridine Intermediate. ACS Omega. [Link]
ChemistryViews. (2020). Continuous Flow Process for Remdesivir Synthesis. ChemistryViews. [Link]
Merck Millipore. (n.d.). Real-Time Monitoring & Control in Biopharmaceuticals. Merck Millipore. [Link]
Anonymous. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. SpringerLink. [Link]
Ahlqvist, G. P., et al. (2021). Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. ACS Omega. [Link]
Wikipedia. (n.d.). Oseltamivir total synthesis. Wikipedia. [Link]
Anonymous. (2022). Concise two-step chemical synthesis of molnupiravir. RSC Publishing. [Link]
Anonymous. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]
Anonymous. (n.d.). Process analytical technology tools for monitoring pharmaceutical unit operations: A control strategy for continuous process verification. Yonsei University. [Link]
Vieira, T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. [Link]
Anonymous. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]
Anonymous. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. PMC - NIH. [Link]
Xie, Y., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry. [Link]
Anonymous. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. PMC - NIH. [Link]
Wikipedia. (n.d.). Process analytical technology. Wikipedia. [Link]
Google Patents. (n.d.). WO2022029704A1 - Remdesivir intermediates.
Pharma Engineering. (2018). Guidelines for Process Development, Optimization & Scale up. Pharma Engineering. [Link]
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Triclinic Labs. [Link]
Anonymous. (2025). Recent Progress on the Total Synthesis of (–)-Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza Disease. ResearchGate. [Link]
Google Patents. (n.d.). NL2022745B1 - Flow synthesis process for the production of oseltamivir.
Crystal Pharmatech. (n.d.). API Crystallization. Crystal Pharmatech. [Link]
Anonymous. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. MDPI. [Link]
Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. [Link]
Adesis, Inc. (2024). A Comprehensive Guide to Pilot Plant Scale-Up Techniques. Adesis, Inc.[Link]
MedBound Hub. (2025). Safety concerns in API industry. MedBound Hub. [Link]
Sigma-HSE. (2023). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE. [Link]
Belwal, S., et al. (n.d.). Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study. IJERA. [Link]
Anonymous. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. LinkedIn. [Link]
Wommack, A. J., et al. (2024). Scaling the Process Chemistry of a COVID-19 Antiviral Pharmaceutical Down for a Multistep Synthesis Experiment in the Undergraduate Teaching Laboratory. Journal of Chemical Education. [Link]
FDA. (n.d.). Manufacturing Scale-Up of Drugs and Biologics. FDA. [Link]
da Silva, E. M., et al. (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. [Link]
Technical Support Center: Purification of Crude 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
Welcome to the technical support guide for the purification of crude 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This document is designed for researchers, scientists, and drug development professionals who are workin...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of crude 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This document is designed for researchers, scientists, and drug development professionals who are working with this key chemical intermediate and require robust, field-proven methods to achieve high purity. As an analogue of the widely used Ganciclovir intermediate, 1,3-Diacetoxy-2-(acetoxymethoxy)propane[1][2], achieving stringent purity levels is paramount for successful downstream applications and ensuring the integrity of your final active pharmaceutical ingredient (API).
This guide moves beyond simple step-by-step instructions. It provides a troubleshooting framework in a direct question-and-answer format to address the specific, practical challenges you may encounter during the purification process. We will delve into the causality behind experimental choices, ensuring you not only execute the protocols but also understand the underlying chemical principles.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities in your crude material. The synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, typically involving the benzoylation of a glycerol derivative, can introduce several types of impurities.
Can complicate purification due to similar polarities and may interfere with subsequent reactions.
Partially-Reacted Intermediates
Incomplete benzoylation leading to mono-benzoate species.
These are often close in polarity to the desired product, making chromatographic separation challenging.
Reaction Byproducts
Side reactions, such as the formation of benzoic acid or self-condensation products.
Can introduce acidic or high-molecular-weight contaminants that may require specific workup procedures to remove.
Residual Catalysts/Reagents
Pyridine, DMAP, or residual acids/bases used to drive the reaction.
Must be thoroughly removed during aqueous workup to prevent column streaking or product degradation.
Solvents
Dichloromethane, ethyl acetate, etc., from the reaction and initial workup.[1]
Must be fully removed under reduced pressure to avoid analytical interference and meet regulatory standards (e.g., ICH guidelines).
Section 2: General Purification and Troubleshooting Workflow
The path from a crude reaction mixture to a highly pure product is a multi-step process. Each stage presents unique challenges. The following diagram outlines a typical workflow and highlights key troubleshooting checkpoints, which will be expanded upon in the FAQ section.
Technical Support Center: Optimizing the Synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate
Welcome to the technical support guide for the synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
Understanding the Core Synthesis Pathway
The synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate involves the protection of the secondary hydroxyl group of 1,3-di-O-benzoyl-glycerol. This reaction is a variation of the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) mechanism.[1] The acetoxymethyl (AM) group is a valuable protecting group, as it is stable under various conditions but can be cleaved when necessary.[2][3]
The primary starting material is 1,3-di-O-benzoyl-glycerol, which has a free secondary hydroxyl group.[4] This alcohol is deprotonated with a suitable base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic chloromethyl acetate (or a similar acetoxymethylating agent) to form the desired ether linkage.
Caption: Core synthesis pathway for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate.
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield expectation for this synthesis?
Yields can vary significantly based on the purity of reagents, reaction scale, and optimization of conditions. While literature on this specific molecule is sparse, analogous Williamson ether syntheses can range from moderate to high yields (60-90%) under optimized conditions. Low yields are often indicative of specific, correctable issues addressed in the troubleshooting section below.
Q2: What are the most critical parameters affecting my yield?
The three most critical parameters are:
Water Content: The reaction is highly sensitive to moisture. Water can consume the base and hydrolyze the acetoxymethylating agent.
Base Selection and Stoichiometry: The base must be strong enough to fully deprotonate the secondary alcohol without promoting side reactions. Sodium hydride (NaH) is a common and effective choice.[5]
Temperature Control: Exothermic reactions or excessive heating can favor elimination side reactions, especially if the alkylating agent has any steric hindrance.[6] Lowering the reaction temperature generally favors the desired SN2 substitution.[6]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase: A starting point is a hexane:ethyl acetate mixture (e.g., 7:3 v/v). Adjust polarity as needed to achieve good separation between the starting material (more polar) and the product (less polar).
Visualization: UV light (254 nm) will show the benzoyl-containing compounds. A potassium permanganate stain can also be used to visualize the alcohol starting material.
Monitor the consumption of the starting material (1,3-di-O-benzoyl-glycerol) to determine when the reaction is complete.
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
If TLC analysis shows a significant amount of unreacted 1,3-di-O-benzoyl-glycerol after the expected reaction time, consider the following causes and solutions.
Possible Causes & Solutions
Cause
Scientific Rationale
Troubleshooting Protocol
Inactive Base
Sodium hydride (NaH) can be oxidized upon improper storage. If the NaH is not sufficiently reactive, the starting alcohol will not be deprotonated to form the necessary nucleophile.
1. Use a fresh, unopened bottle of NaH. 2. If using an older bottle, carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and any surface oxidation products. Dry under a stream of nitrogen before use. 3. Consider using a more reactive base like potassium hydride (KH), which can be more effective.[7]
Insufficient Reagent
The reaction stoichiometry is critical. An insufficient amount of base or alkylating agent will result in incomplete conversion.
1. Ensure accurate weighing and transfer of all reagents.[8] 2. Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure full deprotonation. 3. Use a slight excess of the acetoxymethylating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Low Reaction Temperature
While high temperatures can be detrimental, a temperature that is too low may result in an impractically slow reaction rate.
1. Ensure the reaction is running at the intended temperature (e.g., 0 °C to room temperature is a common range for this type of reaction). 2. If the reaction stalls at a lower temperature, consider slowly warming the mixture to room temperature while monitoring via TLC.
Problem 2: Formation of Alkene Byproducts (Elimination)
The primary competitive side reaction in a Williamson ether synthesis is the E2 elimination pathway, which is promoted by the basicity of the alkoxide.[1][6] This is particularly problematic with sterically hindered alkyl halides.
Caption: Competing SN2 (desired) and E2 (side reaction) pathways.
Possible Causes & Solutions
Cause
Scientific Rationale
Troubleshooting Protocol
High Temperature
Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[6]
1. Maintain a low temperature during the addition of the alkylating agent (e.g., 0 °C). 2. Allow the reaction to proceed at a lower temperature for a longer duration rather than heating to accelerate it.
Sterically Hindered Reagents
While chloromethyl acetate is a primary halide and not prone to elimination, impurities or alternative, bulkier alkylating agents could favor elimination.[9]
1. Ensure the purity of the acetoxymethylating agent. Distill if necessary. 2. Confirm that the correct reagent is being used.
Solvent Choice
The solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation, leaving a more reactive "naked" alkoxide nucleophile, favoring SN2.[7]
1. Use a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO. 2. Ensure the solvent is thoroughly dried before use, for example, by storing over molecular sieves.
Problem 3: Product Degradation During Workup or Purification
The acetoxymethyl (AM) ether is classified as a mixed acetal and can be sensitive to acidic conditions, which can cleave the protecting group.[10][11]
Possible Causes & Solutions
Cause
Scientific Rationale
Troubleshooting Protocol
Acidic Workup
Quenching the reaction with a strong aqueous acid can lead to the hydrolysis of the AM ether, regenerating the starting alcohol.
1. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic. 2. Alternatively, quench with ice-cold water. 3. During extraction, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid before the final brine wash.
Acidic Silica Gel
Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds during column chromatography.
1. Neutralize the silica gel before use. This can be done by preparing the slurry in the desired eluent system and adding a small amount of a neutral base like triethylamine (~1% v/v). 2. Alternatively, use a different stationary phase, such as neutral alumina, for purification.
Appendix A: Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights for maximizing yield.
Materials:
1,3-Di-O-benzoyl-glycerol (1.0 eq)
Sodium hydride, 60% dispersion in mineral oil (1.2 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Chloromethyl acetate (1.2 eq)
Anhydrous hexanes
Saturated aqueous NH₄Cl solution
Saturated aqueous NaHCO₃ solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel (with 1% triethylamine)
Procedure:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
Base Preparation: In a separate flask, weigh the required amount of NaH dispersion. Add anhydrous hexanes, stir, and allow the NaH to settle. Decant the hexane wash. Repeat twice to remove the mineral oil. Dry the NaH under a nitrogen stream.
Deprotonation: Add the washed NaH to the reaction flask. Add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath.
Substrate Addition: Dissolve the 1,3-di-O-benzoyl-glycerol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
Alkylation: Add chloromethyl acetate dropwise to the reaction mixture at 0 °C.
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Workup: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel treated with 1% triethylamine, using a hexane/ethyl acetate gradient.
Navigating the Synthesis of CAS 110874-22-1: A Technical Support Guide
Prepared by a Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the synthesis of CAS 110874-22-1. It is designe...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the synthesis of CAS 110874-22-1. It is designed to offer troubleshooting advice and answer frequently asked questions, focusing on the common side reactions and challenges encountered during its synthesis. The information presented here is grounded in established chemical principles and aims to provide practical, field-proven insights to ensure the integrity and success of your experimental work.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
The synthesis of complex organic molecules like CAS 110874-22-1 is often accompanied by the formation of undesired byproducts. Understanding the mechanisms of these side reactions is crucial for optimizing reaction conditions and maximizing the yield and purity of the target compound.
Issue 1: Incomplete Reaction and Low Yield
Question: My reaction to synthesize CAS 110874-22-1 is not going to completion, resulting in a low yield. What are the potential causes and how can I address this?
Answer: Incomplete reactions are a common challenge in multi-step organic synthesis. Several factors can contribute to this issue:
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A modest increase in temperature can also enhance the reaction rate, but care must be taken to avoid promoting side reactions.
Inadequate Mixing: In heterogeneous reactions, inefficient stirring can lead to poor mass transfer, preventing the reactants from interacting effectively. Ensure vigorous and consistent stirring throughout the reaction.
Reagent Purity and Stoichiometry: The purity of starting materials and reagents is paramount. Impurities can interfere with the reaction or poison catalysts. Additionally, an incorrect stoichiometric ratio of reactants can lead to an excess of one reactant and limit the formation of the product. It is advisable to use high-purity reagents and carefully control the stoichiometry.
Presence of Inhibitors: Trace amounts of impurities in the starting materials or solvent can act as inhibitors, slowing down or completely halting the reaction. Purification of starting materials and use of high-purity, dry solvents are essential.
Workflow for Optimizing Reaction Completion:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Isomeric Impurities
Question: I am observing the formation of isomeric byproducts in the synthesis of CAS 110874-22-1. What are the likely causes and how can I improve the selectivity of my reaction?
Answer: The formation of isomers is a common challenge when reactions can proceed through multiple pathways with similar activation energies. The key to minimizing isomeric impurities is to enhance the selectivity of the reaction.
Stereoselectivity and Regioselectivity: Many organic reactions can yield different stereoisomers (enantiomers or diastereomers) or regioisomers. The choice of catalyst, solvent, and reaction temperature can significantly influence the stereochemical and regiochemical outcome.
Chiral Catalysts: For stereoselective synthesis, employing a chiral catalyst or auxiliary can favor the formation of one stereoisomer over another.
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction, thereby affecting the product distribution. Experimenting with a range of solvents with varying polarities is recommended.
Temperature Control: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy.
Table 1: Factors Influencing Reaction Selectivity
Factor
Influence on Selectivity
Recommended Action
Catalyst
Can direct the reaction towards a specific isomer.
Screen a variety of catalysts, including chiral catalysts for stereoselectivity.
Solvent
Can stabilize or destabilize transition states, affecting product ratios.
Test a range of solvents with different polarities.
Temperature
Lower temperatures often favor the thermodynamically more stable product.
Run the reaction at a lower temperature and monitor the isomer ratio.
Protecting Groups
Can block reactive sites and direct the reaction to the desired position.
Utilize appropriate protecting group strategies for multifunctional molecules.
Issue 3: Byproduct Formation from Over-reaction or Degradation
Question: My final product is contaminated with byproducts that seem to result from over-reaction or degradation of the target molecule. How can I prevent this?
Answer: Over-reaction occurs when the product of the desired reaction can undergo further transformations under the reaction conditions. Degradation can happen if the product is unstable under the reaction or work-up conditions.
Careful Control of Reaction Time: As mentioned earlier, monitoring the reaction progress is crucial. The reaction should be quenched as soon as the maximum yield of the desired product is observed to prevent subsequent reactions.
Milder Reaction Conditions: Using milder reagents or reaction conditions (e.g., lower temperature, less reactive catalyst) can often prevent over-reaction and degradation.
Product Isolation: In some cases, the product may be sensitive to the work-up conditions (e.g., acidic or basic washes). It is important to handle the product under neutral and mild conditions whenever possible.
Reaction Pathway and Potential Side Reactions:
Caption: Potential reaction pathways in the synthesis of CAS 110874-22-1.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of the synthesis of CAS 110874-22-1 and characterize the final product?
A1: A combination of chromatographic and spectroscopic techniques is recommended.
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Product Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is essential for confirming the identity and purity of the final compound.
Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to identify impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
Q2: What are the recommended purification methods for CAS 110874-22-1?
A2: The choice of purification method depends on the nature of the impurities.
Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system) will depend on the polarity of the target compound and the impurities.
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an effective method for removing small amounts of impurities.
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to separate the desired product from closely related impurities.
Q3: How should I handle and store CAS 110874-22-1?
A3: As with any chemical compound, it is important to consult the Material Safety Data Sheet (MSDS) for specific handling and storage instructions. In general, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.
References
Due to the proprietary nature of many chemical syntheses in the pharmaceutical industry, detailed public-domain literature specifically on the synthesis of CAS 110874-22-1 is limited. The principles and troubleshooting steps provided in this guide are based on general best practices in organic synthesis. For specific protocols, researchers should refer to internal documentation or relevant patents. The following are general resources for organic synthesis and troubleshooting:
Title: Purification of Laboratory Chemicals
Source: Butterworth-Heinemann
URL: [Link]
Optimization
Stability issues of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate in different solvents
Technical Support Center: 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate Welcome to the technical support center for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
Welcome to the technical support center for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various experimental settings.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate.
Issue 1: Rapid Degradation and Appearance of Unexpected Peaks in Chromatographic Analysis
Question: I am observing a rapid decrease in the peak area of the parent compound and the emergence of new, more polar impurity peaks in my HPLC analysis, even when using common laboratory solvents. What is the likely cause and how can I mitigate this?
Answer:
The chemical structure of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate contains two ester linkages and an acetal-like moiety, both of which are susceptible to hydrolysis. The presence of trace amounts of acid or base can catalyze this degradation. Protic solvents, especially in the presence of moisture, can facilitate this process.
Causality:
Hydrolysis: The primary degradation pathway is likely the hydrolysis of the ester and/or the acetoxymethoxy group. This can be catalyzed by acidic or basic conditions. The ester linkages can be hydrolyzed to form benzoic acid and the corresponding diol, while the acetoxymethoxy group can be hydrolyzed to form formaldehyde, acetic acid, and the diol.
Solvent Effects: Protic solvents (e.g., methanol, ethanol, water) can participate in solvolysis reactions, leading to transesterification or hydrolysis. The rate of degradation is often dependent on the pH and water content of the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Experimental Protocol: Solvent Selection and Handling
Solvent Purity: Always use fresh, HPLC-grade, or anhydrous solvents. Older solvents can absorb atmospheric moisture and CO2, leading to acidic conditions.
Aprotic Solvents: Whenever possible, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for sample preparation and storage.
Buffered Systems: If aqueous solutions are required, use a buffered system to maintain a neutral pH (pH 6-7). Phosphate or citrate buffers are common choices.
Temperature Control: Prepare and store solutions at low temperatures (2-8°C) to slow down the rate of degradation. Avoid freezing aqueous solutions, as this can cause pH shifts.
Hypothetical Stability Data in Common Solvents:
Solvent
pH
Water Content
Temperature (°C)
% Degradation (24h)
Primary Degradant(s)
Methanol
Uncontrolled
~0.1%
25
15-20%
Benzoic acid, Methyl benzoate
Acetonitrile
Uncontrolled
<0.01%
25
<1%
-
Water
4.0
100%
25
>50%
Benzoic acid, Acetic acid
Water
7.0
100%
25
5-10%
Benzoic acid
Water
9.0
100%
25
>70%
Benzoic acid, Acetic acid
Issue 2: Inconsistent Assay Results and Poor Reproducibility
Question: My quantitative analysis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate yields highly variable results from day to day. What factors could be contributing to this lack of reproducibility?
Answer:
Inconsistent results often stem from subtle variations in experimental conditions that affect the stability of the compound. These can include differences in solvent batches, sample preparation time, and storage conditions.
Causality:
Solvent Variability: Different lots of the same solvent can have minor variations in purity, water content, and dissolved gases, all of which can impact the rate of degradation.
Time-Dependent Degradation: If the compound is unstable in your chosen solvent, the time between sample preparation and analysis will directly affect the measured concentration.
Storage Conditions: Exposure to light and elevated temperatures can accelerate degradation.
Protocol for Ensuring Reproducibility:
Standardize Solvent Source: Use a single, high-quality lot of solvent for a series of related experiments.
Consistent Timelines: Establish a strict and consistent timeframe for sample preparation and analysis. For example, analyze all samples within 1 hour of preparation.
Control Storage: Store stock solutions and prepared samples in amber vials to protect from light and at a consistent, controlled temperature (e.g., 5°C).
Use of a Standard: Prepare a fresh standard solution from solid material for each experiment to ensure accuracy.
Issue 3: Identification of Unknown Degradation Products
Question: I have identified several unknown impurity peaks that grow over time. How can I determine the identity of these degradation products?
Answer:
The systematic approach to identifying degradation products is to perform a forced degradation study.[1][2] This involves intentionally exposing the compound to harsh conditions to generate a sufficient quantity of the degradants for structural elucidation.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 1 hour.
Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analysis: Analyze the stressed samples by HPLC-MS to determine the mass of the degradation products and propose their structures. For definitive identification, isolation by preparative chromatography followed by NMR spectroscopy may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate?
A1: Based on its chemical structure, the most probable degradation pathway is hydrolysis.[3][4] This can occur at the two benzoate ester linkages and the acetoxymethoxy group. The presence of acidic or basic conditions will significantly accelerate this process.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid compound should be kept in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[5][6] Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at 2-8°C in an aprotic solvent and used within a short period.
Q3: Which analytical techniques are most suitable for stability studies of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and its degradation products.[2][7] A stability-indicating HPLC method should be developed and validated to ensure that all degradation products are well-separated from the main peak.[8][9] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.[10]
Q4: How does the choice of solvent impact the stability of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate?
A4: The choice of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and participate in hydrolysis or transesterification reactions, especially if trace amounts of acid or base are present. Aprotic solvents (e.g., acetonitrile, THF) are generally preferred for sample preparation and storage as they are less likely to promote degradation. The polarity of the solvent can also influence the rate of degradation by stabilizing or destabilizing the transition state of the hydrolysis reaction.
Q5: What are the expected products of complete hydrolysis?
A5: The complete hydrolysis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate would yield glycerol, two molecules of benzoic acid, one molecule of acetic acid, and one molecule of formaldehyde.
References
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
Eawag-BBD. Benzoate Degradation Pathway.
Venkatesh DN, Kumar SDS. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3).
Santa Cruz Biotechnology. 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate.
Vyas AJ, Jadav CD, Patel AI, et al. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. 2023;13(2):131-9.
OUCI. Analytical Techniques for the Assessment of Drug Stability.
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
PubMed Central. Dynamics of benzoate metabolism in Pseudomonas putida KT2440.
PubMed. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam.
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
ResearchGate. Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
OUCI. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
lookchem. Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane.
PubMed. Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems.
Technical Support Center: Purification of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
Welcome to the technical support center for the synthesis and purification of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, chemists, and drug development professionals who may en...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis and purification of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this critical intermediate with high purity. As a key building block in various synthetic pathways, including the preparation of antiviral agents, its purity is paramount.[1][2]
This document provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and visual workflows to streamline your experimental process.
This section addresses specific issues encountered during the purification of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. Each answer provides not only a solution but also the underlying chemical principles to empower your decision-making.
Q1: What are the likely identities of the impurity spots on my initial TLC analysis of the crude product?
A1: Understanding the potential impurities is the first step toward effective removal. Based on the common synthetic routes, impurities typically fall into three categories:
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual 1,3-dihydroxyacetone dimer (the precursor to the glycerol backbone) or unreacted benzoylating/acetoxylating agents. These are often more polar than the desired product.
Partially Reacted Intermediates: Incomplete reactions can leave mono-benzoylated or mono-acetoxylated species. These compounds will have free hydroxyl groups, making them significantly more polar and visible as lower Rf spots on a normal-phase silica TLC plate.
Side-Reaction Byproducts:
Hydrolysis Products: The acetoxymethyl ether linkage is sensitive to both acidic and basic conditions, which can be present during aqueous workup.[3] Hydrolysis can cleave the acetoxy group or the entire side chain, leading to more polar impurities.
Chlorinated Impurities: If the synthesis involves chloromethyl intermediates, residual compounds like 1-chloro-3-acetoxy-2-(acetoxymethoxy)propane can be a persistent, less polar impurity.[4][5]
The diagram below illustrates a logical workflow for identifying and addressing these common impurities based on TLC analysis.
Caption: Troubleshooting guide for TLC analysis.
Q2: My product yield is significantly lower than expected after aqueous workup and extraction. What are the common causes of product loss?
A2: Product loss during workup is a frequent issue, often attributable to the chemical instability of the target molecule.
Causality - Hydrolytic Instability: The ester and acetal functional groups in your product are susceptible to hydrolysis. Prolonged exposure to acidic (e.g., HCl wash) or basic (e.g., saturated NaHCO₃) aqueous solutions can cleave these groups, converting your desired product into more water-soluble, polar byproducts that are lost to the aqueous phase.[3] Acyloxymethyl ethers are known to be labile.[6]
Preventative Protocol:
Minimize Contact Time: Perform aqueous washes efficiently and avoid letting the layers sit for extended periods.
Use Mild Reagents: Use saturated sodium bicarbonate for neutralization instead of stronger bases like NaOH. Ensure washes are performed at cool temperatures (e.g., using an ice bath) to slow down hydrolysis rates.
Back-Extraction: After the initial separation, re-extract the aqueous layer(s) one or two more times with your organic solvent (e.g., Ethyl Acetate or Dichloromethane). This will recover any product that may have partitioned into the aqueous phase.
Brine Wash: Always finish with a brine (saturated NaCl solution) wash. This helps to break up emulsions and reduces the amount of dissolved water in the organic layer, which can be crucial for product stability.
Q3: I am struggling to separate a persistent impurity using flash column chromatography. How can I optimize the separation?
A3: When an impurity has a polarity very similar to your product, standard chromatographic methods may fail. Here is a systematic approach to improving separation.
The Principle of Selectivity: The goal is to modify the interactions between your compounds and the stationary/mobile phases to enhance the difference in their elution times.
Optimization Strategy:
Solvent System Tuning: The Hexane/Ethyl Acetate system is a common starting point.[7] If this fails, systematically explore solvents with different properties. For instance, replacing Ethyl Acetate with a mix of Dichloromethane and a small amount of Methanol can alter the selectivity and improve separation.
Gradient Elution: If you haven't already, switch from an isocratic (constant solvent ratio) to a gradient elution. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will hold the product on the column longer while allowing less polar impurities to elute first, then sharpen the product band as it elutes.[8]
Alternative Stationary Phase: While silica gel is standard, it is acidic and can cause degradation of sensitive compounds. If you suspect this, consider using a column packed with neutral alumina. This can offer a different selectivity profile and may resolve your impurity.
Parameter
Standard Condition
Troubleshooting Action & Rationale
Stationary Phase
Silica Gel (Slightly Acidic)
Switch to Neutral Alumina . Rationale: Changes surface interactions, preventing potential acid-catalyzed degradation and altering elution order.
Mobile Phase
Hexane / Ethyl Acetate
Try Toluene / Acetone or DCM / Methanol . Rationale: Different solvent classes interact differently with solutes, altering the separation selectivity.
Elution Mode
Isocratic
Implement a Shallow Gradient . Rationale: A slow, gradual increase in eluent polarity can resolve compounds with very close Rf values.[7]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Crude Product
This protocol is designed to neutralize the reaction mixture and remove the bulk of water-soluble impurities before chromatographic purification.
Cool the reaction vessel to 0-5 °C in an ice bath.
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., Ethyl Acetate).
Separate the organic layer.
Wash the organic layer sequentially with:
1 M HCl (if basic catalysts like pyridine were used)[7]
Saturated aqueous NaHCO₃ solution
Brine (saturated aqueous NaCl)
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
This protocol provides a framework for purifying the crude product.[9][10]
Caption: Workflow for flash column chromatography.
Solvent System Selection: Determine an appropriate solvent system using TLC. Aim for a product Rf value of ~0.25-0.35 for optimal separation. A common starting point is a mixture of Hexanes and Ethyl Acetate.[11]
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation than loading the sample as a liquid.
Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions of a consistent volume.
Monitoring: Spot every few fractions onto a TLC plate to track the elution of your product and any impurities.
Combine and Concentrate: Once the pure fractions have been identified by TLC, combine them in a round-bottom flask and remove the solvent under reduced pressure.
Final Drying: Place the product under high vacuum for several hours to remove any residual solvent.
References
Santa Cruz Biotechnology, Inc. (n.d.). 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate. SCBT.
Bhat, N. S., Yadav, A. K., Karmakar, M., Thakur, A., Mal, S. S., & Dutta, S. (2023). Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition. ACS Omega, 8(9), 8799–8808.
Sinocure Chemical Group (n.d.). 1,3-diacetoxy-2-(acetoxymethoxy)propane cas 86357-13-3. Sinocure Chemical Group.
Gloe, T., Ni, W., & Pabel, J. (2025). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. Chemistry – A European Journal.
Gloe, T., Ni, W., & Pabel, J. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv.
SincereChemical (n.d.). 1,3-diacetoxy-2-(acetoxymethoxy)propane cas 86357-13-3. SincereChemical.
Gloe, T., Ni, W., & Pabel, J. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv.
Hussain, A., & Trærup, L. (2002). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. Journal of Pharmaceutical Sciences, 91(3), 783-789.
Various Authors. (n.d.). Towards organo-click reactions: development of pharmaceutical ingredients by using direct organocatalytic bio-mimetic reductions. Supporting Information.
Jeyanthi, P., & Mary, M. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Journal of Pharmaceutical Research International.
Santa Cruz Biotechnology, Inc. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane. SCBT.
Royal Society of Chemistry (n.d.). Proline-Supported Dehydroxylation of α-Ketols. Supporting Information.
Tokarek, W., Listwan, S., Pagacz, J., Leśniak, P., & Latowski, D. (2016). Column chromatography as a useful step in purification of diatom pigments. Acta Biochimica Polonica, 63(3), 443–447.
Troubleshooting low yield in ganciclovir synthesis from dibenzoate precursor
Welcome to the technical support guide for the synthesis of Ganciclovir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synt...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of Ganciclovir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Ganciclovir, specifically focusing on the final deprotection step from a dibenzoate precursor. Our goal is to provide actionable, field-tested insights grounded in chemical principles to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of Ganciclovir from a protected guanine derivative?
Yields can vary significantly based on the specific synthetic route and purification methods employed. Published processes report yields for the final deprotection and purification steps ranging from moderately successful to highly optimized. For instance, processes involving the hydrolysis of an acetylated intermediate can achieve high purity, but multiple purification steps may be required, which can impact the overall isolated yield.[1] Some optimized one-pot processes claim overall yields as high as 95% from the initial guanine derivative. If your yield from the final hydrolysis of the dibenzoate precursor is below 70-80%, it warrants a thorough investigation.
Q2: How can I effectively monitor the progress of the dibenzoate deprotection reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[2][3]
System: A typical mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often in a 9:1 or 8:2 ratio.
Visualization: Use UV light (254 nm) to visualize the spots.
Analysis: The dibenzoate starting material is significantly less polar and will have a higher Rf value. Ganciclovir is highly polar and will have a very low Rf value, often close to the baseline. An intermediate, mono-benzoate ganciclovir, may appear as a spot between the starting material and the final product. The reaction is complete when the starting material spot has completely disappeared.
Q3: What are the most critical factors leading to low yield in the hydrolysis of Dibenzoyl-Ganciclovir?
The most common culprits for low yield in this specific step are:
Incomplete Hydrolysis: The reaction has not been allowed to proceed to completion, leaving starting material or mono-protected intermediates.
Product Degradation: The basic conditions required for hydrolysis can also promote side reactions or degradation of the ganciclovir product if not properly controlled.
Suboptimal Workup and Purification: Significant product loss often occurs during the isolation and crystallization phases, typically due to issues with pH adjustment and solvent selection.[1][4]
Troubleshooting Guide: The Deprotection Step
This section addresses specific problems you may encounter during the hydrolysis of N²-acetyl-9-(1,3-dibenzoyloxy-2-propoxymethyl)guanine (Dibenzoyl-Ganciclovir).
Problem 1: Incomplete Reaction - Starting Material Persists
Q: My TLC analysis consistently shows a significant amount of the dibenzoate starting material, even after the recommended reaction time. What is causing this and how can I fix it?
A: This is a clear indication that the hydrolysis reaction is not proceeding to completion. The stability of the benzoate protecting groups requires carefully optimized conditions to ensure full removal.
Causality and Solutions:
Insufficient Base: The stoichiometry of the base is critical. You need at least two equivalents of the base (e.g., sodium methoxide, potassium hydroxide) to hydrolyze both benzoate esters, and often a slight excess is beneficial.
Action: Ensure your base is fresh and accurately quantified. Consider increasing the molar equivalents of the base by 10-20%.
Low Reaction Temperature: Ester hydrolysis is temperature-dependent. If the reaction is too cold, the rate will be impractically slow.
Action: Depending on the solvent and base used, consider moderately increasing the reaction temperature. For example, if running at room temperature, try heating to 40-50°C and monitor closely by TLC.
Poor Reagent Quality: The base can be deactivated by atmospheric CO₂ or moisture. The solvent must be anhydrous if using a moisture-sensitive base like sodium methoxide.
Action: Use a freshly opened bottle of base or titrate to determine its actual concentration. Ensure your solvent (e.g., methanol) is dry.
Inadequate Reaction Time: While monitoring is key, some reactions are simply slow.
Action: Continue running the reaction and monitor every 1-2 hours until the starting material is no longer visible on the TLC plate. Some protocols may require extended reaction times of up to 48 hours.
Problem 2: Product Loss During Purification and Isolation
Q: The reaction appears complete by TLC, but my isolated yield after crystallization is extremely low. Where is my product going?
A: This is one of the most common challenges and typically points to procedural issues during the workup phase. Ganciclovir's solubility is highly dependent on pH.
Causality and Solutions:
Incorrect pH for Precipitation: Ganciclovir is amphoteric. It is soluble in acidic and basic solutions but has very poor solubility at its isoelectric point (neutral pH).[4] Failure to precisely neutralize the reaction mixture is a primary cause of product loss.
Action: After the reaction is complete, carefully and slowly add an acid (e.g., acetic acid or dilute HCl) to neutralize the basic solution.[4] Monitor the pH with a calibrated meter or narrow-range pH strips, targeting a pH of ~7.0. The product should precipitate out as a white solid.
Inappropriate Crystallization Solvent: Using a solvent in which ganciclovir has moderate or high solubility will prevent efficient crystallization.
Action: Water is a common and effective solvent for the precipitation of ganciclovir upon neutralization. After precipitation, cooling the mixture (e.g., to 0-5°C) can further decrease solubility and maximize recovery.[5]
Excessive Washing with Solvents: Washing the filtered product with a solvent in which it has some solubility (like pure methanol or ethanol) can redissolve a portion of your product.
Action: Wash the filtered ganciclovir cake with chilled water or a mixture of chilled water and a non-solvent like acetone (e.g., 1:1 ratio) to remove residual salts and impurities without dissolving the product.
Experimental Workflow & Troubleshooting
The following diagram illustrates the key steps and decision points in the ganciclovir synthesis and troubleshooting process.
Caption: Workflow for ganciclovir synthesis and troubleshooting.
Data Summary Table
Parameter
Target / Expected Value
Common Issue (Low Yield)
Troubleshooting Action
Overall Yield
> 80%
< 70%
Investigate reaction & purification
Reaction pH
> 12 (during hydrolysis)
< 11
Add more base
Workup pH
~7.0 for precipitation
< 6.0 or > 8.0
Adjust pH carefully with acid/base
TLC (Final)
No starting material spot
Persistent high-Rf spot
Extend reaction time, increase temp
Crystallization Temp
0 - 5 °C
Room Temperature
Cool mixture before filtration
Protocol: Hydrolysis of Dibenzoyl-Ganciclovir
This protocol provides a generalized procedure. You may need to adapt it based on your specific substrate and laboratory conditions.
Materials:
Dibenzoyl-Ganciclovir
Methanol (Anhydrous)
Sodium Methoxide (MeONa) or other suitable base
Glacial Acetic Acid
Deionized Water
Acetone
Procedure:
Dissolution: Dissolve Dibenzoyl-Ganciclovir (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
Initiate Hydrolysis: Add sodium methoxide (2.2 - 2.5 eq.) to the solution. Stir the mixture at room temperature or warm gently to 40-50°C.
Monitor Reaction: Take small aliquots from the reaction mixture every hour and analyze by TLC (e.g., 9:1 DCM:MeOH). Continue the reaction until the starting material spot is completely consumed.
Neutralization & Precipitation: Once complete, cool the mixture to room temperature. Slowly add glacial acetic acid dropwise to neutralize the solution to a pH of approximately 7. A thick white precipitate of Ganciclovir should form.
Crystallization: Add an equal volume of deionized water to the mixture to ensure all salts are dissolved and Ganciclovir is fully precipitated. Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath to 0-5°C and stir for another hour.[5]
Isolation: Filter the solid product using a Buchner funnel.
Washing: Wash the filter cake sequentially with a small amount of chilled deionized water, followed by a chilled 1:1 mixture of water and acetone.
Drying: Dry the purified Ganciclovir under vacuum at 50-60°C to a constant weight.
Logical Decision Diagram for Troubleshooting
This diagram provides a step-by-step logical path to diagnose the cause of low yield.
Caption: Decision tree for diagnosing low yield causes.
References
Reddy, A. S., et al. (2009). A facile synthesis of potent antiherpes drug substance, Ganciclovir, 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine, using a new masked glycerol derivative. Arkivoc, 2009(xii), 296-301. Retrieved from [Link]
Pore, D. M., et al. (2024). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Journal of Chemical Sciences, 136(49). Retrieved from [Link]
Li, F., et al. (2003). Reactivity of valganciclovir in aqueous solution. Journal of Pharmaceutical Sciences, 92(8), 1592-600. Retrieved from [Link]
Boddu, S. H., et al. (2014). Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs. Journal of Ocular Pharmacology and Therapeutics, 30(10), 825-833. Retrieved from [Link]
CN101851240B. (n.d.). Ganciclovir purification process. Google Patents.
WO2004048380A1. (n.d.). Process for the synthesis of ganciclovir. Google Patents.
Prasad, A. S., et al. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. Arkivoc, 2011(ii), 199-208. Retrieved from [Link]
US7078524B2. (n.d.). Process for the synthesis of ganciclovir. Google Patents.
CN108467396B. (n.d.). Ganciclovir preparation method. Google Patents.
Goswami-Giri, A. (2018). A Green Protocol for the Synthesis of Valganciclovir Hydrochloride by Using Deep Eutectic Solvent. World Journal of Pharmaceutical Research, 7(7), 737-747. Retrieved from [Link]
EP1837336A1. (n.d.). Preparation of valganciclovir. Google Patents.
US20050176956A1. (n.d.). Process for the preparation of ganciclovir intermediate n2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine. Google Patents.
EP1565470A2. (n.d.). Process for the preparation of ganciclovir. Google Patents.
Boryski, J. (2016). ChemInform Abstract: A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. ResearchGate. Retrieved from [Link]
Technical Support Center: Optimizing Coupling Reactions with Guanine Derivatives
Welcome to the technical support center for optimizing cross-coupling reactions involving guanine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who en...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for optimizing cross-coupling reactions involving guanine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges posed by this purine nucleobase. Guanine's multiple nitrogen atoms, acidic protons, and poor solubility can complicate standard palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. This resource provides in-depth, causality-driven answers to common problems, troubleshooting flowcharts, and validated starting protocols to guide your experimental design.
The Core Challenge: Why is Guanine Difficult to Work With?
Guanine's structure presents a trifecta of challenges for transition metal catalysis:
Catalyst Poisoning: The lone pairs on guanine's multiple nitrogen atoms (N1, N3, N7, and the exocyclic N2) can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalytic cycle and preventing the desired bond formation.[1][2]
Poor Solubility: Guanine and many of its derivatives exhibit very limited solubility in common organic solvents used for cross-coupling, such as THF or toluene.[3][4] This heterogeneity can lead to poor reaction kinetics, inconsistent results, and difficulties in purification.
Reactivity of N-H Protons: The acidic N1-H and N2-H protons can be deprotonated by the strong bases often required for these reactions. The resulting anions can either coordinate to the palladium center, inhibiting catalysis, or lead to undesired side reactions like N-arylation when C-arylation is the goal.[5][6]
This guide will address these core issues within the context of specific, frequently asked questions.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues in a Q&A format.
Q1: My guanine derivative starting material is barely soluble in the reaction solvent. What should I do?
This is one of the most common practical hurdles. Simply increasing the temperature may not be sufficient and can lead to thermal degradation.
Answer:
Your choice of solvent is critical. While standard solvents like THF or dioxane are common for cross-coupling, guanine derivatives often require more polar systems.
Recommended Solvents: Consider using polar aprotic solvents like DMF , DMAc , or DMSO , where guanine derivatives tend to have higher solubility.[4][6][7] For nucleosides and nucleotides, water or aqueous co-solvent systems can be highly effective.[6]
Solubilization Strategy: For sparingly soluble compounds, you can first dissolve the guanine derivative in a minimal amount of DMSO and then dilute it with the reaction co-solvent (e.g., toluene or dioxane).[7] This often keeps the substrate in solution for the duration of the reaction.
Caution on Water: While water can aid solubility, its presence can also facilitate proto-deboronation of the boronic acid in Suzuki couplings, leading to lower yields. Use anhydrous solvents if possible, and if using aqueous media, ensure the reaction is properly optimized.
Q2: My reaction is not proceeding, or the yield is very low. How do I diagnose the problem?
Low or no conversion is typically due to an inactive catalyst or non-optimal reaction parameters. The workflow below can help diagnose the issue.
// Node Definitions
start [label="Low or No Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_sm [label="Starting Material (SM) Consumed?\n(Check by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"];
// SM Not Consumed Path
sm_no [label="No", fillcolor="#F1F3F4", fontcolor="#202124"];
check_catalyst [label="Issue is likely Catalyst Inactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_poisoning [label="Catalyst Poisoning by Guanine?\n- Use bulky ligands (XPhos, SPhos)\n- Use modern precatalysts (G3/G4)\n- Protect N-H groups if possible", fillcolor="#FFFFFF", fontcolor="#202124"];
sol_reagents [label="Reagent Purity/Activity?\n- Degas solvents thoroughly\n- Check boronic acid/halide purity\n- Use fresh, active base", fillcolor="#FFFFFF", fontcolor="#202124"];
sol_conditions [label="Incorrect Conditions?\n- Increase temperature?\n- Check concentration\n- Ensure inert atmosphere", fillcolor="#FFFFFF", fontcolor="#202124"];
Q3: Which catalyst, ligand, and base should I choose as a starting point for a Suzuki-Miyaura coupling with a guanine halide?
Answer:
Intelligent screening is vital, but a robust starting point is crucial. For nitrogen-rich heterocycles like guanine, the catalyst system must overcome catalyst inhibition.
Palladium Source: Modern palladium precatalysts are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8] Buchwald G3 or G4 precatalysts, which generate the active LPd(0) species cleanly and efficiently, often give superior and more consistent results.[5][8]
Ligand: Sterically hindered biaryl monophosphine ligands are the state-of-the-art. Ligands like SPhos and XPhos create a bulky environment around the palladium atom that facilitates reductive elimination and discourages the formation of inactive, inhibitory complexes with the guanine substrate.[5]
Base: The choice of base is critical. Very strong bases like NaOtBu can deprotonate the guanine N-H groups, leading to complications. A milder inorganic base is often a better choice. K₃PO₄ or K₂CO₃ are excellent starting points, providing sufficient basicity to facilitate the catalytic cycle without excessive side reactions.[9][10]
Component
Recommended Starting Point
Rationale
Pd Source
SPhos Pd G3 Precatalyst
Efficiently generates active Pd(0); robust for challenging substrates.[8]
Ligand
SPhos (included in precatalyst)
Bulky ligand prevents catalyst poisoning by the guanine nitrogens.[5]
Base
K₃PO₄ (Potassium Phosphate)
Mild enough to avoid deprotonating guanine N-H, yet effective for transmetalation.[9]
Solvent
Dioxane/H₂O (e.g., 10:1) or DMF
Balances reactant solubility with reaction performance.[6][11]
Temperature
80-110 °C
Standard range for Suzuki couplings; adjust based on substrate stability.
Q4: I am attempting a Buchwald-Hartwig amination to functionalize an N-H position on the guanine ring. What conditions should I use?
Answer:
Directly coupling an amine with a guanine halide (or vice-versa) follows similar principles to Suzuki coupling, but with different nuances. The amine itself can act as a ligand, so catalyst selection is key.[8]
Catalyst System: As with Suzuki reactions, modern precatalysts paired with bulky biarylphosphine ligands are superior. For C-N coupling, ligands such as BrettPhos , RuPhos , or the Josiphos family are often highly effective.[8][12]
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner (or the guanine N-H). NaOtBu (sodium tert-butoxide) is the most common and effective base, though others like LHMDS or Cs₂CO₃ can also be used.[13][14]
Solvent: Anhydrous, non-protic solvents are essential. Toluene and dioxane are the most common choices.[15]
Protocol 1: General Procedure for Suzuki-Miyaura C8-Arylation of an 8-Bromo-Guanine Derivative
This protocol provides a robust starting point for the coupling of an arylboronic acid with an 8-bromo-guanine derivative. Note: Protecting groups on the ribose/sugar moiety may be required and are assumed to be present and stable to the reaction conditions.
Materials:
8-Bromo-guanine derivative (1.0 equiv)
Arylboronic acid (1.5 equiv)
SPhos Pd G3 Precatalyst (2 mol%)
K₃PO₄, finely ground (3.0 equiv)
Anhydrous 1,4-Dioxane
Degassed Water
Inert atmosphere glovebox or Schlenk line
Procedure:
Vessel Preparation: Add the 8-bromo-guanine derivative (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos Pd G3 precatalyst (0.02 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
Inert Atmosphere: Seal the vial with a PTFE-lined cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the guanine derivative.
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the vial from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under positive inert gas pressure. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis. Common analytical methods include HPLC and LC-MS to track the disappearance of starting material and the appearance of product.[16][17]
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. For highly polar guanine derivatives, ion-exchange chromatography may be necessary.[18]
Part 3: Reaction Monitoring and Analysis
Effectively troubleshooting requires accurate monitoring.
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Use a mobile phase that gives good separation between your starting material and the expected product (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures).
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to confirm the mass of your product, identify side-products like homocoupled dimers, and accurately track the consumption of starting materials.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can provide a clear picture of conversion and the formation of major byproducts.
References
Duan, Z., et al. (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications. [Link]
Du, G., et al. (2018). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]
Al-Otaibi, J. S., et al. (2022). Aqueous solubility of guanine reported in the literature and obtained.... ResearchGate. [Link]
Li, Y., et al. (2021). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
Yamamoto, K., et al. (2015). Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives and structural analysis of the adducts. Nucleic Acids Research. [Link]
Li, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
Sen, S., & Chalikian, T. V. (2001). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal. [Link]
Taras-Goślińska, K., et al. (2018). Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. Crystal Growth & Design. [Link]
Singh, I., et al. (2021). Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. ACS Chemical Biology. [Link]
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
Valente, E. J., et al. (2018). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules. [Link]
Taras-Goślińska, K., et al. (2018). Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. PubMed. [Link]
Nyíri, D., et al. (2022). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. International Journal of Molecular Sciences. [Link]
Pidaparthi, R. R. (2022). Analysis of Novel Intermediate of Guanine-Guanine Crosslink Produced in Reactions of One-Electron Oxidation of Guanine Derivative. Digital Commons@ETSU. [Link]
Bányai, I., et al. (2020). Analytical and Structural Studies for the Investigation of Oxidative Stress in Guanine Oligonucleotides. International Journal of Molecular Sciences. [Link]
Rossi, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Al-Zoubi, R. M. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
Soderberg, T. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
Watson, D. A., et al. (2018). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
Varma, R. S. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules. [Link]
Sun, W., et al. (2014). Highly sensitive and synergistic detection of guanine and adenine based on poly(xanthurenic acid)-reduced graphene oxide interface. ACS Applied Materials & Interfaces. [Link]
University of Wisconsin-Madison. (n.d.). Cross-Coupling Chemistry. [Link]
Quaratino, C. P., et al. (1991). A RP-HPLC method for the measurement of guanine, other purine bases and nucleosides. Advances in Experimental Medicine and Biology. [Link]
Martínez, A., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis. [Link]
Martínez, A., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. PMC. [Link]
Yamamoto, K., et al. (2015). Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives and structural analysis of the adducts. PMC. [Link]
Kazarian, A. A., et al. (2020). Purification of guanine-quadruplex using monolithic stationary phase under ion-exchange conditions. Journal of Chromatography A. [Link]
Chen, G., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
Pathak, T., et al. (2000). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Wang, J., et al. (2011). Postsynthetic Guanine Arylation of DNA by Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]
Parveen, S., et al. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
Technical Support Center: Degradation Pathways of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
Welcome to the technical support center for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to the stability and degradation of this compound.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Question: I am observing unexpected peaks in the HPLC/LC-MS analysis of my sample of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. What are these impurities and where are they coming from?
Answer: The presence of unexpected peaks in your chromatogram likely indicates the degradation of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. The molecule has several labile functional groups, primarily three ester linkages and a formaldehyde acetal, which are susceptible to hydrolysis under various conditions.
Core Degradation Pathway: Hydrolysis
The most common degradation pathway is hydrolysis, which can be catalyzed by acidic or basic conditions, or even by residual moisture in solvents. The degradation likely proceeds in a stepwise manner.
Step 1: Initial Ester Hydrolysis. The two benzoate esters or the acetate ester can be hydrolyzed. Hydrolysis of a benzoate ester would yield 2-(acetoxymethoxy)-3-(benzoyloxy)propyl benzoate or 1-(benzoyloxy)-3-(acetoxymethoxy)propan-2-yl benzoate (these are the same molecule) and benzoic acid. Hydrolysis of the acetate ester would yield 2-(hydroxymethoxy)-1,3-propanediyl dibenzoate and acetic acid.
Step 2: Further Ester Hydrolysis. The mono-benzoate intermediate can undergo further hydrolysis to yield 2-(acetoxymethoxy)-1,3-propanediol and another molecule of benzoic acid.
Step 3: Acetal Hydrolysis. The acetal linkage can be hydrolyzed to release formaldehyde, and the corresponding diol. For example, 2-(hydroxymethoxy)-1,3-propanediyl dibenzoate would hydrolyze to 1,3-dihydroxypropan-2-yl dibenzoate and formaldehyde.
Step 4: Complete Hydrolysis. Ultimately, complete hydrolysis will lead to glycerol, two molecules of benzoic acid, one molecule of acetic acid, and formaldehyde.
Caption: Workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights of the primary degradation products?
Benzoic Acid: 122.12 g/mol
Acetic Acid: 60.05 g/mol
Glycerol: 92.09 g/mol
Formaldehyde: 30.03 g/mol
Mono-benzoate intermediate: This would depend on which ester is hydrolyzed first. For example, hydrolysis of one benzoate group would result in a product with a molecular weight of 252.24 g/mol .
Q2: Is 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate expected to be toxic?
Q3: Can I use this compound in aqueous buffers for my experiments?
Yes, but with caution. The compound is susceptible to hydrolysis, and the rate of degradation will be pH-dependent. It is recommended to prepare fresh solutions in your buffer of choice immediately before use. If possible, perform a preliminary stability study in your specific buffer system to understand its degradation kinetics.
Q4: How can I confirm the structure of the degradation products?
The most effective method for structural confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns to further elucidate the structure. For definitive structural confirmation, the degradation products can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Eawag-BBD. Benzoate Degradation Pathway. Available from: [Link]
Chemsrc. 2-(Acetoxymethoxy)-1,3-propanediyl diacetate. Available from: [Link]
Pharmaffiliates. 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate. Available from: [Link]
PubMed Central. Dynamics of benzoate metabolism in Pseudomonas putida KT2440. Available from: [Link]
ResearchGate. Biodegradation kinetics of dibenzoate plasticizers and their metabolites. Available from: [Link]
National Institutes of Health. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Available from: [Link]
iChemical. 1,3-Diacetoxy-2-(acetoxymethoxy)propane, CAS No. 86357-13-3. Available from: [Link]
ResearchGate. The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously by using an isolated indigenous Klebsiella sp. Ana-WS5. Available from: [Link]
ResearchGate. Products Formed During Thermo-oxidative Degradation of Phytosterols. Available from: [Link]
NASA Technical Reports Server. mechanism of thermal degradation of polyoxypropylene glycol-toluene 2, 4-diisocyanate polymer /popg-tdi. Available from: [Link]
Troubleshooting
Technical Support Center: Column Chromatography of [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate
Welcome to the technical support center for the purification of [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for successful column chromatography of this acyloxymethyl prodrug.
Introduction
[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate is a moderately polar compound containing multiple ester functionalities. The acyloxymethyl group, in particular, can be sensitive to certain chromatographic conditions, making purification a nuanced process. This guide provides a structured, question-and-answer-based approach to developing a robust purification protocol and troubleshooting common issues.
Q1: What are the recommended starting conditions for column chromatography of [2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate?
A1: Given the presence of multiple ester groups, the compound is expected to be of intermediate polarity. A normal-phase chromatography setup is a good starting point.
Recommended Initial Parameters:
Parameter
Recommendation
Rationale
Stationary Phase
Silica gel, 60 Å, 230-400 mesh
Standard, cost-effective choice for compounds of moderate polarity.
Mobile Phase
Hexane/Ethyl Acetate gradient
This solvent system provides a good polarity range for eluting a wide variety of compounds.
Initial Eluent
90:10 Hexane:Ethyl Acetate
Start with a less polar mixture to elute non-polar impurities first.
TLC Analysis
Use the same solvent system as the column.
To predict the elution behavior on the column. An ideal Rf value is between 0.2-0.4.
Step-by-Step Protocol for Initial Column Setup:
TLC Analysis:
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate or iodine).[1]
Select the solvent system that gives your target compound an Rf value of approximately 0.3.
Column Packing (Slurry Method):
Choose an appropriate size glass column.
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Ensure the silica bed is uniform and free of cracks or air bubbles.
Sample Loading:
Dissolve the crude product in a minimal amount of a solvent that will be used in the mobile phase, preferably a less polar one.
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1][2]
Elution:
Start with the initial low-polarity mobile phase.
Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).[3]
Collect fractions and monitor them by TLC to identify those containing the pure product.
Q2: My compound is streaking or tailing on the TLC plate and the column. How can I improve the peak shape?
A2: Peak tailing is a common issue, often caused by interactions between the compound and the acidic silanol groups on the silica surface, or by overloading the column.[4]
Troubleshooting Peak Tailing:
Cause
Solution
Explanation
Acidic Silanol Interactions
Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.[4]
The modifier can help to suppress the ionization of the silanol groups, reducing unwanted secondary interactions.
Column Overloading
Use a larger column or reduce the amount of sample loaded.
Overloading the column leads to a non-linear adsorption isotherm, causing peaks to broaden and tail.
Compound Degradation
Check for stability on silica gel by performing a 2D TLC.[3]
Spot the compound on a TLC plate, let it sit for a while, and then develop it in a second dimension to see if degradation products appear.
Q3: The compound is not eluting from the column, even with a high percentage of ethyl acetate.
A3: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.
Strategies for Eluting Highly Retained Compounds:
Increase Mobile Phase Polarity: If you are using a hexane/ethyl acetate system, you can switch to a more polar solvent system like dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
Use Additives: For very polar compounds, adding a small amount of an appropriate modifier can be effective. A stock solution of 10% ammonium hydroxide in methanol can be used for basic compounds.[4]
Change the Stationary Phase: If normal-phase silica is too retentive, consider using a less polar stationary phase or a different chromatographic technique.
Reverse-Phase Chromatography (C18 silica): In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often a good choice for polar compounds.[4]
Alumina: Alumina is another polar stationary phase available in acidic, neutral, and basic forms, which can offer different selectivity compared to silica.[4]
Q4: I am observing multiple spots on the TLC after purification, suggesting my compound may be degrading on the column.
A4: The acyloxymethyl ester functionality can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions. The slightly acidic nature of standard silica gel can sometimes lead to degradation.[5]
Minimizing On-Column Degradation:
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. One common method is to wash the silica with a dilute solution of triethylamine in your mobile phase before packing the column.
Use Neutralized Silica Gel: Commercially available neutralized silica gel can be a good option.
Work Quickly: Minimize the time the compound spends on the column. A faster flow rate (flash chromatography) can be beneficial.
Consider Alternative Stationary Phases: As mentioned before, alumina or reverse-phase silica may be less harsh on your compound.
Visualizing the Workflow
A logical workflow is crucial for systematically approaching the purification and troubleshooting process.
Caption: A streamlined workflow for column chromatography from initial analysis to troubleshooting.
Troubleshooting Decision Tree
When encountering issues, a systematic approach can save time and resources.
Caption: A decision tree to quickly identify and solve common chromatography problems.
References
Investigation of Isoprenoid Benzoates and Naphthoates by Reversed-Phase Liquid Chromatography. Isocratic Elution Characteristics of Benzoates and Naphthoates of C5-C20 Terpenoid Alcohols. PubMed. [Link]
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. [Link]
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. [Link]
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
Synthesis and Pharmaceutical Properties of N-acyloxymethyl Prodrugs of Allop With Potential Anti-Trypanosomal Activity. PubMed. [Link]
A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. [Link]
Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy. PMC - NIH. [Link]
Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. ACS Publications. [Link]
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
Acyloxymethyl as a drug protecting group. Part 3. Tertiary O-amidomethyl esters of penicillin G: chemical hydrolysis and anti-bacterial activity. PubMed. [Link]
How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]
Acyloxymethyl as a drug protecting group. Part 7: Tertiary sulfonamidomethyl ester prodrugs of benzylpenicillin: chemical hydrolysis and anti-bacterial activity. PubMed. [Link]
Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. PubMed. [Link]
Author: BenchChem Technical Support Team. Date: January 2026
Topic: Resolving Peak Tailing in HPLC Analysis of 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate (CAS 110874-22-1)
Document ID: TSC-110874-22-1-V1
Prepared by: Gemini, Senior Application Scientist
Last Updated: January 15, 2026
Introduction
Welcome to the technical support guide for the HPLC analysis of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing, a common issue that can compromise analytical accuracy and reproducibility.[1] Our approach is built on a foundation of mechanistic understanding to empower you to not just fix the problem, but to understand its root cause.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in quantitative analysis?
Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal separation, a peak exhibits a symmetrical Gaussian shape. This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 often indicates a potential issue.[2]
Peak tailing is problematic because it directly impacts data quality in several ways:
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two compounds.
Inaccurate Integration: Automated integration software may struggle to accurately determine the start and end of a tailing peak, leading to errors in area calculation and, consequently, inaccurate quantification.[1]
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).
Q2: I am observing peak tailing specifically with CAS 110874-22-1. What are the most probable causes?
While many chromatographers immediately suspect secondary interactions between basic analytes and acidic silanol groups on the column packing, 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate lacks strongly basic functional groups.[3][4] Therefore, the typical troubleshooting approach of simply lowering mobile phase pH may be ineffective.[5]
For this specific analyte, the primary suspected causes of peak tailing are:
Chelation with Trace Metals: The analyte's structure contains multiple oxygen atoms in its ester and ether groups. These can act as a Lewis base, forming coordination complexes (chelation) with trace metal ions present in the HPLC system.[6] These metal ions can leach from stainless steel frits, tubing, or even be present as impurities within the silica matrix of the column itself.[7][8][9] This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[7]
Secondary Polar Interactions: Even without ionic interactions, the polar ester and ether groups can have secondary hydrogen bonding interactions with active silanol groups (Si-OH) on the surface of the silica stationary phase.[4][10] This is particularly relevant on older, Type A silica columns or columns that have not been thoroughly end-capped.[8][11]
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion. While often associated with peak fronting, severe overload can also manifest as tailing.[12][13]
General System & Column Health Issues: Problems not specific to the analyte's chemistry, such as a contaminated guard column, a partially blocked frit, or extra-column dead volume, can also cause peak tailing.[5][14]
Systematic Troubleshooting Guide
Peak tailing is a multifaceted issue. A logical, step-by-step approach is the most efficient way to identify and resolve the root cause.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Q3: How do I test for and mitigate metal chelation?
This is a critical diagnostic step for CAS 110874-22-1. Because metal ions can be an insidious source of peak tailing for compounds with chelating properties, directly addressing this possibility is essential.[7][15]
Mechanism of Metal Chelation
Caption: Analyte chelation with trace metals on the stationary phase.
Experimental Protocol: Diagnostic Test Using a Chelating Additive
Objective: To determine if metal chelation is the cause of peak tailing by adding a strong chelating agent, Ethylenediaminetetraacetic acid (EDTA), to the mobile phase.[6][16] EDTA will bind to free metal ions, preventing them from interacting with the analyte.
Procedure:
Prepare Mobile Phase: Prepare your standard mobile phase as usual.
Prepare EDTA Stock Solution: Prepare a concentrated stock solution of EDTA disodium salt in high-purity water (e.g., 10 mM).
Create Test Mobile Phase: Add a small aliquot of the EDTA stock solution to your aqueous mobile phase component to achieve a final concentration of 0.1-0.5 mM EDTA. Ensure the EDTA is fully dissolved and the final mobile phase is filtered and degassed.
Equilibrate System: Flush the HPLC system and column with the EDTA-containing mobile phase for at least 30-60 minutes to ensure all active metal sites are passivated.
Analyze Sample: Inject your standard solution of CAS 110874-22-1.
Evaluate Results: Compare the peak asymmetry factor from this injection to the one obtained without EDTA. A significant improvement (As approaching 1.0) strongly indicates that metal chelation is the primary cause of peak tailing.
Solutions for Metal Chelation Issues:
Routine Use of Additives: Incorporate a low concentration of EDTA (0.1 mM) into your mobile phase for routine analysis.
Use Bio-Inert or Metal-Free Systems: Modern HPLC systems (often marketed as "bio-inert" or "biocompatible") utilize PEEK or MP35N components in the flow path to minimize exposed stainless steel, thereby reducing metal ion leaching.[6][17]
Select Appropriate Columns: Choose columns packed with high-purity silica, which has a lower metal content.[8]
Q4: How should I select an HPLC column to minimize tailing for this compound?
Column selection is fundamental to preventing peak tailing.[18][19] Given the potential for secondary polar interactions, the choice of stationary phase is critical.
Column Characteristic
Recommendation & Rationale
Silica Purity
Use a modern, high-purity "Type B" silica column. [8] These columns are manufactured with silica containing minimal metal impurities (<10 ppm), directly reducing the potential for chelation-based interactions.[8][10]
End-Capping
Select a column that is exhaustively end-capped. End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilyl chloride) to make them inert.[2][5] This minimizes the number of active sites available for secondary polar interactions with your analyte.
Bonded Phase
A standard C18 or C8 phase is appropriate. The primary retention mechanism for this analyte is hydrophobic interaction. A well-deactivated C18 or C8 column provides sufficient retention.[20][21] For highly polar compounds, phases with embedded polar groups can sometimes offer better peak shape, but a high-quality end-capped C18 is the best starting point.[18]
Q5: What if the problem isn't chemical? How do I check for system and column health issues?
If both the overload test and the metal chelation test fail to improve peak shape, the problem may be physical rather than chemical.[13][14]
Protocol: Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from the column that may be interfering with the separation.
Procedure (for a standard 4.6 x 150 mm C18 column at ~1 mL/min):
Note: Always check your specific column's documentation for pH, pressure, and solvent compatibility limits.
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer.
Polar Contaminant Wash: Wash with 100% high-purity water for 20 minutes.
Non-Polar Contaminant Wash (Strong Solvent): Wash with 100% Isopropanol (IPA) or Tetrahydrofuran (THF) for 30-60 minutes.
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., IPA -> Acetonitrile -> Mobile Phase).[22]
Re-equilibrate and Test: Reconnect the column to the detector, equilibrate thoroughly, and inject a standard to check for improvement.
If cleaning does not resolve the issue, and you have ruled out extra-column effects (e.g., by checking fittings and minimizing tubing length), the column itself may have a physical defect (e.g., a void at the inlet) and may need to be replaced.[14][23]
References
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website. [Link]
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website. [Link]
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Chromacademy. [Link]
Hawach Scientific. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach website. [Link]
Phenomenex Inc. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare website. [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website. [Link]
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from Waters website. [Link]
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website. [Link]
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from ALWSCI website. [Link]
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from Welch Materials website. [Link]
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News. [Link]
Chemical Supplier. (n.d.). 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate CAS#: 110874-22-1. Retrieved from a chemical supplier website. [Link]
Phenomenex Inc. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from LCGC website. [Link]
Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex website. [Link]
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from SilcoTek website. [Link]
PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from PubMed. [Link]
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from ResearchGate. [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub website. [Link]
The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from LCGC website. [Link]
LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from LCGC website. [Link]
PubMed. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Retrieved from PubMed. [Link]
NIH. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from NIH website. [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences website. [Link]
SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from SilcoTek website. [Link]
A Comparative Guide for Synthetic Strategy: 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate vs. Diacetate
For Researchers, Scientists, and Drug Development Professionals In the nuanced field of organic synthesis, particularly in the development of antiviral nucleoside analogs, the choice of protecting groups and alkylating a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, particularly in the development of antiviral nucleoside analogs, the choice of protecting groups and alkylating agents is a critical determinant of reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth comparison of two structurally related glycerol derivatives: 2-(acetoxymethoxy)-1,3-propanediyl diacetate and its lesser-known counterpart, 2-(acetoxymethoxy)-1,3-propanediyl dibenzoate. While the former is a well-documented intermediate in the synthesis of the antiviral drug ganciclovir, the properties and applications of the latter remain largely unexplored in publicly available literature.
This analysis, therefore, combines established experimental data for the diacetate with a discussion of the dibenzoate's probable synthetic performance based on fundamental principles of organic chemistry. We will explore the causal relationships behind experimental choices, focusing on how the subtle difference between an acetate and a benzoate group can have significant implications for stability, reactivity, and suitability for specific synthetic goals.
Core Structural Comparison and Physicochemical Properties
The foundational difference between the two molecules lies in the nature of the ester groups at the 1 and 3 positions of the propane backbone. The diacetate possesses two acetyl groups, while the dibenzoate features two benzoyl groups. This seemingly minor substitution has a significant impact on the molecule's steric and electronic properties.
The Diacetate in Synthesis: A Workhorse for Ganciclovir
2-(Acetoxymethoxy)-1,3-propanediyl diacetate is a pivotal intermediate in the synthesis of ganciclovir, a potent antiviral agent against cytomegalovirus (CMV) infections.[2][7] Its primary function is to act as an acyclic side-chain precursor that is coupled with a protected guanine base.
Experimental Protocol: Synthesis of Ganciclovir Intermediate
The synthesis of the ganciclovir intermediate, N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, from the diacetate is a well-established procedure.[8][9]
Materials:
Diacetyl guanine
2-Acetoxymethoxy-1,3-diacetoxy propane
p-Toluene sulfonic acid monohydrate (catalyst)
N,N-Dimethylformamide (DMF) (solvent)
Methanol (for crystallization)
Toluene (for crystallization)
Procedure:
A mixture of diacetyl guanine, 2-acetoxymethoxy-1,3-diacetoxy propane, and a catalytic amount of p-toluene sulfonic acid monohydrate in DMF is heated to 95-100°C.[8][9]
The reaction is stirred continuously for 40-63 hours.[8]
Upon completion, the DMF is removed under vacuum, yielding a dark brown syrup.[8]
The syrup is dissolved in methanol with heating.[8]
The solution is cooled to 0-5°C and stirred to induce crystallization of the undesired N-7 isomer byproduct, which is then removed by filtration.[8][9]
The solvent is removed from the filtrate, and the desired N-9 isomer (the ganciclovir precursor) is crystallized using a methanol/toluene solvent system.[8]
The choice of the diacetate in this synthesis is predicated on its ability to act as an effective alkylating agent for the guanine derivative. The acetoxy groups serve as protecting groups for the hydroxyl functions of the glycerol backbone and are subsequently removed in the final deprotection step to yield ganciclovir.
Comparative Analysis: Dibenzoate vs. Diacetate
While direct experimental comparisons are scarce, a robust analysis can be constructed based on the known chemical behavior of acetate and benzoate esters.
Stability and Hydrolysis Rates
The most significant difference between the two compounds from a synthetic standpoint is their relative stability towards hydrolysis. Benzoate esters are generally more stable and hydrolyze more slowly than acetate esters under both acidic and basic conditions.[10][11]
Steric Hindrance: The bulky phenyl group of the benzoate ester provides greater steric hindrance around the carbonyl carbon, making it more difficult for nucleophiles (like water or hydroxide ions) to attack.[12][13]
Electronic Effects: The phenyl group is electron-withdrawing via resonance, which can stabilize the ester bond. However, the dominant effect is often steric. The methyl group in acetate is electron-donating, which slightly destabilizes the carbonyl and makes it more susceptible to nucleophilic attack.[14][15]
This difference in stability has direct implications for synthesis:
Dibenzoate: Could be advantageous in multi-step syntheses where the protecting groups must withstand a wider range of reaction conditions without premature cleavage. It would offer a more robust protection strategy.
Diacetate: More suitable for syntheses where a milder deprotection step is desired. The relative lability of the acetate groups allows for their removal under conditions that might not affect other sensitive functional groups in the molecule.
Reactivity in Alkylation Reactions
In the context of ganciclovir synthesis, both the diacetate and dibenzoate would serve as the electrophile in an alkylation reaction. The core reactivity is associated with the acetoxymethoxy moiety, which acts as a masked formaldehyde equivalent. The nature of the ester groups (acetate vs. benzoate) on the glycerol backbone is not expected to dramatically alter the fundamental mechanism of the N-alkylation of the guanine base. However, the different steric and electronic environments created by the protecting groups could subtly influence reaction rates and solubility.
Lipophilicity and Solubility
The dibenzoate, with its two phenyl rings, is significantly more lipophilic than the diacetate. This can affect its solubility in different solvent systems and could be a key consideration in designing reaction and purification protocols. Increased lipophilicity might be beneficial for extraction into organic solvents but could pose challenges if aqueous reaction conditions are required.
Potential as a Prodrug Moiety
The acetoxymethoxy group is a classic feature of prodrug design, intended to be cleaved by esterases in the body to release a parent drug. While the primary ester groups in these molecules are typically removed during synthesis, if they were to be part of a final prodrug, their nature would be critical.
Diacetate: Would likely be cleaved more rapidly by esterases, leading to a faster release of the active compound.
Dibenzoate: The increased stability would likely translate to slower enzymatic hydrolysis, resulting in a more sustained release profile for the active drug.[16]
This highlights a potential application for the dibenzoate in drug delivery systems where a slower, more controlled release is therapeutically advantageous.
Visualizing the Synthetic Landscape
Synthesis of Ganciclovir Precursor
Caption: Workflow for the synthesis of the ganciclovir precursor.
Conceptual Comparison: Acetate vs. Benzoate
Caption: Key differences between acetate and benzoate protecting groups.
Conclusion and Recommendations
The choice between 2-(acetoxymethoxy)-1,3-propanediyl dibenzoate and its diacetate counterpart is a classic case of balancing stability with reactivity.
2-(Acetoxymethoxy)-1,3-propanediyl diacetate is the established reagent of choice for syntheses like that of ganciclovir, where its reactivity is well-characterized and its subsequent removal can be achieved under relatively mild conditions. Its utility is backed by a wealth of experimental data and successful application in pharmaceutical manufacturing.
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate , while not commonly used, represents a potentially valuable tool for synthetic chemists. Its enhanced stability makes it a superior candidate for complex, multi-step syntheses where protecting groups must endure harsh conditions. Researchers should consider the dibenzoate when lability of the acetate groups is a known or potential issue in their synthetic route. Furthermore, its properties suggest it could be explored in the design of prodrugs requiring a slower, more controlled release profile.
Ultimately, the optimal choice depends on the specific demands of the synthetic pathway. For established protocols where mild deprotection is advantageous, the diacetate remains the logical choice. However, for novel routes requiring more robust protection, the dibenzoate offers a compelling, albeit less-documented, alternative that warrants experimental investigation.
References
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
Google Patents. (n.d.). US7078524B2 - Process for the synthesis of ganciclovir.
Newman, M. S., & Hishida, S. (1962). Alkaline Hydrolysis of Normal and Pseudo Methyl Esters of 0-Benzoylbenzoates and of Hindered Alkyl Acetates. Journal of the American Chemical Society.
Efficient one-pot process for synthesis of antiviral drug Ganciclovir. (2018). Journal of Chemical Sciences.
Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. (2011). ARKIVOC.
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
Dhaon, M. K., Olsen, R. K., & Ramasamy, K. (1982). A new synthesis of 2-amino-1,3-propanediol. The Journal of Organic Chemistry.
Ganciclovir Long Chain Lipid Prodrugs: Synthesis and Characteriz
U.S. Environmental Protection Agency. (1982).
Pal, M., & Gupta, V. (2003). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Organic Letters.
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
Google Patents. (n.d.). WO2004048380A1 - Process for the synthesis of ganciclovir.
Chemsrc. (n.d.). CAS#:86357-13-3 | 2-(Acetoxymethoxy)-1,3-propanediyl diacetate. Available at: [Link]
Eckert, C. A., Liotta, C. L., & Halas, D. M. (2002). Rate constants for the hydrolysis of para-substituted benzoate esters. Industrial & Engineering Chemistry Research.
Reddit. (2021).
ResearchGate. (n.d.). Commonly used ester protecting groups; left to right: acetate (Ac), benzoyl (Bz), levulinate (Lev)
LookChem. (n.d.). Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. Available at: [Link]
ResearchGate. (n.d.). The influence of counter-ions (acetate and benzoate)
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2018).
ChemRxiv. (2018). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers.
Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021).
ENAO Chemical Co., Ltd. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane CAS NO.86357-13-3.
Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry.
iChemical. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane, CAS No. 86357-13-3.
A Researcher's Guide to Alternative Intermediates for the Synthesis of Nucleoside Analogs
Nucleoside analogs are a cornerstone of modern medicine, with profound impacts on the treatment of viral infections and cancer.[1][2][3] Their therapeutic efficacy hinges on structural modifications to the canonical nucl...
Author: BenchChem Technical Support Team. Date: January 2026
Nucleoside analogs are a cornerstone of modern medicine, with profound impacts on the treatment of viral infections and cancer.[1][2][3] Their therapeutic efficacy hinges on structural modifications to the canonical nucleoside scaffold, which includes the nucleobase and the sugar moiety.[1][4] However, the chemical synthesis of these complex molecules is fraught with challenges, often requiring lengthy, multi-step processes with issues in stereocontrol and the need for extensive protecting group manipulations.[1][2] This guide provides a comparative overview of cutting-edge alternative intermediates and synthetic strategies that offer more efficient, selective, and versatile routes to novel nucleoside analogs.
The Limitations of Traditional Synthesis
Historically, the synthesis of nucleoside analogs has predominantly relied on the Vorbrüggen glycosylation, where a protected sugar with a leaving group at the anomeric carbon (C1') is coupled with a silylated nucleobase.[1][4] While foundational, this approach suffers from several drawbacks, including the potential for forming anomeric mixtures (α and β isomers), the need for pre-functionalized and often expensive carbohydrate starting materials, and limitations in introducing diversity at various positions of the sugar ring.[2] These challenges have spurred the development of innovative strategies that bypass the limitations of traditional glycosylation methods.
De Novo Synthesis from Acyclic Precursors: Building Nucleosides from the Ground Up
A paradigm shift in nucleoside analog synthesis involves the construction of the sugar ring from simple, achiral starting materials.[2] This de novo approach offers remarkable flexibility and control over the stereochemistry and substitution pattern of the final product.
A powerful example of this strategy involves an organocatalytic α-fluorination of a heteroaryl-substituted aldehyde, followed by a one-pot enantioselective aldol reaction with a dioxanone. Subsequent reduction and intramolecular annulative fluoride displacement forge the desired nucleoside analog.[5] This method provides direct access to protected nucleoside analogs in just three steps, enabling variations in the nucleobase, D- or L-configuration, and selective protection of the C3' and C5' hydroxyl groups.[5]
Comparative Analysis of Synthetic Approaches
Approach
Key Intermediates
Advantages
Disadvantages
Representative Yields
Traditional Glycosylation
Activated (e.g., halogenated) and protected sugars
Well-established, broad precedent
Multi-step, potential for anomeric mixtures, limited sugar diversity
Variable, often moderate
De Novo Synthesis
Simple achiral aldehydes and ketones
High stereocontrol, flexibility in nucleobase and sugar modifications, short synthetic routes
Newer methodology, may require optimization for specific targets
Azide- and alkyne-functionalized sugars and nucleobases
High efficiency, broad functional group tolerance, rapid reaction kinetics
Introduces a triazole moiety, which may impact biological activity
Excellent, often quantitative
Ring-Closing Metathesis
Diene-functionalized acyclic precursors
Access to carbocyclic and conformationally restricted analogs
Requires specific catalysts, may not be suitable for all substrates
Good to excellent
Experimental Protocol: De Novo Synthesis of a Protected Uridine Analog
This protocol is a conceptual representation based on the principles of de novo synthesis.[5]
Fluorination and Aldol Reaction: To a solution of proline in an appropriate solvent, add the starting heteroaryl-substituted aldehyde. After stirring, introduce a fluorinating agent. Once the fluorination is complete, add the dioxanone and continue stirring until the aldol reaction is complete.
Reduction: Cool the reaction mixture and add a suitable reducing agent (e.g., sodium borohydride) to reduce the ketone.
Cyclization: After quenching the reduction, induce the intramolecular annulative fluoride displacement by adding a base to facilitate the formation of the furanose ring.
Purification: Purify the resulting protected nucleoside analog using standard column chromatography.
Enzymatic and Chemoenzymatic Synthesis: Nature's Catalysts for Precision
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[1][7] Enzymes, such as nucleoside phosphorylases (NPs) and 2'-deoxyribosyltransferases (NDTs), offer unparalleled regio- and stereoselectivity under mild, aqueous conditions.[7][8]
A key strategy involves the use of α-D-pentose 1-phosphates as crucial intermediates.[6] These can be generated enzymatically from free pentoses and subsequently coupled with a nucleobase by a nucleoside phosphorylase.[6] This "base swapping" or transglycosylation approach allows for the efficient synthesis of a wide range of nucleoside analogs.[1][4] One significant advantage is the ability to overcome the thermodynamic equilibrium that can limit the yields of NP-catalyzed reactions by using nucleoside transglycosylases, which operate via covalent catalysis.[1][4]
Experimental Workflow: Enzymatic Synthesis of a Nucleoside Analog
Caption: Enzymatic cascade for nucleoside analog synthesis.
Click Chemistry: A Modular Approach to Novel Analogs
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile method for constructing novel nucleoside analogs.[9][10][11] This approach involves the reaction of an azide-functionalized component (either the sugar or the nucleobase) with an alkyne-functionalized counterpart. The resulting triazole ring can act as a bioisostere for a natural nucleobase or serve as a stable linker to other molecules.[9][]
The key intermediates are azido- and alkyne-modified sugars and nucleobases, which can be prepared through standard organic synthesis. The subsequent click reaction proceeds with high yields and tolerates a wide range of functional groups, minimizing the need for protecting groups.[13]
Synthetic Pathway: Click Chemistry for Nucleoside Analogs
Caption: Synthesis of a triazole nucleoside analog via click chemistry.
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of carbocyclic nucleoside analogs and other conformationally restricted structures.[14][15][16] In this approach, an acyclic diene precursor, synthesized from a suitable starting material like D-(+)-ribono-γ-lactone, undergoes an intramolecular cyclization catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a cyclopentene ring.[15][17] This cyclopentene core serves as a versatile intermediate that can be further elaborated to introduce the desired nucleobase and other functional groups.[15][17] RCM offers an efficient route to nucleosides with modified sugar rings that can lock the molecule in a specific conformation, which is often crucial for biological activity.
Logical Relationship: RCM in Carbocyclic Nucleoside Synthesis
Caption: RCM for the synthesis of carbocyclic nucleoside analogs.
Conclusion
The field of nucleoside analog synthesis is continually evolving, moving beyond the confines of traditional methods. The use of alternative intermediates derived from de novo synthesis, enzymatic pathways, click chemistry, and ring-closing metathesis offers researchers a powerful toolkit to create novel and diverse nucleoside analogs with greater efficiency and precision. These advanced strategies not only streamline the synthesis of known therapeutic agents but also open up new avenues for the discovery of next-generation drugs to combat a wide range of diseases.
References
Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. (URL not available)
Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. (URL not available)
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PubMed Central. [Link]
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03026A. [Link]
Unifying the synthesis of nucleoside analogs - Ovid. [Link]
Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors - eScholarship@McGill. [Link]
Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. [Link]
Synthesis of conformationally restricted dinucleotides by ring-closing metathesis - PubMed. [Link]
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC - PubMed Central. [Link]
Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases. [Link]
Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative - PMC - PubMed Central. [Link]
Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor - NIH. [Link]
Ring-closing metathesis and glycosylation reactions: synthesis and biophysical studies of polyether-linked carbohydrate-based macrocyclic nucleosides - PubMed. [Link]
Synthesis of conformationally restricted dinucleotides by ring-closing metathesis. [Link]
Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC - NIH. [Link]
Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon | The Journal of Organic Chemistry - ACS Publications. [Link]
Synthesis Using Ring Closure Metathesis and Effect on Nucleoside Transport of a (N)-Methanocarba S-(4-Nitrobenzyl)thioinosine Derivative | Organic Letters - ACS Publications. [Link]
Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry. [Link]
Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - MDPI. [Link]
New developments in nucleoside analogues biosynthesis: A review - ResearchGate. [Link]
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific. [Link]
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed. [Link]
Synthesis of C-Arylnucleoside Analogues - MDPI. [Link]
Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC - NIH. [Link]
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. [Link]
Non-carbohydrate syntheses of nucleoside analogues - ResearchGate. [Link]
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. [Link]
Phosphoramidite Chemistry for DNA Synthesis - Twist Bioscience. [Link]
Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC - NIH. [Link]
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science. [Link]
Biotechnological synthesis of nucleoside analogs: Recent progress and perspectives. [Link]
Practical and concise synthesis of nucleoside analogs - Springer Nature Experiments. [Link]
A Comparative Guide to the Structural Confirmation of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate using 13C-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. This guide provides an in-depth, experience-driven comparison of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate and a potential structural isomer, demonstrating the definitive power of 13C Nuclear Magnetic Resonance (NMR) spectroscopy in discerning subtle structural differences. As Senior Application Scientists, we present not just a protocol, but a strategic workflow for structural elucidation, grounded in the principles of scientific integrity.
The Challenge: Structural Ambiguity in Prodrug Synthesis
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is a complex molecule, often synthesized as a prodrug to enhance the bioavailability of a therapeutic agent. Its synthesis can potentially lead to the formation of structural isomers. For instance, an isomeric impurity, 1-(benzoyloxymethyl)-2-(benzoyloxy)ethyl acetate, could arise from an alternative reaction pathway. The presence of such an isomer, even in trace amounts, can have significant implications for the drug's safety and efficacy profile. Therefore, a robust analytical method to confirm the desired structure is imperative.
The Solution: 13C-NMR Spectroscopy for Unambiguous Structural Elucidation
While various analytical techniques can provide information about a molecule's composition, 13C-NMR spectroscopy offers a detailed map of the carbon skeleton, making it an exceptionally powerful tool for distinguishing between isomers. Each unique carbon atom in a molecule produces a distinct signal in the 13C-NMR spectrum, and the chemical shift of that signal is highly sensitive to the atom's local electronic environment.
This guide will walk you through the process of using predicted 13C-NMR data to differentiate between 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate and its plausible isomer, 1-(benzoyloxymethyl)-2-(benzoyloxy)ethyl acetate. This approach is particularly valuable when a reference standard for the compound is not available, a common scenario in novel drug development.[1][2]
Predicted 13C-NMR Spectral Data
In the absence of a published reference spectrum for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, we have utilized an online NMR prediction tool to generate the expected chemical shifts.[3][4][5][6][7] This is a common and valuable practice in modern chemistry for the initial assessment of a newly synthesized compound.
The most significant predicted difference lies in the presence of the acetal carbon (-O-CH-O-) signal in the 90-100 ppm region for the target molecule, which is absent in the spectrum of the potential isomer. Conversely, the isomer would exhibit a signal for the -CH2-O- group of the acetate moiety in the 60-70 ppm range, a signal that would be absent for the target compound.
Experimental Protocol for 13C-NMR Spectrum Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality 13C-NMR spectrum.
Sample Preparation:
Accurately weigh 10-20 mg of the synthesized compound.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR as its deuterium signal can be used for locking the magnetic field, and its carbon signal at ~77 ppm serves as a convenient internal reference.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the CDCl3.
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
Acquisition Parameters:
Set the spectrometer to acquire a proton-decoupled 13C spectrum.
Use a standard pulse program, such as zgpg30.
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
The number of scans will depend on the sample concentration. For a 10-20 mg sample, 1024 to 4096 scans are typically sufficient.
A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if quantitative analysis is desired.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to obtain a flat baseline.
Calibrate the chemical shift scale by setting the CDCl3 triplet to its known value of 77.16 ppm.
Integrate the peaks if quantitative information is needed, although peak heights in a standard 13C-NMR spectrum are not directly proportional to the number of carbons.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for confirming the structure of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate by 13C-NMR.
Caption: Experimental workflow for 13C-NMR analysis.
Interpreting the Results: A Self-Validating System
By comparing the experimentally obtained 13C-NMR spectrum with the predicted data, a definitive structural assignment can be made.
Confirmation of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: The presence of a peak in the 90-100 ppm region, characteristic of an acetal carbon, along with the other expected signals for the benzoate and propanediyl moieties, would provide strong evidence for the correct structure.
Identification of the Isomeric Impurity: The absence of the acetal carbon signal and the presence of an additional signal in the 60-70 ppm range would indicate the presence of 1-(benzoyloxymethyl)-2-(benzoyloxy)ethyl acetate.
This comparative approach creates a self-validating system. The experimental data must align with the predicted spectrum of the target molecule and, equally importantly, deviate from the predicted spectrum of plausible alternatives. This rigorous analysis ensures a high degree of confidence in the structural assignment, a critical aspect of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in scientific research.
Conclusion
13C-NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate. By leveraging predicted spectral data, researchers can confidently distinguish between the target molecule and potential isomeric impurities, even in the absence of reference standards. The detailed experimental protocol and comparative data analysis presented in this guide provide a robust framework for ensuring the structural integrity of novel pharmaceutical compounds, thereby upholding the highest standards of scientific rigor and contributing to the development of safe and effective medicines.[8][9]
References
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Scott, K. N. (1972). 13C nmr studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(13), 2154-2157. [Link]
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. [Link]
Moore, R. N., Diakur, J., Nakashima, T. T., McLaren, S. L., & Vederas, J. C. (1987). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons. Journal of the Chemical Society, Chemical Communications, (7), 501-502. [Link]
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Sümengen, D., & Ari, M. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274. [Link]
Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2018). Peculiarities of nmr 13c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Journal of Chemistry and Technologies, 26(1), 4-13. [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
Poteau, R. (n.d.). 13C NMR predictor. Retrieved from [Link]
Tanaka, M., et al. (2018). Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. Tetrahedron: Asymmetry, 29(1), 1-8. [Link]
Rosati, O., Blasi, F., Montesano, D., & Cossignani, L. (2014). 1 H and 13 C chemical shift values of the glycerol moiety. ResearchGate. Retrieved from [Link]
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
Higman, V. A. (2012). 1,3-13C- and 2-13C-Glycerol. Retrieved from [Link]
Grindley, T. B., & Thangarasa, R. (1990). Comparison of I3c NMR chemical shifts of the dialkylstannylene acetals... ResearchGate. Retrieved from [Link]
NMR Pro. (2024, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131). Retrieved from [Link]
Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
Cioffi, A. G., et al. (2023). NMR-driven structure-based drug discovery by unveiling molecular interactions. RSC Medicinal Chemistry, 14(6), 968-980. [Link]
Chemistry For Everyone. (2023, July 17). How Is NMR Used In Drug Discovery? [Video]. YouTube. Retrieved from [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Analysis of N-Acetyl-L-Carnosine (CAS 56353-15-2)
A Comparative Analysis of Tandem MS versus Alternative Methodologies for Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides an in-depth technical analysis of the mass spectrometry f...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Analysis of Tandem MS versus Alternative Methodologies for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth technical analysis of the mass spectrometry fragmentation behavior of N-Acetyl-L-carnosine. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a comparative perspective, weighing the strengths and weaknesses of tandem mass spectrometry against alternative analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causalities behind experimental choices are elucidated to empower researchers in designing robust analytical strategies for this and structurally related dipeptides. All protocols are presented as self-validating systems, and key mechanistic claims are supported by authoritative citations.
A Note on Chemical Identification: CAS Number 110874-22-1 vs. 56353-15-2
It has come to our attention that the CAS number 110874-22-1 is erroneously associated with N-Acetyl-L-carnosine in some databases. The correct CAS number for N-Acetyl-L-carnosine is 56353-15-2 [1][2]. This guide will proceed with the analysis of N-Acetyl-L-carnosine under its correct CAS designation.
Introduction: The Analytical Imperative for N-Acetyl-L-Carnosine
N-Acetyl-L-carnosine (NAC) is a naturally occurring dipeptide, an acetylated derivative of L-carnosine, found in various tissues, including heart and skeletal muscle[3]. Its acetylation confers greater resistance to enzymatic degradation by carnosinase compared to its parent compound, L-carnosine[2][3]. This enhanced stability has made NAC a subject of interest in pharmaceutical and biomedical research, particularly in ophthalmology for its potential role in the management of cataracts[2][3].
The accurate and reliable analysis of NAC is paramount for pharmacokinetic studies, formulation development, and understanding its mechanism of action. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the structural elucidation and quantification of peptides due to its high sensitivity and specificity[4][5]. This guide will dissect the fragmentation analysis of NAC by MS/MS, providing a framework for method development and data interpretation. Furthermore, we will critically evaluate this technique alongside established methods like HPLC-UV and NMR to provide a holistic analytical perspective.
Tandem Mass Spectrometry (MS/MS) Analysis of N-Acetyl-L-Carnosine
Tandem mass spectrometry is the cornerstone of modern peptide analysis, offering unparalleled sensitivity and structural information[4][5]. The general workflow involves the ionization of the analyte, selection of the precursor ion, fragmentation of the selected ion, and analysis of the resulting fragment ions.
Ionization: The Gateway to the Mass Analyzer
Electrospray Ionization (ESI) is the preferred method for ionizing polar molecules like N-Acetyl-L-carnosine. ESI is a soft ionization technique that generates intact molecular ions with minimal in-source fragmentation, which is crucial for accurate precursor ion selection in MS/MS experiments. The choice of ionization mode, positive or negative, depends on the analyte's ability to accept or lose a proton. For NAC, both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be utilized, with the negative ion mode often providing complementary fragmentation data[1].
Fragmentation by Collision-Induced Dissociation (CID)
Collision-Induced Dissociation (CID) is a widely used fragmentation technique where the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen)[4]. This collision imparts internal energy to the ion, leading to the cleavage of its weakest bonds. In peptides, fragmentation predominantly occurs along the amide backbone, generating characteristic b and y ions[6].
Caption: General workflow for tandem mass spectrometry analysis.
Fragmentation Pattern of N-Acetyl-L-Carnosine
The fragmentation of N-Acetyl-L-carnosine is predictable and informative. The N-terminal acetylation plays a significant role in directing the fragmentation pathways. Based on experimental data from LC-ESI-QTOF MS/MS analysis in negative ion mode, the precursor ion [M-H]⁻ at m/z 267.1099 undergoes fragmentation to produce a series of characteristic product ions[1].
Table 1: Experimental MS/MS Fragmentation Data for N-Acetyl-L-carnosine ([M-H]⁻)
Precursor m/z
Collision Energy
Top 5 Fragment Ions (m/z)
267.1099
40 eV
58.0312, 93.0481, 81.0477, 110.0724, 70.0314
Data sourced from PubChem, MassBank of North America (MoNA), record MoNA017688[1].
The major fragmentation pathways can be rationalized as follows:
Caption: Proposed major fragmentation pathways of N-Acetyl-L-carnosine.
The presence of the N-acetyl group stabilizes the b-type ions, making them prominent in the spectrum. The fragmentation of the histidine side chain is also a characteristic feature, providing confirmatory structural information.
Experimental Protocol: LC-MS/MS Analysis of N-Acetyl-L-Carnosine
This protocol is a representative method for the analysis of N-Acetyl-L-carnosine in a research setting.
1. Sample Preparation:
Dissolve N-Acetyl-L-carnosine standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
For biological matrices, perform a protein precipitation step using a threefold excess of cold acetonitrile, followed by centrifugation and collection of the supernatant.
2. Liquid Chromatography (LC) Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 2% to 95% B over 5 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Ionization Source: Electrospray Ionization (ESI).
Polarity: Negative.
Capillary Voltage: 3.5 kV.
Gas Temperature: 300 °C.
Gas Flow: 8 L/min.
MS1 Scan Range: m/z 100-500.
MS/MS Parameters:
Precursor Ion: m/z 267.11.
Collision Energy: 40 eV (optimization may be required depending on the instrument).
Collision Gas: Argon.
Comparative Analysis with Alternative Techniques
While MS/MS offers exceptional performance, it is essential for a senior scientist to consider alternative and complementary techniques. The choice of analytical method should be guided by the specific research question, available instrumentation, and required throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of known compounds.
Strengths:
Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.
Robust and reproducible: Well-established methods provide reliable quantitative data.
Simple operation: The technique is generally less complex to operate than MS/MS.
Weaknesses:
Lower sensitivity: Compared to MS/MS, HPLC-UV has a significantly lower sensitivity. A study on the determination of N-Acetyl-L-carnosine in equine plasma reported a lower limit of detection of 0.18 µM using HPLC[7].
Lack of structural confirmation: UV detection provides no structural information, making it susceptible to interference from co-eluting compounds with similar chromophores.
Derivatization may be required: For compounds with poor UV absorbance, a derivatization step may be necessary, adding complexity and potential for variability[8].
Table 2: Performance Comparison of MS/MS and HPLC-UV for N-Acetyl-L-carnosine Analysis
Parameter
Tandem Mass Spectrometry (MS/MS)
HPLC-UV
Specificity
Very High (based on m/z and fragmentation)
Moderate (based on retention time)
Sensitivity
High (sub-nanogram levels)
Moderate (microgram to nanogram levels)
Structural Information
Yes (fragmentation pattern)
No
Throughput
High (with rapid LC methods)
Moderate to High
Cost
High
Low to Moderate
Complexity
High
Moderate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of molecules.
Strengths:
Definitive structural information: Provides detailed information about the chemical structure, including stereochemistry.
Non-destructive: The sample can be recovered after analysis.
Quantitative: Can provide accurate quantitative information without the need for a standard curve (qNMR).
Weaknesses:
Low sensitivity: Requires significantly more sample than MS or HPLC.
Complex data analysis: Interpretation of NMR spectra requires specialized expertise.
Low throughput: Analysis times are generally longer than for LC-based methods.
Matrix interference: The presence of other components in the sample can complicate the spectra.
Caption: Strengths and weaknesses of the compared analytical techniques.
Conclusion and Recommendations
The choice of analytical technique for N-Acetyl-L-carnosine is dictated by the specific research objective.
For discovery-phase research, metabolite identification, and structural elucidation , tandem mass spectrometry is the superior choice due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis. The fragmentation pattern of N-Acetyl-L-carnosine is well-defined and can be used for its unambiguous identification in complex biological matrices.
For routine quality control and quantification in well-characterized samples , HPLC-UV offers a cost-effective and robust alternative. Its simplicity and reliability make it suitable for high-throughput applications where the identity of the analyte is already confirmed.
For definitive structural confirmation and analysis of pure compounds , NMR spectroscopy remains the gold standard. While its low sensitivity and throughput limit its application in routine analysis, it is invaluable for the initial characterization of new derivatives or for resolving structural ambiguities.
As a Senior Application Scientist, my recommendation for a comprehensive research and development program involving N-Acetyl-L-carnosine would be to employ a multi-pronged analytical approach. Utilize the power of MS/MS for initial discovery and sensitive quantification, establish robust HPLC-UV methods for routine analysis, and leverage NMR for definitive structural characterization of reference standards and novel analogues. This integrated strategy ensures data integrity, scientific rigor, and efficient project progression.
References
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
PubChem. (n.d.). N-Acetyl-L-carnosine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
Paik, Y. K., & Kim, H. K. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
Matrix Science. (n.d.). Peptide fragmentation. Retrieved January 15, 2026, from [Link]
O'Dowd, J. J., Cairns, M. T., & Miller, D. J. (1990). Analysis of carnosine, homocarnosine, and other histidyl derivatives in rat brain. Journal of neurochemistry, 55(2), 447-452.
Vachet, R. W., & Glish, G. L. (1998). A new model for peptide fragmentation in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(8), 882-885.
Babizhayev, M. A., Deyev, A. I., Yermakova, V. N., Semiletov, Y. A., Davydova, N. G., Doroshenko, V. S., ... & Bours, J. (2001).
Hipkiss, A. R. (2006). Carnosine and its possible roles in nutrition and health. Advances in food and nutrition research, 52, 199-231.
Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Carnosine: new concept for the function of an old molecule. Oxidative medicine and cellular longevity, 2013.
Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass spectrometry reviews, 14(1), 49-73.
Dunnett, M., & Harris, R. C. (1997). High-performance liquid chromatographic determination of N-alpha-acetyl-L-carnosine in equine plasma.
Gatti, R., Gioia, M. G., & Andrisano, V. (2007). A validated HPLC-UV method for the determination of L-carnosine in food supplements. Journal of pharmaceutical and biomedical analysis, 45(3), 544-549.
Human Metabolome Database. (n.d.). L-Acetylcarnitine. Retrieved January 15, 2026, from [Link]
Zhao, J., Zhang, Y., & Liu, H. (2011). Determination of L-carnosine in health supplements by capillary electrophoresis with contactless conductivity detection.
Wikipedia. (n.d.). Acetylcarnosine. Retrieved January 15, 2026, from [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dibenzoate Intermediates
Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Rigorous Cross-Validation in Pharmaceutical Development In the landscape of pharmaceutical manufacturing, the journe...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Cross-Validation in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the journey from a promising molecule to a market-approved drug is paved with exacting analytical scrutiny. Dibenzoate intermediates, common precursors in the synthesis of active pharmaceutical ingredients (APIs), are no exception. The purity, concentration, and impurity profile of these intermediates directly impact the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used to characterize them must be robust, reliable, and, most importantly, demonstrably equivalent, especially when methods are transferred between laboratories or updated with new technology.
This is where analytical method cross-validation becomes a cornerstone of good manufacturing practice (GMP). Cross-validation is the formal, documented process of comparing two distinct analytical methods to demonstrate that they provide comparable results.[1] This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the analysis of dibenzoate intermediates. We will explore not just the "how" but the critical "why" behind the experimental design, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Section 1: Choosing the Right Tool - A Comparative Overview of Analytical Methods
The selection of an analytical method is a strategic decision dictated by the specific question being asked. For dibenzoate intermediates, two techniques stand out for their complementary strengths: HPLC-UV for routine quality control (QC) and UPLC-MS for in-depth characterization and impurity identification.[5][6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the established gold standard for routine QC and quantitative analysis in many pharmaceutical labs.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For dibenzoates, a reversed-phase C18 column is typically effective. The UV detector measures the absorbance of the eluting compounds, which is proportional to their concentration.
Why We Use It: Its robustness, cost-effectiveness, and ease of use make it ideal for high-throughput assays, such as determining the potency of an intermediate in a production batch. The aromatic nature of dibenzoates provides strong UV chromophores, enabling sensitive detection.[8][9]
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): This technique offers a significant leap in both separation efficiency and detection specificity.
Principle of Operation: UPLC utilizes smaller particle-sized columns (<2 µm) and higher pressures to achieve faster separations and greater resolution than conventional HPLC. The mass spectrometer detector ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio (m/z).[6][10]
Why We Use It: Its power lies in its specificity. While UV detection can be confounded by co-eluting impurities with similar UV spectra, MS provides unambiguous identification based on molecular weight.[5][7] This is invaluable for identifying unknown impurities, characterizing degradation products in stability studies, and providing orthogonal confirmation of the primary assay method.[5]
The core objective of cross-validating these two methods is to ensure that the routine, workhorse HPLC-UV method produces results that are consistent and comparable with the more information-rich UPLC-MS method. This builds confidence that the QC lab is accurately measuring the purity and strength of the dibenzoate intermediates.
Section 2: Designing a Scientifically Sound Cross-Validation Protocol
A cross-validation protocol is more than a set of instructions; it is a scientific plan. Its purpose is to challenge both analytical methods with the same set of samples and statistically compare the outcomes against pre-defined acceptance criteria. The design must be grounded in risk assessment and adhere to regulatory expectations outlined in guidelines like ICH Q2(R1).[3][11]
The Foundational Pillars of Cross-Validation
The goal is to demonstrate equivalency in the key analytical performance parameters that define a method's reliability:[4][12]
Accuracy: The closeness of the results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Acceptance Criteria: Defining Success
Before a single sample is weighed, the rules for success must be established. These are not arbitrary; they are based on the intended purpose of the method and industry standards. For a cross-validation between a primary and secondary assay method for an intermediate, typical criteria are:
Parameter
Acceptance Criteria
Rationale
Accuracy
Mean recovery of spiked samples between 98.0% and 102.0% for both methods.
Ensures both methods can correctly quantify the analyte without bias.
Precision (Repeatability)
Relative Standard Deviation (RSD) ≤ 2.0% for both methods.
Demonstrates low variability within a single run.
Comparability of Means
The % difference between the mean assay values from the two methods should be ≤ 2.0%.
This is the critical measure of inter-method agreement.
Comparability of Variances
An F-test should show no statistically significant difference in the variances of the two methods (p > 0.05).
Ensures that one method is not inherently more variable than the other.[13]
Section 3: The Cross-Validation Experiment in Practice
This section provides a detailed, step-by-step protocol for the cross-validation of an HPLC-UV and a UPLC-MS method for the assay of a hypothetical dibenzoate intermediate, "DBI-1."
Materials and Reagents
DBI-1 Reference Standard (Certified purity: 99.8%)
DBI-1 Test Samples (Three different production lots: Lot A, Lot B, Lot C)
HPLC-grade Acetonitrile (ACN)
HPLC-grade Water
Formic Acid (FA), LC-MS grade
Volumetric flasks, pipettes, and autosampler vials
Standard and Sample Preparation (Identical for both methods)
Causality Explanation: Using a single, meticulously prepared stock solution for both methods is critical. This eliminates sample preparation as a potential source of variability, ensuring that any differences observed are due to the analytical methods themselves.
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of DBI-1 Reference Standard into a 25-mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN:Water.
Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50-mL volumetric flask and dilute to volume with 50:50 ACN:Water.
Test Samples (Nominal 0.1 mg/mL): Accurately weigh ~25 mg of each DBI-1 production lot into separate 25-mL volumetric flasks. Dissolve and dilute to volume with 50:50 ACN:Water. Pipette 5.0 mL of this solution into a 50-mL volumetric flask and dilute to volume. Prepare each lot in triplicate.
Method 1: HPLC-UV Protocol
System: Agilent 1260 Infinity II or equivalent
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: 50% B to 80% B over 10 minutes
Flow Rate: 1.0 mL/min
Column Temp: 30°C
Injection Vol: 10 µL
Detector: UV at 254 nm
Run Sequence: Inject a blank (mobile phase), six replicate injections of the Working Standard, followed by duplicate injections of each of the nine sample preparations (3 lots x 3 preps).
Method 2: UPLC-MS Protocol
System: Waters ACQUITY UPLC I-Class with SQD2 Mass Spectrometer or equivalent
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 50% B to 80% B over 2.5 minutes
Flow Rate: 0.6 mL/min
Column Temp: 40°C
Injection Vol: 2 µL
MS Detection: Electrospray Ionization (ESI+), Selected Ion Monitoring (SIM) of the [M+H]+ ion for DBI-1.
Run Sequence: Same sequence as the HPLC-UV method.
Section 4: Data Analysis and Interpretation
The data from both methods are collected and tabulated to facilitate a direct comparison. The primary goal is to determine if the methods are statistically equivalent for their intended purpose.[13][14]
Comparative Data Summary
The following table presents hypothetical but realistic data from our cross-validation experiment.
Parameter
HPLC-UV Method
UPLC-MS Method
Acceptance Criteria
Result
Linearity (r²)
0.9995
0.9998
≥ 0.999
Pass
Accuracy (Recovery)
100.5%
101.1%
98.0 - 102.0%
Pass
Precision (RSD, n=6)
0.85%
0.92%
≤ 2.0%
Pass
Cross-Validation Results: Assay of Production Lots
Here, we compare the mean assay values obtained for the three production lots.
Sample Lot
Mean Assay % (HPLC-UV)
Mean Assay % (UPLC-MS)
% Difference
Acceptance Criteria
Result
Lot A
99.5
99.2
0.30%
≤ 2.0%
Pass
Lot B
98.9
99.3
-0.40%
≤ 2.0%
Pass
Lot C
100.1
99.8
0.30%
≤ 2.0%
Pass
Statistical Insight: The small percentage differences between the methods for all three lots provide strong evidence of their comparability. A two-tailed t-test performed on the datasets would likely yield a p-value > 0.05, indicating no significant difference between the means.
Conclusion: Ensuring Data Integrity Across the Lifecycle
This guide has demonstrated that cross-validation is a systematic and essential process for ensuring the integrity of analytical data throughout a product's lifecycle. By demonstrating that a routine HPLC-UV method provides results comparable to a high-specificity UPLC-MS method, we build a foundation of trust in our quality control data. The choice of methods, the design of the protocol, and the interpretation of the results must all be driven by sound scientific principles and a thorough understanding of regulatory expectations.[12] This rigorous approach ensures that the dibenzoate intermediates used in drug manufacturing are of consistently high quality, safeguarding the safety and efficacy of the final pharmaceutical product.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
Statistical Methods for Analytical Comparability. ResearchGate. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
ICH Q2 Analytical Method Validation. Slideshare. [Link]
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Current developments in LC-MS for pharmaceutical analysis. PubMed. [Link]
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]
LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. [Link]
Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma. [Link]
Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
HPLC Method for Analysis of Denatonium Benzoate on Primesep SB Column. SIELC Technologies. [Link]
HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. [Link]
Benchmarking purity of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate from different suppliers
A Comparative Guide to the Purity of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate from Various Suppliers Abstract This guide provides a comprehensive, data-driven comparison of the purity of 2-(Acetoxymethoxy)-1,3-propa...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to the Purity of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate from Various Suppliers
Abstract
This guide provides a comprehensive, data-driven comparison of the purity of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, a critical intermediate in pharmaceutical synthesis, sourced from three different commercial suppliers. We employed a multi-modal analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to rigorously assess purity and identify potential process-related and degradation impurities. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of high-purity starting materials, a crucial factor for ensuring the quality, safety, and efficacy of final drug products.[1][2]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is of paramount importance, as impurities can be carried through the synthetic process and compromise the quality, safety, and efficacy of the final API.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][3] These guidelines necessitate the thorough characterization and quantification of any impurity present at or above a certain threshold.[1][4]
The presence of impurities can arise from various sources, including the manufacturing process of the intermediate itself, degradation during storage, or the presence of residual solvents.[1][5][6] Therefore, a robust analytical strategy to benchmark the purity of starting materials from different suppliers is a critical step in drug development and manufacturing. This guide outlines a systematic approach to evaluating the purity of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, providing a framework for informed supplier selection.
Materials and Methods
Materials
Samples of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate were obtained from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. All solvents and reagents used for analysis were of HPLC or analytical grade.
Table 1: Supplier Information and Provided Specifications
Supplier
Lot Number
Stated Purity
Supplier A
A-12345
≥98.0%
Supplier B
B-67890
≥99.0%
Supplier C
C-24680
≥98.5%
Analytical Methodology
A multi-pronged analytical approach was employed to provide a comprehensive purity profile of the samples.
Purity analysis was performed using a reversed-phase HPLC method, a common technique for separating and quantifying components in a mixture.[2] The principle relies on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[2]
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 235 nm.
Injection Volume: 10 µL.
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[7] It was utilized here to detect potential residual solvents and volatile impurities.
Instrumentation: Agilent 7890B GC with 5977A MSD.
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
Carrier Gas: Helium, constant flow at 1.0 mL/min.
Inlet Temperature: 250 °C.
Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MSD Transfer Line: 280 °C.
Ion Source: Electron Ionization (EI), 70 eV.
Mass Range: 35-550 amu.
Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.
qNMR is a primary analytical method that provides a direct and accurate measurement of compound purity without the need for a specific reference standard of the analyte.[8][9][10][11] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[10]
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).
Method: A known amount of the sample and the internal standard were accurately weighed and dissolved in a known volume of CDCl₃. The ¹H NMR spectrum was recorded with a sufficient relaxation delay to ensure accurate integration.
Results and Discussion
The purity of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate from the three suppliers was assessed using the described analytical methods. The results are summarized below.
HPLC Purity Analysis
The HPLC analysis provided a clear separation of the main peak from several minor impurities. The purity was calculated based on the area percentage of the main peak relative to the total peak area.
Table 2: HPLC Purity Results
Supplier
Retention Time (min)
Purity (%)
Number of Impurities Detected (>0.05%)
Supplier A
12.5
98.2
4
Supplier B
12.5
99.5
1
Supplier C
12.5
98.8
3
Supplier B exhibited the highest purity by HPLC, with only one minor impurity detected above the 0.05% reporting threshold. Suppliers A and C showed lower purity with a greater number of impurities, suggesting potential differences in their synthetic or purification processes.
GC-MS Impurity Profiling
GC-MS analysis was crucial for identifying volatile and semi-volatile impurities, including residual solvents. The ICH Q3C guideline provides a framework for the control of residual solvents based on their toxicity.[3]
Table 3: GC-MS Impurity and Residual Solvent Analysis
Supplier
Major Impurities Identified
Residual Solvents Detected
Supplier A
Benzoic acid, 1,3-Propanediol dibenzoate
Toluene (Class 2), Ethyl Acetate (Class 3)
Supplier B
Trace Benzoic acid
Acetone (Class 3)
Supplier C
Benzoic acid, Acetic anhydride
Dichloromethane (Class 2)
The GC-MS results revealed the presence of process-related impurities such as unreacted starting materials (benzoic acid) and byproducts. Importantly, residual solvents were detected in all samples. Supplier A's sample contained Toluene, a Class 2 solvent which should be limited.[5][12] Supplier C's sample contained Dichloromethane, also a Class 2 solvent. Supplier B's sample only contained a small amount of Acetone, a less toxic Class 3 solvent.[5][12]
qNMR Purity Determination
qNMR provided an absolute purity value, which is orthogonal to the chromatographic methods and serves as a confirmatory technique.[8]
Table 4: qNMR Purity Results
Supplier
Purity (%)
Supplier A
98.1
Supplier B
99.4
Supplier C
98.7
The qNMR results were in good agreement with the HPLC data, confirming the higher purity of the material from Supplier B. This concordance between two independent analytical techniques provides a high degree of confidence in the purity assessment.
Experimental Workflows and Diagrams
Overall Analytical Workflow
The following diagram illustrates the comprehensive workflow employed for the purity assessment of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate.
Caption: Overall analytical workflow for purity benchmarking.
HPLC Method Logic
The logic behind the HPLC method development was to achieve optimal separation of the main compound from potential impurities with varying polarities.
Caption: Logic of the reversed-phase HPLC method.
Conclusion and Recommendations
Based on the comprehensive analytical data, a clear distinction in the purity of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate from the three suppliers was established.
Supplier B consistently demonstrated the highest purity across all analytical techniques employed, with a purity value of approximately 99.5%. The material from Supplier B also had the cleanest impurity profile, with only trace levels of a single impurity and a Class 3 residual solvent.
Supplier C provided material of intermediate purity (around 98.8%), but the presence of a Class 2 residual solvent (Dichloromethane) is a concern and would require additional justification or removal steps.
Supplier A 's material showed the lowest purity (around 98.2%) and contained multiple impurities, as well as a Class 2 residual solvent (Toluene).
Recommendation: For applications in drug development and manufacturing where high purity is critical to ensure the quality and safety of the final product, Supplier B is the recommended choice . The higher purity and more favorable impurity profile of their material can lead to a more robust and reliable manufacturing process with fewer downstream purification challenges. It is always recommended that end-users perform their own quality assessment of critical starting materials.[13]
References
USP-NF. (n.d.). General Chapter <467> Residual Solvents. United States Pharmacopeia.
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. EMA.
USP-NF. (2019). 467 Residual Solvents. United States Pharmacopeia.
ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass.
US Pharmacopeia. (n.d.). FAQs: <467> Residual Solvents. USP.
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Phcog.Net.
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. GMP-Compliance.org.
Advanstar. (n.d.). The regulation of pharmaceutical excipients. Pharmaceutical Technology.
PQRI. (2007). Drug product manufacturers and USP on pharmaceutical excipients. PQRI.
US Pharmacopeia. (2018). Ingredient Verification Program for Excipients. USP.
JASCO. (2021). Analysis of p-Hydroxybenzoate Ester. JASCO Global.
Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. AJAST.
JASCO Inc. (2022). Analysis of p-Hydroxybenzoate Esters by HPLC-ELSD. JASCO Inc.
Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. MyFoodResearch.
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
PubMed. (2006). Efficient approach to acyloxymethyl esters of nalidixic acid and in vitro evaluation as intra-ocular prodrugs. National Library of Medicine.
LookChem. (n.d.). Cas 86357-13-3,1,3-Diacetoxy-2-(acetoxymethoxy)propane. LookChem.
Santa Cruz Biotechnology. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane | CAS 86357-13-3. SCBT.
SincereChemical. (n.d.). 1,3-diacetoxy-2-(acetoxymethoxy)propane cas 86357-13-3. Sincere-Chem.
Sinocure Chemical Group. (n.d.). 1,3-diacetoxy-2-(acetoxymethoxy)propane cas 86357-13-3. Sinocure-Chem.
OSTI.GOV. (n.d.). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV.
ResearchGate. (2025). (PDF) GC-MS Analysis of the Fatty Acid Methyl Ester in Japanese Quail Fat. ResearchGate.
Restek. (n.d.). Acids: Derivatization for GC Analysis. Restek.
A Researcher's Guide to the Proper Disposal of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
Navigating the lifecycle of laboratory reagents extends beyond the benchtop; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(Acetoxymethoxy)-1,3-p...
Author: BenchChem Technical Support Team. Date: January 2026
Navigating the lifecycle of laboratory reagents extends beyond the benchtop; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 13431-57-7), a compound used in various research and development applications. Adherence to these procedures is critical not only for regulatory compliance but for the protection of our environment and the health of our communities.
The following procedures are synthesized from established principles of chemical waste management and data from analogous compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier and confer with your institution's Environmental Health & Safety (EHS) department before proceeding.
Part 1: Hazard Characterization and Waste Classification
The foundational step in proper chemical disposal is a thorough understanding of the material's hazards. This dictates how the waste must be classified, segregated, and ultimately disposed of.
Review of Toxicological and Environmental Profile
While comprehensive toxicological data for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate may not be widely published, information from structurally similar compounds provides essential guidance. Analogous chemicals are known to cause skin and eye irritation and may cause respiratory irritation upon inhalation[1][2][3]. Some are also classified as harmful if swallowed[1][2]. Furthermore, related compounds have been identified as being harmful to aquatic life, necessitating containment from environmental release.
Causality: The ester and ether functional groups in the molecule can undergo hydrolysis, potentially forming benzoic acid, acetic acid, formaldehyde, and glycerol. These degradation products have their own hazard profiles that contribute to the overall risk of the waste stream.
US EPA Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[4]. All generators of chemical waste are legally required to perform a hazardous waste determination[5].
Based on available data, 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate waste is unlikely to be a specifically listed waste. Therefore, its classification hinges on its characteristics.
Hazard Characteristic
Assessment for 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
Ignitability
Data on flashpoint is not consistently available. However, many organic esters are combustible. Assume it may be an ignitable waste pending specific data from the SDS.
Corrosivity
The compound is not expected to be corrosive (pH ≤ 2 or ≥ 12.5).
Reactivity
The compound is stable under normal conditions and is not known to be reactive with water or air[3].
Toxicity
The primary concern. The compound itself and its potential hydrolysis products may be toxic. If it fails the Toxicity Characteristic Leaching Procedure (TCLP), it is classified as toxic hazardous waste[6].
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for handling this waste stream from the point of generation to its final collection.
Step 1: Segregation and Containerization
Proper segregation is the most critical step to prevent dangerous chemical reactions[7].
Designate a Waste Container: Use a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap[6][7].
Avoid Mixing Waste:
DO NOT mix this waste with other waste streams, especially strong acids, bases, or oxidizing agents[3].
DO NOT mix with aqueous waste unless specifically instructed by your EHS department.
Original Containers: If disposing of unused or expired reagent, it is best to leave it in its original, clearly labeled container[8].
Step 2: Labeling the Waste Container
Accurate labeling is a strict regulatory requirement and essential for safety.
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS department[6].
Complete All Fields:
Write out the full chemical name: "Waste 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate". Avoid using abbreviations or chemical formulas.
List all components and their approximate percentages, including any solvents used.
Clearly check off the relevant hazard boxes (e.g., "Toxic," "Irritant").
Indicate the container's accumulation start date.
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory[6].
Keep Containers Closed: The waste container must be tightly sealed at all times, except when actively adding waste[6]. This prevents the release of vapors and potential spills.
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks[7].
Store in a Designated Area: The SAA should be located at or near the point of generation, under the control of the lab personnel. It must be in a well-ventilated area, away from heat sources or ignition sparks[9].
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed professional service.
Monitor Accumulation Dates: Federal regulations limit the time waste can be stored in an SAA. Be aware of your institution's specific time limits (often 180 days or less).
Request a Pickup: Once the container is full or nearing its time limit, submit a chemical waste pickup request to your EHS department.
Maintain Records: Keep a copy of all paperwork associated with the waste pickup. The "cradle-to-grave" system holds the generator responsible for the waste until its final, documented disposal[5].
Part 3: Workflow and Logic
The decision-making process for chemical waste disposal follows a clear, risk-based logic to ensure safety and compliance at every stage.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of chemical waste.
References
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. Retrieved from [Link]
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. AceWaste.com.au. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn.edu. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Regulations Governing Hazardous Waste. EPA.gov. Retrieved from [Link]
Angene Chemical. (2024, November 12). Safety Data Sheet: 1,3-Propanediol, 2,2-dimethyl-, 1,3-diacetate. AngeneChem.com. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. EPA.gov. Retrieved from [Link]
DayGlo Color Corp. (2024, December 12). Safety Data Sheet: FILTERAY W. DayGlo.com. Retrieved from [Link]
Navigating the Safe Handling of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate: A Guide for Laboratory Professionals
For researchers and innovators in the dynamic fields of drug discovery and development, the meticulous and safe handling of chemical reagents is a cornerstone of scientific excellence and personal well-being. This guide...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and innovators in the dynamic fields of drug discovery and development, the meticulous and safe handling of chemical reagents is a cornerstone of scientific excellence and personal well-being. This guide provides a comprehensive, technically grounded framework for the safe utilization of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, ensuring that operational and disposal procedures are approached with the highest degree of safety and scientific integrity.
Anticipated Hazard Profile: A Synthesis of Analog and Chemical Class Data
Based on available data for analogous compounds, 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate is anticipated to present the following hazards:
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]
Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.[1][2]
Furthermore, as a member of the benzoylbenzoate ester family, there is a potential for photosensitization, a heightened skin sensitivity to light upon exposure.[3]
Core Principles of Safe Handling: A Proactive Stance
A fundamental aspect of laboratory safety is the implementation of a multi-layered approach to risk mitigation. This involves a combination of engineering controls, administrative procedures, and the diligent use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Ventilation: All handling of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate should be conducted in a well-ventilated laboratory. For procedures with a potential for aerosol or vapor generation, a certified chemical fume hood is mandatory.
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
Administrative Controls: Standard Operating Procedures
Designated Work Area: Designate a specific area for the handling of this compound to prevent cross-contamination.
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is critical to prevent direct contact with 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate.
Eye and Face Protection: Shielding from Splashes
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
Chemical Goggles: For procedures with a higher risk of splashing, chemical splash goggles are required to provide a complete seal around the eyes.[3]
Face Shield: In situations where there is a significant splash hazard, a face shield should be worn in conjunction with chemical goggles.
Skin Protection: A Comprehensive Barrier
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing.
Chemical-Resistant Apron: For larger quantities or when there is a risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.
Gloves: The selection of appropriate gloves is paramount. Based on compatibility charts for esters and aromatic compounds, the following materials are recommended.[4][5][6]
Glove Material
Chemical Resistance Rating (General for Esters/Aromatics)
Key Considerations
Butyl Rubber
Excellent
Provides superior resistance to a wide range of chemicals, including esters.[4][6]
Nitrile Rubber
Good to Excellent
Offers good resistance to many solvents and is a common choice for general laboratory use. However, prolonged contact should be avoided.[5]
Neoprene
Good
A viable alternative with good chemical resistance.
Natural Rubber (Latex)
Poor
Not recommended for handling esters and aromatic compounds due to poor chemical resistance.[5]
It is imperative to inspect gloves for any signs of degradation or perforation before each use. Double gloving can provide an additional layer of protection, particularly for extended procedures.
Respiratory Protection: When Ventilation is Not Enough
In most laboratory settings with adequate engineering controls, respiratory protection will not be necessary. However, if there is a risk of generating significant aerosols or vapors that cannot be controlled by a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used. A formal respiratory protection program, including fit testing, is required in such cases.
Operational Plans: A Step-by-Step Guide to Safe Handling
Donning PPE: A Deliberate Sequence
Caption: PPE Donning Sequence
Inspect PPE: Before starting, visually inspect all PPE for any defects, such as cracks in goggles or tears in gloves.
Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
Eye and Face Protection: Don safety glasses or chemical splash goggles. If a face shield is required, put it on over the goggles.
Gloves: Put on the selected chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.
Handling the Compound: A Controlled Process
Preparation: Assemble all necessary equipment and reagents within the designated work area (preferably a fume hood).
Dispensing: Carefully dispense the required amount of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, avoiding splashing. Use a spatula for solids or a pipette for liquids.
Reaction: Perform the experimental procedure, keeping containers covered as much as possible to minimize vapor release.
Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol), followed by soap and water.
Doffing PPE: Avoiding Contamination
The removal of PPE is a critical step to prevent self-contamination.
Caption: PPE Doffing Sequence
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner.
Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces, avoiding contact with the front surface.
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal Plans: Responsible Waste Management
Proper disposal of 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate and any contaminated materials is essential to protect both human health and the environment. As a non-halogenated organic compound, it should be disposed of as hazardous chemical waste.[4][7][8]
Waste Segregation and Collection
Liquid Waste: Collect all liquid waste containing 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate in a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste: Non-Halogenated Organic Solvents."[4][7]
Solid Waste: Any solid materials contaminated with the compound, such as used gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.
Empty Containers: "RCRA empty" containers (those from which all contents have been removed by normal means) should be rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[9][10] After triple rinsing, the defaced container may be disposed of in the regular trash, in accordance with institutional policies.
Spill Management
In the event of a spill:
Evacuate: Immediately alert others in the area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these detailed safety and logistical protocols, you can confidently and responsibly handle 2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate, fostering a culture of safety and scientific integrity within your laboratory.
References
Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
Regulations.gov. (n.d.). P-17-0261; Benzoylbenzoate, esters with branched polyols.
Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
Biosynth. (2020, November 4). Safety Data Sheet.
Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
Miami University. (n.d.). Personal Protective Equipment.
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart.
Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart.
RS-online.com. (n.d.). Chemical Compatibility Chart For Disposable Gloves.
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
ResearchGate. (n.d.). Thermal decompositions of (a) benzoyl peroxide, (b) AIBN, and (c)....
AK Scientific, Inc. (n.d.). 1,3-Diacetoxy-2-(acetoxymethoxy)propane.
AIChE. (2018). (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials.
MSU chemistry. (n.d.). Ch17 Reactions of Aromatic Compounds.